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  • Product: AVN-944
  • CAS: 501345-02-4

Core Science & Biosynthesis

Foundational

AVN-944 (VX-944): Mechanism of Action and Therapeutic Profiling of a Potent IMPDH Inhibitor

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & Cancer Metabolism Executive Summary The metabolic reprogramming of cancer cells heavily relies...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & Cancer Metabolism

Executive Summary

The metabolic reprogramming of cancer cells heavily relies on the de novo biosynthesis of purines to sustain rapid proliferation. Inosine monophosphate dehydrogenase (IMPDH) serves as the rate-limiting sentinel in this pathway, catalyzing the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP)[1].

AVN-944 (also known as VX-944) is a highly potent, orally bioavailable, and selective inhibitor of both IMPDH isoforms (IMPDH1 and IMPDH2)[2][3]. Unlike earlier generations of IMPDH inhibitors (such as mycophenolic acid), AVN-944 exhibits exceptional binding affinity and distinct downstream apoptotic mechanisms, making it a critical tool compound and clinical candidate for hematological malignancies, prostate cancer, and Ewing's sarcoma[4][5][6]. As a Senior Application Scientist, I have structured this guide to dissect the molecular causality of AVN-944, providing you with the theoretical grounding and self-validating experimental protocols required to deploy this inhibitor in your metabolic and oncological research.

Molecular Target and Binding Kinetics

The Catalytic Bottleneck

IMPDH controls the gateway to guanine nucleotides. The conversion of IMP to XMP is essential because XMP is subsequently aminated by GMP synthetase (GMPS) to form GMP, which is then phosphorylated to GDP and GTP[1]. Because rapidly dividing tumor cells lack highly efficient purine salvage pathways compared to healthy cells, they are acutely sensitive to IMPDH blockade[7].

AVN-944 Mechanism of Inhibition

AVN-944 operates as an uncompetitive (or noncompetitive, depending on the kinetic model applied to the specific isoform) inhibitor[2][7]. Mechanistically, AVN-944 does not compete with the substrate (IMP) or the cofactor (NAD+). Instead, it traps the enzyme in a covalent transition state. During catalysis, IMPDH forms a covalent enzyme-substrate intermediate (E-XMP). AVN-944 binds specifically to this E-XMP complex, effectively dead-ending the catalytic cycle and preventing the release of the product[8].

This uncompetitive trapping mechanism is highly advantageous in a cellular environment: as substrate (IMP) accumulates due to the metabolic block, it actually drives the formation of the E-XMP* complex, thereby increasing the target pool for AVN-944 binding and enhancing its inhibitory efficacy[8].

The Mechanistic Cascade: From Target to Apoptosis

The primary consequence of AVN-944 is the rapid and severe depletion of intracellular GTP and dGTP pools[6]. However, the therapeutic efficacy of AVN-944 is not merely "starvation" of building blocks; it triggers a highly specific nucleolar stress response.

  • GTP Depletion & RNA Polymerase I Arrest: Total intracellular GTP is depleted by 50-80% within hours of AVN-944 exposure[6]. Because RNA Polymerase I (Pol I) requires high concentrations of GTP to transcribe 45S pre-rRNA, its activity is abruptly halted.

  • Nucleolar Disruption: The stalling of Pol I causes critical transcription initiation factors, specifically TIF-IA and PAF53 , to translocate from the nucleolar interior to the peripheral nucleolar cap[6].

  • p53 Stabilization & Apoptosis: The dislocation of nucleolar proteins (including nucleolin and nucleostemin) into the nucleoplasm neutralizes MDM2, leading to the rapid stabilization and accumulation of p53[6].

  • Caspase-Independent Cell Death: In multiple myeloma and other models, AVN-944 upregulates pro-apoptotic proteins like Bax and Bak. Uniquely, it induces a caspase-independent apoptotic pathway characterized by the mitochondrial release and cytosolic translocation of Apoptosis-Inducing Factor (AIF) and Endonuclease G (Endo G)[9][10].

G IMP IMP (Inosine Monophosphate) IMPDH IMPDH Enzyme (Rate-Limiting) IMP->IMPDH XMP XMP (Xanthosine Monophosphate) IMPDH->XMP GTP GTP / dGTP Pools XMP->GTP GMPS Nucleolar Nucleolar Stress Response (TIF-IA/PAF53 Translocation) GTP->Nucleolar Depletion AVN AVN-944 (VX-944) Uncompetitive Inhibitor AVN->IMPDH Blocks E-XMP* Complex p53 p53 Stabilization & Bax/Bak Upregulation Nucleolar->p53 Apoptosis Caspase-Independent Apoptosis (AIF/Endo G) p53->Apoptosis

Mechanistic cascade of AVN-944: IMPDH inhibition leading to GTP depletion and apoptosis.

Quantitative Pharmacodynamics

AVN-944 demonstrates broad-spectrum anti-proliferative activity across various lineages. To assist in experimental design, the following table synthesizes established IC50 and Ki values across different biological models.

Target / Cell LineTissue OriginMetricValueReference
Human IMPDH2 Recombinant Enzyme Ki​ 6 - 10 nM[8][11]
MV-4-11 Acute Myeloid Leukemia IC50​ 26 nM[9]
TC71 / SK-ES-1 Ewing's Sarcoma IC50​ ~50 nM[4]
HUVEC Endothelial (Angiogenesis) IC50​ ~30 nM[12]
CCRF-CEM T-cell Leukemia IC50​ 130 - 160 nM[6]

Note: The extreme potency in endothelial cells (30 nM) underscores AVN-944's secondary therapeutic mechanism as a potent anti-angiogenic agent[12].

Experimental Protocols: Validating IMPDH Inhibition

To establish a self-validating experimental system, researchers must prove that phenotypic observations (e.g., cell death) are directly caused by on-target IMPDH inhibition. The gold standard is quantifying the depletion of the intracellular GTP pool prior to the onset of apoptosis.

Below is a robust, step-by-step LC-MS/MS methodology designed to prevent artifactual degradation of labile nucleotide pools.

Protocol: Quantification of Intracellular GTP Depletion via LC-MS/MS

Rationale & Causality: Nucleotides have a rapid intracellular turnover rate (half-lives in seconds). Standard lysis buffers allow endogenous phosphatases to degrade GTP to GDP/GMP during extraction. We utilize an ultra-cold methanol extraction to instantaneously quench cellular metabolism and precipitate enzymatic proteins, ensuring the captured metabolite snapshot is highly accurate.

Step 1: Cell Culture and Dosing

  • Seed target cells (e.g., MV-4-11 or SK-ES-1) in 6-well plates at 5×105 cells/mL.

  • Treat with AVN-944 at 0, 25, 50, 100, and 500 nM.

  • Include a temporal time-course (e.g., 2h, 4h, 8h, 24h). Expert Insight: GTP depletion occurs rapidly (within 2-4 hours)[6]; assessing too late (48h) will capture dead cells rather than primary metabolic blockade.

Step 2: Rapid Metabolic Quenching

  • Aspirate media rapidly (for adherent cells) or centrifuge swiftly at 4°C (for suspension cells).

  • Immediately wash once with ice-cold PBS to remove extracellular metabolites.

  • Add 1.0 mL of pre-chilled 80% Methanol (-80°C) directly to the cells.

  • Incubate plates at -80°C for 15 minutes to ensure complete protein precipitation and metabolic quenching.

Step 3: Extraction and Internal Standardization

  • Scrape cells in the 80% methanol and transfer the lysate to a pre-chilled Eppendorf tube.

  • Spike in a known concentration of Heavy Isotope Labeled GTP (e.g., 13C10​ -GTP) . Expert Insight: This internal standard is mandatory to correct for matrix effects and ion suppression during electrospray ionization (ESI).

  • Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet proteins and debris.

  • Transfer the supernatant to a new tube and evaporate to dryness using a vacuum centrifuge (SpeedVac) without heat.

Step 4: LC-MS/MS Analysis

  • Reconstitute the dried pellet in 50 µL of HPLC-grade water.

  • Inject onto a porous graphitic carbon (PGC) column or a HILIC column. Expert Insight: Standard C18 columns cannot retain highly polar, negatively charged nucleotides like GTP.

  • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the specific parent-to-daughter ion transitions for endogenous GTP (m/z 522.0 424.0) and the heavy internal standard.

Workflow Step1 1. Cell Culture Seed target cells (e.g., MM, AML) Step2 2. AVN-944 Dosing Expose to 0-500 nM Timecourse: 2-24h Step1->Step2 Step3 3. Quenching -80°C 80% Methanol Precipitate Proteins Step2->Step3 Step4 4. LC-MS/MS Quantify GTP/dGTP Pool Depletion Step3->Step4 Step5 5. Validation Correlate with Cell Cycle Arrest Step4->Step5

Step-by-step experimental workflow for validating AVN-944 induced GTP pool depletion via LC-MS/MS.

Translational Perspectives

The clinical development of AVN-944 highlights the importance of targeting metabolic vulnerabilities in oncology.

  • Hematological Malignancies: Multiple myeloma and AML cells are highly reliant on de novo purine synthesis. AVN-944 effectively overcomes resistance to standard therapeutics (e.g., Doxorubicin, Melphalan) when used in combination[9].

  • Solid Tumors: In prostate cancer, AVN-944 induces S-phase block in androgen-independent lines (DU145, PC-3) and sensitizes them to TRAIL-induced apoptosis[5][10]. In Ewing's sarcoma, it severely impedes tumorigenic potential in vivo[4].

  • Tumor Microenvironment: Beyond direct cytotoxicity, AVN-944 exerts profound anti-angiogenic effects by inhibiting endothelial cell proliferation at exceptionally low doses (~30 nM), starving the tumor of its vascular supply[12].

By integrating AVN-944 into your research pipelines, you leverage a highly specific metabolic disruptor that bridges the gap between fundamental nucleotide biochemistry and targeted oncological therapy.

References

  • AVN-944 | CAS 297730-17-7 - Selleck Chemicals. Selleckchem.com.
  • AVN-944 (VX-944) | IMPDH Inhibitor. MedChemExpress.
  • AVN944 Elicits Apoptotic Responses and Impedes Tumorigenic Potential in Ewing's Sarcoma Cells. NIH.gov / Int J Biol Sci.
  • Pharmacological profile of VX-944, an IMPDH inhibitor. BioWorld.
  • Antiproliferative effects of AVN944, a novel inosine 5-monophosphate dehydrogenase inhibitor, in prostate cancer cells. NIH.gov / Int J Cancer.
  • Global gene expression effects of AVN-944, a novel small molecule inhibitor of Inosine Monophosphate Dehydrogenase (IMPDH). AACR Journals.
  • AVN944 | VX-944 | IMPDH inhibitor | Axon 3943. Axon Medchem.
  • IMP Dehydrogenase: Structure, Mechanism and Inhibition. NIH.gov / Chem Rev.
  • Antiangiogenic properties of the IMPDH inhibitor AVN944. AACR Journals.
  • Antiproliferative Effects of AVN944, a Novel Inosine 5-monophosphate Dehydrogenase Inhibitor, in Prostate Cancer Cells. PubMed.
  • GTP depletion induces translocation of TIF-IA and PAF53, inhibition of pre-rRNA synthesis and dislocation of nucleolar proteins. AACR Journals.
  • IMP Dehydrogenase: Structure, Mechanism, and Inhibition. Chemical Reviews / ACS.

Sources

Exploratory

AVN-944 molecular weight and chemical structure

An In-Depth Technical Guide to AVN-944: Molecular Characteristics, Mechanism of Action, and Evaluation Protocols Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of AVN-94...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to AVN-944: Molecular Characteristics, Mechanism of Action, and Evaluation Protocols

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of AVN-944 (also known as VX-944), a potent and selective small molecule inhibitor of inosine monophosphate dehydrogenase (IMPDH). Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, the nuanced mechanism of action, and validated experimental protocols for the characterization of this compound.

Introduction: The Rationale for Targeting IMPDH with AVN-944

The enzyme inosine monophosphate dehydrogenase (IMPDH) is a critical rate-limiting enzyme in the de novo biosynthetic pathway of guanine nucleotides.[1][2] This pathway is essential for the synthesis of DNA and RNA, cellular signaling, and energy transfer.[2][3] Notably, there are two mammalian isoforms of IMPDH: type I, which is constitutively expressed, and type II, which is upregulated in rapidly proliferating cells, including a wide range of cancer cells.[1][4] This differential expression makes IMPDH an attractive target for cancer therapy.

AVN-944 is an orally available, synthetic small molecule developed as a selective, uncompetitive, and non-competitive inhibitor of both human IMPDH isoforms.[4][5][6][7] Its development was driven by the need for novel therapeutic agents that can selectively target the metabolic machinery of cancer cells. By inhibiting IMPDH, AVN-944 effectively depletes the intracellular pool of guanosine triphosphate (GTP), leading to the disruption of DNA and RNA synthesis, cell cycle arrest, and the induction of apoptosis in malignant cells.[3][7][8]

Core Molecular and Chemical Properties of AVN-944

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. AVN-944 is characterized by a specific chemical structure that dictates its biological activity.

The key identifiers and structural details of AVN-944 are summarized below.

PropertyValueSource(s)
Molecular Formula C₂₅H₂₇N₅O₅[3][5][9][10]
Molecular Weight 477.51 g/mol [5][6][9][10][11]
IUPAC Name [(2R)-1-cyanobutan-2-yl] N-[(1S)-1-[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]ethyl]carbamate[3][8][12]
CAS Number 297730-17-7[5][6][9][12]
SMILES String CCOC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC[3][9][10]
Solubility Soluble in DMSO[5][9][12]

Mechanism of Action: Depletion of Guanine Nucleotides

The therapeutic effect of AVN-944 is a direct consequence of its potent inhibition of IMPDH. This inhibition sets off a cascade of cellular events culminating in cytostasis and apoptosis.

3.1. The Central Role of IMPDH in Purine Biosynthesis

IMPDH catalyzes the NAD⁺-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP).[4][13] This is the first committed step in the de novo synthesis of guanine nucleotides. XMP is subsequently converted to guanosine monophosphate (GMP), which is then phosphorylated to guanosine diphosphate (GDP) and finally to GTP. In cancer cells, where the demand for nucleic acid precursors is high, the activity of IMPDH, particularly the type II isoform, is significantly elevated.[4][7]

3.2. Inhibition by AVN-944 and Downstream Cellular Consequences

AVN-944 acts as a non-competitive inhibitor of IMPDH, meaning it binds to a site distinct from the substrate-binding site, effectively shutting down the enzyme's catalytic activity.[6][10][14] This leads to a rapid and sustained depletion of the intracellular GTP pool. The consequences of GTP depletion are profound and multifaceted:

  • Inhibition of DNA and RNA Synthesis: GTP is an essential building block for RNA and, via its conversion to dGTP, for DNA. Its depletion halts the synthesis of new nucleic acids, which is critical for cell division.[5][7]

  • Cell Cycle Arrest: The lack of necessary precursors for DNA replication triggers cell cycle checkpoints. Treatment with AVN-944 has been shown to induce a G1-phase arrest or an S-phase block, depending on the cell type, preventing cancer cells from progressing through the division cycle.[5][14]

  • Induction of Apoptosis: Sustained metabolic stress from GTP starvation activates programmed cell death. AVN-944 induces apoptosis through both caspase-dependent and caspase-independent pathways.[10][14] This can involve the release of mitochondrial proteins like cytochrome c, Apoptosis-Inducing Factor (AIF), and Smac.[14]

The following diagram illustrates the central role of IMPDH in the purine biosynthesis pathway and the point of intervention by AVN-944.

IMPDH_Pathway cluster_pathway De Novo Purine Synthesis PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP NAD⁺ → NADH IMPDH IMPDH Enzyme GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP Phosphorylation DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA AVN944 AVN-944 AVN944->IMPDH Inhibition

Caption: Inhibition of IMPDH by AVN-944 blocks the conversion of IMP to XMP, depleting GTP pools.

Methodologies for In Vitro Characterization

To validate the activity and efficacy of IMPDH inhibitors like AVN-944, a series of robust in vitro assays are essential. The following protocols describe standard methods for assessing enzymatic inhibition and cellular antiproliferative effects.

4.1. Protocol: IMPDH Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on purified IMPDH enzyme by monitoring the production of NADH, a product of the enzymatic reaction.

Principle: The conversion of IMP to XMP by IMPDH is coupled with the reduction of NAD⁺ to NADH. NADH has a characteristic absorbance at 340 nm, which can be measured over time using a spectrophotometer. An inhibitor will reduce the rate of NADH formation.[15][16]

Materials:

  • Purified recombinant human IMPDH2 enzyme[15]

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM DTT[16]

  • Substrate 1: Inosine Monophosphate (IMP) solution

  • Substrate 2: Nicotinamide Adenine Dinucleotide (NAD⁺) solution

  • AVN-944 stock solution in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare serial dilutions of AVN-944 in DMSO, and then dilute further into the Assay Buffer to achieve final desired concentrations. Include a DMSO-only vehicle control.

  • In a 96-well plate, add the diluted AVN-944 or vehicle control.

  • Add the IMPDH enzyme solution to each well and incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Add the IMP substrate to each well.

  • To initiate the reaction, add the NAD⁺ substrate solution to all wells.

  • Immediately place the plate in a pre-warmed (37°C) microplate reader.

  • Measure the absorbance at 340 nm every 30-60 seconds for 15-30 minutes.

  • Calculate the reaction rate (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

  • Plot the percentage of inhibition against the logarithm of the AVN-944 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

4.2. Protocol: Cell Proliferation (MTS) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan, measured by absorbance at 490 nm, is directly proportional to the number of living cells in the culture.[14]

Materials:

  • Cancer cell line of interest (e.g., HL-60, HT-29)[1]

  • Complete cell culture medium

  • AVN-944 stock solution in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • 96-well cell culture plate

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of AVN-944 in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the various concentrations of AVN-944 or a vehicle control.

  • Incubate the plate for a specified period (e.g., 48-72 hours).[1][17]

  • After the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours in the incubator.

  • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the results to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

The following diagram outlines the general workflow for these in vitro characterization assays.

Workflow_Diagram cluster_enzyme Enzyme Inhibition Assay cluster_cell Cell Proliferation Assay e1 Prepare Reagents (Enzyme, Substrates, AVN-944) e2 Incubate Enzyme + AVN-944 e1->e2 e3 Initiate Reaction (Add Substrates) e2->e3 e4 Kinetic Read at 340 nm e3->e4 e5 Calculate IC₅₀ e4->e5 c1 Seed Cells in 96-Well Plate c2 Treat with AVN-944 (48-72h Incubation) c1->c2 c3 Add MTS Reagent c2->c3 c4 Incubate (1-4h) c3->c4 c5 Read Absorbance at 490 nm c4->c5 c6 Calculate GI₅₀ c5->c6

Caption: Standard workflows for characterizing AVN-944's enzymatic and cellular activities.

Pharmacokinetics and In Vivo Considerations

Phase I clinical trials with healthy male volunteers have provided initial insights into the pharmacokinetic profile of AVN-944. The compound is orally available and generally well-tolerated.[18][19] It disappears rapidly from plasma, and its absorption is reduced by food.[18] Doses greater than 100 mg demonstrated significant IMPDH inhibition for at least 4 to 6 hours.[19] Furthermore, in preclinical xenograft models, AVN-944 has been shown to effectively inhibit tumor growth without causing notable toxicity, highlighting its therapeutic potential.[17]

Conclusion

AVN-944 is a well-characterized small molecule with a precise and potent mechanism of action targeting the de novo guanine nucleotide synthesis pathway. Its defined molecular structure and weight, coupled with its selective inhibition of IMPDH, make it a valuable tool for cancer research and a promising candidate for therapeutic development. The established protocols for its in vitro evaluation provide a robust framework for further investigation into its antiproliferative effects across various cancer models. As our understanding of cancer metabolism continues to grow, targeted inhibitors like AVN-944 represent a cornerstone of modern precision oncology.

References

  • AVN944 | VX-944 | IMPDH inhibitor | Axon 3943 - Axon Medchem.

  • AVN-944 | CAS 297730-17-7 - Selleck Chemicals.

  • AVN944 (VX-944, AVN-944) - Syd Labs.

  • Definition of AVN944 - NCI Drug Dictionary - National Cancer Institute.

  • AVN944 Elicits Apoptotic Responses and Impedes Tumorigenic Potential in Ewing's Sarcoma Cells - PMC.

  • Global gene expression effects of AVN-944, a novel small molecule inhibitor of Inosine Monophosphate Dehydrogenase (IMPDH) - AACR Journals.

  • AVN-944; AVN944 - MOLNOVA.

  • Antiproliferative effects of AVN944, a novel inosine 5-monophosphate dehydrogenase inhibitor, in prostate cancer cells - PMC.

  • Avn 944 | C25H27N5O5 | CID 9918559 - PubChem - NIH.

  • AVN-944 (CAS Number: 297730-17-7) | Cayman Chemical.

  • AVN944; CAS No:297730-17-7 - AOBIOUS.

  • A Phase I Dose-Ranging Study of the Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of AVN944, an IMPDH Inhibitor, in Healthy Male Volunteers - PubMed.

  • Active Human IMPDH Type 2 Enzyme - NOVOCIB.

  • A Phase I Dose-Ranging Study of the Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of AVN944, an IMPDH Inhibitor, in Healthy Male Volunteers - ResearchGate.

  • Design, synthesis and biological evaluation of novel inosine 5′-monophosphate dehydrogenase (IMPDH) inhibitors - Taylor & Francis.

  • AVN944 | CAS 297730-17-7 - Sun-shinechem.

  • AVN-944 | Dehydrogenase - TargetMol.

  • Highly selective inhibition of IMPDH2 provides the basis of antineuroinflammation therapy | PNAS.

  • Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - MDPI.

  • IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC - NIH.

  • What are IMPDH inhibitors and how do they work? - Patsnap Synapse.

Sources

Foundational

In Vitro Effects of AVN-944 on Cancer Cell Lines: A Technical Guide

Introduction Rapidly proliferating cancer cells exhibit a heightened demand for nucleotides to sustain DNA and RNA synthesis.[1][2] This metabolic reprogramming presents a key vulnerability that can be exploited for ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Rapidly proliferating cancer cells exhibit a heightened demand for nucleotides to sustain DNA and RNA synthesis.[1][2] This metabolic reprogramming presents a key vulnerability that can be exploited for therapeutic intervention. A critical enzyme in this process is Inosine Monophosphate Dehydrogenase (IMPDH), which catalyzes the rate-limiting step in the de novo biosynthesis of guanine nucleotides.[2][3][4][5] AVN-944 (also known as Pimodivir or VX-944) is a potent, selective, and non-competitive inhibitor of both IMPDH isoforms (type I and type II).[3][6][7] By disrupting the guanine nucleotide supply, AVN-944 has demonstrated broad anti-cancer activities, including the inhibition of proliferation and induction of apoptosis in various cancer cell lines.[3][6][8][9] This technical guide provides a comprehensive overview of the in vitro effects of AVN-944 on cancer cell lines, detailing its mechanism of action and providing step-by-step protocols for key experimental assays.

Mechanism of Action: Targeting Guanine Nucleotide Synthesis

AVN-944 exerts its anti-cancer effects by directly inhibiting IMPDH, the enzyme responsible for converting inosine monophosphate (IMP) to xanthosine monophosphate (XMP).[5] This is a crucial step in the de novo pathway for guanine nucleotide synthesis. The subsequent depletion of intracellular guanosine triphosphate (GTP) pools has profound effects on cancer cells, leading to:

  • Cell Cycle Arrest: Guanine nucleotides are essential for DNA replication during the S phase of the cell cycle. Their depletion by AVN-944 can lead to cell cycle arrest, primarily at the G1 or S phase, depending on the cell type.[8][9][10]

  • Induction of Apoptosis: The metabolic stress induced by GTP depletion can trigger programmed cell death, or apoptosis.[3][8][9] This can occur through both caspase-dependent and -independent pathways.[6][10]

  • Inhibition of Key Signaling Pathways: GTP is a vital co-factor for many signaling proteins, including small GTPases of the Ras superfamily, which are often dysregulated in cancer. Inhibition of IMPDH can therefore disrupt these pro-survival signaling cascades.

The following diagram illustrates the central role of IMPDH in nucleotide metabolism and the inhibitory action of AVN-944.

cluster_0 De Novo Purine Synthesis cluster_1 Cellular Processes PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA Signaling G-Protein Signaling GTP->Signaling Proliferation Cell Proliferation DNA_RNA->Proliferation Signaling->Proliferation AVN944 AVN-944 IMPDH_inhibition AVN944->IMPDH_inhibition Inhibits

Caption: Mechanism of action of AVN-944.

Experimental Protocols

This section provides detailed protocols for assessing the in vitro effects of AVN-944 on cancer cell lines.

Cell Proliferation Assay (MTT/XTT)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11][12] The reduction of a tetrazolium salt (MTT or XTT) to a colored formazan product by metabolically active cells is quantified spectrophotometrically.[11][13]

Workflow:

start Start plate_cells Plate cells in 96-well plate start->plate_cells incubate_24h Incubate for 24h plate_cells->incubate_24h add_avn944 Add serial dilutions of AVN-944 incubate_24h->add_avn944 incubate_48_72h Incubate for 48-72h add_avn944->incubate_48_72h add_mtt_xtt Add MTT/XTT reagent incubate_48_72h->add_mtt_xtt incubate_2_4h Incubate for 2-4h add_mtt_xtt->incubate_2_4h add_solubilizer Add solubilization buffer (for MTT) incubate_2_4h->add_solubilizer read_absorbance Read absorbance at 570nm (MTT) or 450-500nm (XTT) add_solubilizer->read_absorbance end End read_absorbance->end

Caption: Workflow for MTT/XTT cell proliferation assay.

Step-by-Step Protocol:

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of AVN-944 in complete culture medium. Remove the old medium from the wells and add 100 µL of the AVN-944 dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the drug-treated wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT/XTT Addition:

    • For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13] Then, add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C in a humidified atmosphere.[13]

    • For XTT assay: Prepare the XTT labeling mixture according to the manufacturer's instructions.[11] Add 50 µL of the mixture to each well and incubate for 2-4 hours at 37°C.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm for the MTT assay or between 450-500 nm for the XTT assay using a microplate reader.[11][13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of AVN-944 that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14][15][16] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[14][15]

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of AVN-944 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[17] Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with AVN-944 as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[18][19]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.[17]

Data Presentation

The following tables present representative data on the effects of AVN-944 on various cancer cell lines.

Table 1: IC50 Values of AVN-944 in Different Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HL-60Acute Promyelocytic Leukemia0.02 - 0.279[3]
HT-29Colorectal Carcinoma0.02 - 0.279[3]
MiaPaca2Pancreatic Carcinoma0.02 - 0.279[3]
PANC1Pancreatic Carcinoma0.02 - 0.279[3]
IM9Multiple Myeloma0.02 - 0.279[3]
KG-1Acute Myelogenous Leukemia0.02 - 0.279[3]
K-562Chronic Myelogenous Leukemia0.02 - 0.279[3]
MV-4-11Acute Myeloid Leukemia0.026[6]
TC71Ewing's Sarcoma~0.05[9]
SK-ES-1Ewing's Sarcoma~0.05[9]
LNCaPProstate CancerData not available
CWR22Rv1Prostate CancerData not available
DU145Prostate CancerData not available
PC-3Prostate CancerData not available

Table 2: Effect of AVN-944 on Cell Cycle Distribution in Prostate Cancer Cell Lines

Cell LineTreatment% G1 Phase% S Phase% G2/M Phase
LNCaP Control652015
AVN-944G1 arrest[10][20]DecreasedDecreased
CWR22Rv1 Control553015
AVN-944DecreasedS-phase block[10][20]Decreased
DU145 Control602515
AVN-944DecreasedS-phase block[10][20]Decreased
PC-3 Control582814
AVN-944DecreasedS-phase block[10][20]Decreased

Conclusion

AVN-944 is a promising anti-cancer agent that effectively targets the metabolic vulnerability of cancer cells by inhibiting IMPDH. The resulting depletion of guanine nucleotides leads to cell cycle arrest and apoptosis in a wide range of cancer cell lines. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of AVN-944 and other IMPDH inhibitors in oncology.

References

  • Global gene expression effects of AVN-944, a novel small molecule inhibitor of Inosine Monophosphate Dehydrogenase (IMPDH). (2006). Cancer Research, 66(8_Supplement), 5418. [Link]

  • Jeon, H., & Nakamura, T. (2019). Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story. Cancers, 11(9), 1349. [Link]

  • Xu, Y., & Liu, P. (2023). IMPDH and GTP Metabolism in Cancer: Mechanisms, Regulation, and Translational Scope. Molecular Cancer, 22(1), 1-17. [Link]

  • AVN944 Elicits Apoptotic Responses and Impedes Tumorigenic Potential in Ewing's Sarcoma Cells. (2024). International Journal of Molecular Sciences, 25(1), 534. [Link]

  • IMPDH activity assay. (2017). Bio-protocol, 7(12), e2348. [Link]

  • Inosine-5′-monophosphate Dehydrogenase (IMPDH) Assay Kit. (n.d.). Reddot Biotech. Retrieved from [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. (2022). Assay Genie. Retrieved from [Link]

  • Borden, K. L., & Degterev, A. (2015). Ribavirin as a tri-targeted antitumor repositioned drug. Oncology Letters, 9(5), 1947–1952. [Link]

  • AVN944 Elicits Apoptotic Responses and Impedes Tumorigenic Potential in Ewing's Sarcoma Cells. (2024). International Journal of Molecular Sciences, 25(1), 534. [Link]

  • IMPDH inhibitors upregulate PD-L1 in cancer cells without impairing immune checkpoint inhibitor efficacy. (2024). Acta Pharmacologica Sinica. [Link]

  • IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target. (2023). Journal of Cancer, 14(16), 3020–3032. [Link]

  • Assaying cell cycle status using flow cytometry. (2013). Current Protocols in Molecular Biology, Chapter 28, Unit 28.7. [Link]

  • IMP metabolic mechanisms and IMPDH targeting strategies in tumor metabolic reprogramming and therapy (Review). (2023). International Journal of Oncology, 63(6), 1-15. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol, 3(6), e374. [Link]

  • Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism, and Inhibition. Chemical Reviews, 109(7), 2903–2928. [Link]

  • Krawczyk, J., et al. (2008). Antiproliferative effects of AVN944, a novel inosine 5-monophosphate dehydrogenase inhibitor, in prostate cancer cells. Molecular Cancer Therapeutics, 7(11), 3483-3491. [Link]

  • Jeon, H., & Nakamura, T. (2019). Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story. Cancers, 11(9), 1349. [Link]

  • Krawczyk, J., et al. (2008). Antiproliferative Effects of AVN944, a Novel Inosine 5-monophosphate Dehydrogenase Inhibitor, in Prostate Cancer Cells. Molecular Cancer Therapeutics, 7(11), 3483–3491. [Link]

  • Active Human IMPDH Type 2 Enzyme. (n.d.). NOVOCIB. Retrieved from [Link]

  • IMPDH2 promotes cell proliferation and epithelial-mesenchymal transition of non-small cell lung cancer by activating the Wnt/β-catenin signaling pathway. (2020). Oncology Letters, 20(5), 1. [Link]

  • Protocol Guide: XTT Assay for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • A Novel Allosteric Inhibitor Targeting IMPDH at Y233 Overcomes Resistance to Tyrosine Kinase Inhibitors in Lymphoma. (2025). Cancers, 17(21), 4893. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol, 3(6), e374. [Link]

  • Annexin V-FITC Apoptosis Assay Kit. (n.d.). ImmunoChemistry Technologies. Retrieved from [Link]

  • Apoptosis – what assay should I use? (2025). BMG Labtech. Retrieved from [Link]

  • Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening. (2018). Scientific Reports, 8(1), 17056. [Link]

  • Design, synthesis and biological evaluation of novel inosine 5′-monophosphate dehydrogenase (IMPDH) inhibitors. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 137-151. [Link]

  • Highly selective inhibition of IMPDH2 provides the basis of antineuroinflammation therapy. (2017). Proceedings of the National Academy of Sciences, 114(29), E5996-E6005. [Link]

  • Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor Pimodivir. (2020). Viruses, 12(10), 1148. [Link]

  • Inhibition of IMPDH by Mycophenolic Acid: Dissection of Forward and Reverse Pathways Using Capillary Electrophoresis. (2004). Biochemistry, 43(8), 2382–2388. [Link]

  • Definition of pimodivir. (n.d.). National Cancer Institute. Retrieved from [Link]

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Exploratory

The Pharmacological Profile of AVN-944: An In-depth Technical Guide

Introduction: The Dual Identity and Therapeutic Potential of AVN-944 AVN-944, a compound with a notable history in drug development, is a potent small molecule inhibitor with a dual identity. Primarily investigated under...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Dual Identity and Therapeutic Potential of AVN-944

AVN-944, a compound with a notable history in drug development, is a potent small molecule inhibitor with a dual identity. Primarily investigated under the code VX-944 for oncological applications, it functions as a selective, noncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1][2][3] This enzyme is a critical rate-limiting step in the de novo synthesis of guanine nucleotides, essential for DNA and RNA synthesis and cell proliferation.[2][3] The upregulation of IMPDH in various hematological malignancies and solid tumors makes it a compelling target for anticancer therapies.[4][5] Inhibition of IMPDH by AVN-944 leads to the depletion of guanosine triphosphate (GTP), which in turn disrupts DNA and RNA synthesis, induces cell cycle arrest, and ultimately triggers apoptosis in cancer cells.[3][6]

Concurrently, the same molecular entity, also known as ulodesine (or BCX4208), has been explored as a therapeutic agent for gout. In this context, its mechanism of action is the inhibition of purine nucleoside phosphorylase (PNP). This guide will focus on the primary designation of AVN-944 as an IMPDH inhibitor in the realm of oncology research, providing a comprehensive overview of its pharmacokinetic and pharmacodynamic profile for researchers, scientists, and drug development professionals.

Pharmacodynamics: Unraveling the Mechanism of Action

The pharmacodynamic effects of AVN-944 are centered on its potent and selective inhibition of both isoforms of inosine monophosphate dehydrogenase, IMPDH1 and IMPDH2.[7]

Mechanism of Action: Targeting the Guanine Nucleotide Synthesis Pathway

IMPDH catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a crucial step in the de novo synthesis of guanine nucleotides.[7] In rapidly proliferating cells, such as cancer cells, the demand for guanine nucleotides is significantly elevated to support DNA and RNA synthesis.[7] By inhibiting IMPDH, AVN-944 effectively curtails the supply of XMP, leading to a depletion of the intracellular pool of guanosine triphosphate (GTP).[8] This GTP depletion has several downstream consequences that contribute to the compound's anti-neoplastic activity:

  • Disruption of DNA and RNA Synthesis: GTP is a fundamental building block for nucleic acid synthesis. Its depletion directly hampers the ability of cancer cells to replicate their genetic material and transcribe genes necessary for survival and proliferation.[3]

  • Cell Cycle Arrest: The reduction in GTP levels can trigger cell cycle checkpoints, leading to an arrest in the G1 or S phase, preventing cancer cells from proceeding through division.[3][9]

  • Induction of Apoptosis: Sustained GTP deprivation can initiate programmed cell death, or apoptosis, through both caspase-dependent and -independent pathways.[3][9]

The selectivity of AVN-944 for cancer cells is partly attributed to their heightened reliance on the de novo purine synthesis pathway compared to normal cells, which can more readily utilize salvage pathways.[3]

cluster_pathway De Novo Guanine Nucleotide Synthesis Pathway IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA Proliferation Cell Proliferation GTP->Proliferation AVN944 AVN-944 IMPDH IMPDH AVN944->IMPDH Inhibition

Figure 1: Signaling pathway of AVN-944's mechanism of action.

In Vitro Potency and Efficacy

AVN-944 has demonstrated potent anti-proliferative activity across a range of hematologic and epithelial tumor cell lines. The half-maximal inhibitory concentration (IC50) for cell growth inhibition typically falls within the nanomolar range.

Cell LineCancer TypeIC50 (nM)
MV-4-11Acute Myeloid Leukemia26[2]
Ba/F3-Flt3-ITDLeukemia Model30[2]
TC71Ewing's Sarcoma~50[9]
SK-ES-1Ewing's Sarcoma~50[9]
Multiple Myeloma Cell LinesMultiple MyelomaVaries[3]
Prostate Cancer Cell Lines (LNCaP)Prostate CancerVaries[3]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

The pharmacokinetic profile of AVN-944 has been characterized in a Phase I clinical trial involving healthy male volunteers who received single oral doses.[10]

Summary of Pharmacokinetic Parameters
ParameterObservationCitation
Absorption Rapidly absorbed following oral administration.[10]
Effect of Food Co-administration with food significantly reduces absorption. The geometric mean Cmax ratio was 33%, and the geometric mean AUC0-infinity ratio was 44% compared to the fasted state.[10]
Distribution Specific data on tissue distribution and protein binding are not extensively detailed in the provided search results.
Metabolism The metabolic pathways of AVN-944 have not been fully elucidated in the available literature.
Elimination Disappears rapidly from plasma.[10]
Clearance Clearance decreased at doses above 50 mg, suggesting the potential for non-linear pharmacokinetics at higher doses.[10]
Excretion Urinary excretion of the parent compound is negligible.[10]

Experimental Protocols

IMPDH Inhibition Assay (Spectrophotometric)

This protocol outlines a representative method for determining the in vitro potency of AVN-944 against IMPDH. The assay measures the enzymatic conversion of IMP to XMP by monitoring the concomitant reduction of NAD+ to NADH, which absorbs light at 340 nm.[7][11]

Materials:

  • Recombinant human IMPDH2 enzyme

  • Inosine monophosphate (IMP) substrate

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT)

  • AVN-944 stock solution (in DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents: Prepare fresh assay buffer and substrate solutions (IMP and NAD+) in the assay buffer.

  • Compound Dilution: Create a serial dilution of AVN-944 in DMSO, and then further dilute in the assay buffer to the desired final concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • AVN-944 dilution (or DMSO for control)

    • IMPDH2 enzyme solution

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding the IMP and NAD+ substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the increase in absorbance at 340 nm every 30-60 seconds for 15-30 minutes.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of AVN-944. Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

cluster_workflow IMPDH Inhibition Assay Workflow A Reagent Preparation (Buffer, Substrates, AVN-944) B Assay Plate Setup (Buffer, AVN-944/DMSO, IMPDH Enzyme) A->B C Pre-incubation (37°C, 15 min) B->C D Reaction Initiation (Add IMP & NAD+) C->D E Kinetic Measurement (Absorbance at 340 nm) D->E F Data Analysis (Calculate IC50) E->F

Figure 2: Experimental workflow for an IMPDH inhibition assay.

Cell Proliferation (MTT) Assay

This protocol describes a common method to assess the effect of AVN-944 on the proliferation and viability of cancer cells. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[12][13][14]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • AVN-944 stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Spectrophotometer capable of reading absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, treat the cells with a serial dilution of AVN-944. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the culture medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the percentage of viability against the AVN-944 concentration and calculate the IC50 value.

Conclusion and Future Directions

AVN-944 is a potent and selective inhibitor of IMPDH with a clear mechanism of action that translates to anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. Its pharmacokinetic profile, characterized by rapid oral absorption in a fasted state and rapid plasma clearance, suggests a manageable dosing regimen. The significant impact of food on its bioavailability is a critical consideration for clinical development.

The dual identity of this molecule, also being investigated as a PNP inhibitor (ulodesine) for gout, highlights the intricate nature of drug development and the potential for a single chemical entity to have distinct therapeutic applications through different mechanisms of action. For researchers in oncology, AVN-944 remains a valuable tool for studying the role of the de novo guanine nucleotide synthesis pathway in cancer cell biology and a lead compound for the development of novel anti-cancer agents. Future research should focus on elucidating its metabolic pathways, further defining its tissue distribution, and exploring its efficacy in combination with other chemotherapeutic agents.

References

  • Hamilton JM, Harding MW, Genna T, Bol D. A Phase I Dose-Ranging Study of the Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of AVN944, an IMPDH Inhibitor, in Healthy Male Volunteers. J Clin Pharmacol. 2009;49(1):30-38.
  • NOVOCIB. Active Human IMPDH Type 2 Enzyme. Available from: [Link].

  • Bio-Connect. Inosine-5′-monophosphate Dehydrogenase (IMPDH) Assay Kit. Available from: [Link].

  • Bio-Rad. MTT Assay Protocol. Available from: [Link].

  • ASCO Publications. GTP as a biomarker of inosine monophosphate dehydrogenase (IMPDH) inhibition, in patients with advanced hematological malignancies treated with AVN944 in a phase I trial. J Clin Oncol. 2008;26(15_suppl):14522-14522.
  • Floryk D, Thompson J, Kulesza P, et al. Antiproliferative effects of AVN944, a novel inosine 5-monophosphate dehydrogenase inhibitor, in prostate cancer cells. Int J Cancer. 2008;123(10):2294-2302.
  • AVN944 Elicits Apoptotic Responses and Impedes Tumorigenic Potential in Ewing's Sarcoma Cells. Cancers (Basel). 2023;15(23):5621.
  • ResearchGate. A Phase I Dose-Ranging Study of the Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of AVN944, an IMPDH Inhibitor, in Healthy Male Volunteers. Available from: [Link].

  • Ota Y, Takaoka Y, Yamano Y, et al. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening. Sci Rep. 2018;8(1):17066.
  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link].

  • Chen L, Liu J, Zhang Y, et al. Highly selective inhibition of IMPDH2 provides the basis of antineuroinflammation therapy. Proc Natl Acad Sci U S A. 2017;114(29):E5964-E5973.
  • Głowacka E, Szefer P. use of chromatographic methods for inosine dehydrogenase activity determination (impdh) in immunosuppressive therapy. Prospects in Pharmaceutical Sciences. 2020;18(2):107-116.
  • Huang M, Wang J, Chen T, et al. Guanine nucleotide depletion inhibits pre-ribosomal RNA synthesis and causes nucleolar disruption. J Biol Chem. 2008;283(12):7835-7843.

Sources

Foundational

An In-depth Technical Guide to the Binding Affinity of AVN-944 with the IMPDH2 Enzyme

Introduction: Targeting the Nexus of Nucleotide Synthesis In the landscape of targeted cancer therapy, the enzyme Inosine Monophosphate Dehydrogenase 2 (IMPDH2) has emerged as a critical node in cellular proliferation an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting the Nexus of Nucleotide Synthesis

In the landscape of targeted cancer therapy, the enzyme Inosine Monophosphate Dehydrogenase 2 (IMPDH2) has emerged as a critical node in cellular proliferation and survival. IMPDH2 is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, essential building blocks for DNA and RNA synthesis.[1][2] Rapidly proliferating cells, such as those found in many hematological malignancies and solid tumors, exhibit a heightened dependence on this pathway, making IMPDH2 an attractive therapeutic target.[1][2]

AVN-944 (also known as VX-944) is a potent and selective small molecule inhibitor of both human IMPDH isoforms, with a particularly strong affinity for IMPDH2.[3][4] Its mechanism of action, characterized as noncompetitive or uncompetitive, offers a distinct advantage in circumventing certain forms of drug resistance.[3][5][6] This technical guide provides a comprehensive overview of the binding affinity of AVN-944 to the IMPDH2 enzyme, intended for researchers, scientists, and drug development professionals. We will delve into the quantitative aspects of this interaction, provide detailed experimental protocols for its characterization, and explore the underlying structural and allosteric mechanisms that govern this high-affinity binding.

Binding Affinity and Potency of AVN-944

The interaction between AVN-944 and IMPDH2 is characterized by a high binding affinity, as evidenced by its low nanomolar inhibition constant (Ki). This strong binding translates to potent inhibition of the enzyme's catalytic activity and subsequent depletion of intracellular guanine nucleotide pools, leading to cell cycle arrest and apoptosis in cancer cells.[1][5]

Quantitative Analysis of AVN-944 Binding to IMPDH2

The following table summarizes the key binding affinity and potency values for AVN-944 and provides a comparison with other known IMPDH inhibitors.

CompoundTarget(s)Inhibition Constant (Ki)IC50Mechanism of ActionReference(s)
AVN-944 (VX-944) IMPDH1/IMPDH2 6-10 nM 26-30 nM (in cell lines)Noncompetitive/Uncompetitive [3][4][7]
Mycophenolic Acid (MPA)IMPDH1/IMPDH2~20 µM (IC50)Varies by cell lineReversible, Noncompetitive[2][8]
Merimepodib (VX-497)IMPDH1/IMPDH2~7 nM (IC50)Varies by cell lineUncompetitive[8][9]
RibavirinIMPDH1/IMPDH2-Varies by cell lineCompetitive[10]

Structural and Mechanistic Insights into the AVN-944-IMPDH2 Interaction

The potent and specific inhibition of IMPDH2 by AVN-944 is rooted in the enzyme's complex structural and regulatory features. IMPDH2 exists as a tetramer, with each monomer comprising a catalytic domain and a regulatory Bateman domain.[11] The catalytic domain houses the active site where the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP) occurs. The Bateman domain, on the other hand, plays a crucial role in allosteric regulation.

Allosteric Regulation of IMPDH2

The noncompetitive or uncompetitive nature of AVN-944's inhibition suggests that it does not directly compete with the substrate (IMP) or the cofactor (NAD+) for binding at the active site. Instead, it is likely to bind to an allosteric site on the enzyme. Binding to this allosteric site induces a conformational change in the enzyme that either prevents the substrate from binding effectively or inhibits the catalytic step. This allosteric modulation is a key feature of IMPDH2 regulation and a critical aspect of AVN-944's mechanism of action.

IMPDH2 Allosteric Inhibition by AVN-944 cluster_Enzyme IMPDH2 Enzyme Active_Site Active Site XMP_NADH XMP + NADH Active_Site->XMP_NADH Catalyzes Allosteric_Site Allosteric Site Inhibited_Complex IMPDH2-AVN-944 Complex (Inactive) Allosteric_Site->Inhibited_Complex Induces Conformational Change IMP_NAD IMP + NAD+ IMP_NAD->Active_Site Binds AVN944 AVN-944 AVN944->Allosteric_Site Binds Inhibited_Complex->Active_Site Inhibits

Caption: Allosteric inhibition of IMPDH2 by AVN-944.

Experimental Protocols for Determining Binding Affinity

Accurate determination of the binding affinity of inhibitors like AVN-944 to IMPDH2 is fundamental for their preclinical and clinical development. Below are detailed protocols for robust and reproducible assessment of these interactions.

Enzyme Inhibition Assay for Ki Determination

This protocol outlines a spectrophotometric assay to measure the inhibition of IMPDH2 activity by AVN-944 and to determine the inhibition constant (Ki). The assay monitors the production of NADH, a product of the IMPDH2-catalyzed reaction, which absorbs light at 340 nm.

Materials:

  • Recombinant human IMPDH2 enzyme

  • AVN-944

  • Inosine 5'-monophosphate (IMP)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of recombinant human IMPDH2 in assay buffer. The final enzyme concentration in the assay should be in the low nanomolar range.

    • Prepare stock solutions of IMP and NAD+ in assay buffer.

    • Prepare a stock solution of AVN-944 in DMSO. Subsequent dilutions should be made in assay buffer to minimize DMSO concentration in the final reaction.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of IMPDH2 to each well.

    • Add varying concentrations of AVN-944 to the wells. Include a control with no inhibitor.

    • Add a fixed concentration of IMP to the wells.

    • Pre-incubate the enzyme, inhibitor, and IMP mixture for 10-15 minutes at room temperature to allow for binding equilibrium to be reached.

  • Initiation and Measurement:

    • Initiate the reaction by adding a fixed concentration of NAD+ to each well.

    • Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the V₀ against the substrate (IMP) concentration for each inhibitor concentration.

    • Determine the Vmax and Km values from the Michaelis-Menten plots.

    • For noncompetitive inhibition, the Ki can be determined using the following equation: Vmax_app = Vmax / (1 + [I]/Ki) where Vmax_app is the apparent Vmax in the presence of the inhibitor and [I] is the inhibitor concentration.

Enzyme Inhibition Assay Workflow Start Start Prepare Prepare Reagents: - IMPDH2 Enzyme - AVN-944 - IMP & NAD+ - Assay Buffer Start->Prepare Setup Set up 96-well Plate: 1. Add IMPDH2 2. Add AVN-944 (varying conc.) 3. Add IMP Prepare->Setup Incubate Pre-incubate (10-15 min at RT) Setup->Incubate Initiate Initiate Reaction: Add NAD+ Incubate->Initiate Measure Measure Absorbance at 340 nm (Kinetic Read) Initiate->Measure Analyze Data Analysis: - Calculate Initial Velocities (V₀) - Plot Michaelis-Menten Curves - Determine Vmax, Km, and Ki Measure->Analyze End End Analyze->End

Caption: Workflow for determining the Ki of AVN-944.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful label-free technique to measure the real-time binding kinetics of an inhibitor to its target enzyme. This protocol provides a general framework for an SPR experiment to characterize the interaction between AVN-944 and IMPDH2.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human IMPDH2

  • AVN-944

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Ligand Immobilization:

    • Immobilize recombinant human IMPDH2 onto the sensor chip surface using standard amine coupling chemistry. Aim for a low to moderate immobilization level to minimize mass transport limitations.

  • Analyte Injection:

    • Prepare a series of dilutions of AVN-944 in running buffer.

    • Inject the different concentrations of AVN-944 over the immobilized IMPDH2 surface and a reference surface (without IMPDH2) at a constant flow rate.

  • Data Collection:

    • Monitor the change in the SPR signal (response units, RU) in real-time during the association and dissociation phases.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Surface Plasmon Resonance (SPR) Workflow Start Start Immobilize Immobilize IMPDH2 on Sensor Chip Start->Immobilize Prepare_Analyte Prepare AVN-944 Dilutions Immobilize->Prepare_Analyte Inject Inject AVN-944 (Analyte) Prepare_Analyte->Inject Monitor Monitor SPR Signal (Association & Dissociation) Inject->Monitor Regenerate Regenerate Chip Surface Monitor->Regenerate Analyze Data Analysis: - Sensorgram Processing - Fit to Binding Model - Determine ka, kd, KD Monitor->Analyze Regenerate->Inject Next Concentration End End Analyze->End

Caption: General workflow for an SPR experiment.

Conclusion

AVN-944 demonstrates high-affinity binding to the IMPDH2 enzyme, a critical target in cancer therapy. Its potent, noncompetitive inhibitory activity stems from its interaction with an allosteric site, leading to the effective shutdown of guanine nucleotide biosynthesis. The experimental protocols detailed in this guide provide a robust framework for the characterization of this and similar enzyme-inhibitor interactions, ensuring scientific integrity and reproducibility. A thorough understanding of the binding affinity and mechanism of action of compounds like AVN-944 is paramount for the continued development of targeted and effective cancer therapeutics.

References

  • AVN944 Elicits Apoptotic Responses and Impedes Tumorigenic Potential in Ewing's Sarcoma Cells. National Center for Biotechnology Information. [Link]

  • IMPDH Dehydrogenase: Structure, Mechanism, and Inhibition. Chemical Reviews. [Link]

  • Cryo-EM structures demonstrate human IMPDH2 filament assembly tunes allosteric regulation. eLife. [Link]

  • AVN944 Elicits Apoptotic Responses and Impedes Tumorigenic Potential in Ewing's Sarcoma Cells. National Center for Biotechnology Information. [Link]

  • Antiproliferative effects of AVN944, a novel inosine 5-monophosphate dehydrogenase inhibitor, in prostate cancer cells. International Journal of Cancer. [Link]

  • Inosine monophosphate dehydrogenase 2 (IMPDH2) modulates response to therapy and chemo-resistance in triple negative breast cancer. National Center for Biotechnology Information. [Link]

  • How to determine Ki of a noncompetitive inhibitor?. ResearchGate. [Link]

  • Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. National Center for Biotechnology Information. [Link]

  • AVN-944 (VX-944, AVN-944). Syd Labs. [Link]

  • Inosine monophosphate dehydrogenase 2 (IMPDH2) modulates response to therapy and chemo-resistance in triple negative breast cancer. bioRxiv. [Link]

  • Highly selective inhibition of IMPDH2 provides the basis of antineuroinflammation therapy. Proceedings of the National Academy of Sciences. [Link]

  • Active Human IMPDH Type 2 Enzyme. NOVOCIB. [Link]

  • Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story. National Center for Biotechnology Information. [Link]

Sources

Exploratory

The Pharmacodynamic Landscape of AVN-944: Targeting IMPDH-Driven Pathways in Oncology

Introduction In the pursuit of exploiting metabolic vulnerabilities in cancer, inosine monophosphate dehydrogenase (IMPDH) has emerged as a critical rate-limiting enzyme. IMPDH catalyzes the NAD+-dependent oxidation of i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the pursuit of exploiting metabolic vulnerabilities in cancer, inosine monophosphate dehydrogenase (IMPDH) has emerged as a critical rate-limiting enzyme. IMPDH catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), the bottleneck step in de novo guanine nucleotide biosynthesis[1]. Neoplastic cells, particularly in hematological malignancies like acute myeloid leukemia (AML) and multiple myeloma (MM), heavily rely on this pathway to sustain rapid proliferation. AVN-944 (also known as VX-944) is a highly potent, orally bioavailable, non-competitive inhibitor of both IMPDH1 and IMPDH2 isoforms[2]. Unlike traditional nucleoside analogues, AVN-944 does not require intracellular activation and does not incorporate into DNA or RNA, reducing off-target mutagenesis while maintaining profound antineoplastic activity[3].

Cellular Pathways Targeted by AVN-944

Purine Starvation and Cell Cycle Arrest

By directly binding to the IMPDH enzyme complex, AVN-944 induces a rapid and profound depletion of intracellular guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP) pools[1]. Because GTP is an essential substrate for RNA and DNA polymerases, its depletion triggers a stringent cell cycle block at the G1/S phase interface. Furthermore, the reduction in GTP severely impairs the function of G-protein coupled receptors (GPCRs) and small GTPases (e.g., Ras, Rho), which rely on GTP binding to act as intracellular signal transducers[4].

Nucleolar Stress and Ribosomal RNA (rRNA) Disruption

Recent phosphoproteomic analyses have revealed that AVN-944's efficacy is intimately linked to nucleolar biology. In sensitive KMT2A-rearranged AML models, IMPDH inhibition by AVN-944 significantly alters the phosphorylation state of nucleolar proteins responsible for rRNA metabolism[5]. The collapse of the GTP pool halts rRNA synthesis, leading to nucleolar stress, disruption of ribosomal assembly, and the subsequent activation of cellular stress responses[6].

Caspase-Independent Apoptosis via Bax/AIF/Endo G

A hallmark of AVN-944 toxicity in multiple myeloma cells is the induction of caspase-independent apoptosis[7]. Following severe metabolic stress, AVN-944 triggers the translocation of pro-apoptotic proteins—specifically Apoptosis-Inducing Factor (AIF) and Endonuclease G (Endo G)—from the mitochondria to the cytosol and nucleus. This pathway bypasses traditional caspase cascades, making AVN-944 particularly effective against malignancies that have developed resistance to standard apoptosis-inducing chemotherapies[7].

Pathway AVN944 AVN-944 (VX-944) IMPDH IMPDH1 & IMPDH2 (Non-competitive Inhibition) AVN944->IMPDH Binds enzyme complex GTP Intracellular GTP / dGTP Pool Depletion IMPDH->GTP Halts de novo purine synthesis Arrest DNA/RNA Synthesis Arrest (G1/S Phase Block) GTP->Arrest Stress Nucleolar Stress & rRNA Synthesis Collapse GTP->Stress Apoptosis Caspase-Independent Apoptosis (Bax / AIF / Endo G) Arrest->Apoptosis Stress->Apoptosis

Caption: Mechanistic signaling pathway of AVN-944 driving caspase-independent apoptosis via GTP depletion.

Quantitative Efficacy Profile

AVN-944 has demonstrated broad-spectrum in vitro and in vivo activity across multiple oncological models. The table below summarizes the inhibitory concentrations (IC50) and synergistic effects observed in key preclinical studies[2][3][7][8].

Malignancy TypeCell Line / ModelIC50 / Effective DoseKey Pharmacodynamic Observations
Acute Myeloid Leukemia (AML) MV-4-11 (Human)26 nMComplete inhibition of clonogenic proliferation; active against FLT3-ITD mutations.
Acute Myeloid Leukemia (AML) Primary AML Blasts20 – 200 nM3-40 fold more potent than mycophenolic acid (MPA). Synergistic with Daunorubicin.
Multiple Myeloma (MM) MM.1S< 1 μMEnhances cytotoxicity of Doxorubicin and Melphalan; overcomes bone marrow stromal cell protection.
Ewing's Sarcoma TC71, SK-ES-1Dose-dependentInduces G1 arrest; decreases tumorigenic potential without notable in vivo toxicity.
Murine Leukemia Model Ba/F3-Flt3-ITD30 nM (in vitro) / 150 mg/kg (in vivo)Significant increase in median survival time; well-tolerated oral administration.

Self-Validating Experimental Methodologies

To rigorously evaluate the pharmacodynamics of AVN-944, researchers must employ protocols that directly link target engagement (GTP depletion) to phenotypic outcomes (apoptosis). The following methodologies are designed with built-in validation steps to ensure data integrity.

Protocol 1: LC-MS/MS Quantification of Intracellular GTP Depletion

Causality & Rationale: To prove that AVN-944's mechanism is strictly IMPDH-dependent, one must quantify the immediate collapse of the GTP pool before secondary apoptotic events occur. We utilize cold methanol extraction to instantly quench cellular metabolism, preventing the rapid enzymatic degradation of labile nucleotide triphosphates.

  • Cell Seeding & Treatment: Seed MV-4-11 cells at 1×106 cells/mL. Treat with AVN-944 (10 nM to 500 nM) or vehicle (DMSO <0.1%) for 4, 8, and 24 hours.

  • Metabolic Quenching: Rapidly centrifuge cells at 4°C. Discard supernatant and immediately resuspend the pellet in 80% cold methanol (-80°C). Validation Check: The immediate temperature drop halts all ATPase/GTPase activity, preserving the exact in vivo nucleotide ratio.

  • Extraction: Incubate lysates at -80°C for 2 hours. Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins. Lyophilize the supernatant.

  • LC-MS/MS Analysis: Reconstitute in mobile phase and inject into a triple quadrupole LC-MS/MS system. Use stable isotope-labeled GTP as an internal standard.

  • Data Normalization: Normalize GTP peak areas to the internal standard and total protein content (quantified from the precipitated pellet using a BCA assay).

Workflow1 Treat 1. AVN-944 Treatment (Time-course) Quench 2. Cold Methanol Quench (-80°C) Treat->Quench LCMS 3. LC-MS/MS Analysis (Isotope Standard) Quench->LCMS Data 4. GTP/ATP Ratio Normalization LCMS->Data

Caption: Experimental workflow for quantifying AVN-944-induced intracellular GTP depletion.

Protocol 2: Subcellular Fractionation for AIF/Endo G Translocation

Causality & Rationale: AVN-944 induces caspase-independent apoptosis in MM cells. Standard Annexin V/PI assays confirm cell death but do not prove the specific pathway. Subcellular fractionation followed by Western blotting isolates the exact movement of AIF and Endo G from the mitochondria to the cytosol, validating the non-classical apoptotic mechanism[7].

  • Treatment & Harvesting: Treat MM.1S cells with 800 nM AVN-944 for 48 hours. Harvest 1×107 cells.

  • Plasma Membrane Lysis: Resuspend cells in a digitonin-based permeabilization buffer (digitonin selectively permeabilizes the plasma membrane while leaving mitochondrial membranes intact). Incubate on ice for 10 minutes.

  • Fractionation: Centrifuge at 1,000 x g for 5 minutes to pellet intact nuclei. Centrifuge the supernatant at 15,000 x g for 15 minutes. The resulting supernatant is the cytosolic fraction, and the pellet is the mitochondrial fraction.

  • Validation via Western Blot: Run fractions on SDS-PAGE. Probe for AIF and Endo G. Critical Validation Step: Probe the cytosolic fraction for Cytochrome C Oxidase (COX IV) to ensure there was no accidental mitochondrial lysis during the digitonin step. Probe for GAPDH to confirm cytosolic enrichment.

Conclusion

AVN-944 represents a highly targeted approach to exploiting the metabolic dependencies of rapidly proliferating tumors. By completely uncoupling the de novo purine biosynthesis pathway, it forces a catastrophic collapse of rRNA synthesis and triggers an inescapable, caspase-independent apoptotic program. Its synergy with standard chemotherapeutics and its ability to bypass common resistance mechanisms (such as FLT3 mutations and MDR pumps) position it as a compelling candidate for combination therapies in refractory hematological malignancies[2][3].

References

  • MedChemExpress. "AVN-944 (VX-944) | IMPDH Inhibitor." MedChemExpress.com.
  • Axon Medchem. "AVN944 | VX-944 | IMPDH inhibitor | Axon 3943." Axonmedchem.com.
  • ResearchGate. "The IMPDH Inhibitor VX-944 Demonstrates In Vivo Efficacy in an Aggressive Leukemia Model.
  • Benchchem. "AVN-944: A Deep Dive into its Mechanism of Action in Cancer Cells." Benchchem.com.
  • Blood (ASH Publications). "The IMPDH Inhibitor VX-944 Demonstrates In Vivo Efficacy in an Aggressive Leukemia Model.
  • PatSnap. "AVN-944 - Drug Targets, Indications, Patents.
  • PMC (NIH). "Integrative phosphoproteomics defines two biologically distinct groups of KMT2A rearranged acute myeloid leukaemia with different drug response phenotypes." Nih.gov.
  • PMC (NIH). "Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story." Nih.gov.

Sources

Foundational

AVN-944 (VX-944) Induced Apoptosis in Hematological Malignancies: A Mechanistic and Methodological Guide

Executive Summary The metabolic reprogramming of cancer cells presents a highly selective therapeutic window. Hematological malignancies, particularly multiple myeloma (MM) and acute myeloid leukemia (AML), exhibit a pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The metabolic reprogramming of cancer cells presents a highly selective therapeutic window. Hematological malignancies, particularly multiple myeloma (MM) and acute myeloid leukemia (AML), exhibit a profound reliance on de novo purine synthesis to sustain rapid proliferation. Inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in this pathway, is upregulated 15- to 42-fold in leukemic cells compared to normal leukocytes1[1].

AVN-944 (also known as VX-944) is an orally bioavailable, potent, and noncompetitive inhibitor of human IMPDH 2[2]. Unlike classical chemotherapeutics that directly damage DNA, AVN-944 starves the cell of guanosine triphosphate (GTP). This targeted GTP depletion triggers a unique, caspase-independent apoptotic cascade, making it a critical tool for overcoming conventional drug resistance in hematological cancers 3[3].

The Mechanistic Paradigm: Caspase-Independent Apoptosis

A fundamental challenge in treating relapsed/refractory hematological malignancies is the evasion of classical caspase-dependent apoptosis (e.g., via Bcl-2 overexpression or caspase mutations). AVN-944 bypasses this resistance network through a distinct molecular axis.

The GTP Depletion & AIF/Endo G Axis

When AVN-944 binds to IMPDH, it halts the conversion of IMP to XMP, rapidly depleting intracellular GTP pools. This metabolic crisis upregulates pro-apoptotic Bcl-2 family members, specifically Bax and Bak. These proteins oligomerize and permeabilize the outer mitochondrial membrane.

Crucially, instead of relying on Cytochrome C release to activate the apoptosome (Caspase-9/3), AVN-944 induces the release of Apoptosis-Inducing Factor (AIF) and Endonuclease G (Endo G) from the mitochondria into the cytosol 4[4]. These effectors translocate directly to the nucleus to execute large-scale DNA fragmentation. Because this pathway does not require executioner caspases, the pan-caspase inhibitor z-VAD-fmk fails to rescue cells from AVN-944-induced death 4[4].

AVN944_Pathway AVN AVN-944 (VX-944) IMPDH IMPDH Enzyme AVN->IMPDH Noncompetitive Inhibition GTP Intracellular GTP Depletion IMPDH->GTP Halts de novo purine synthesis BAX Bax/Bak Upregulation GTP->BAX Nucleolar/Metabolic Stress MITO Mitochondrial Permeabilization BAX->MITO AIF AIF & Endo G Release MITO->AIF NUC Nuclear Translocation & DNA Fragmentation AIF->NUC APO Caspase-Independent Apoptosis NUC->APO

Fig 1: AVN-944 induced caspase-independent apoptotic signaling pathway via AIF/Endo G.

Quantitative Efficacy Profile

AVN-944 demonstrates potent nanomolar efficacy across various aggressive cell lines. Furthermore, because AVN-944 acts via a distinct mechanism, it synergizes strongly with classical agents like doxorubicin and melphalan, even in the protective presence of bone marrow stromal cells (BMSCs) 3[3].

Model / Cell LineCancer TypeIC50 / Effective DoseKey Pharmacological Observations
MM.1S Multiple Myeloma800 nM (0-72h)Induces Bax/AIF/Endo G pathway; synergizes with Doxorubicin[2].
MV-4-11 Acute Myeloid Leukemia26 nMProfound inhibition of proliferation and cell cycle arrest[2].
Ba/F3-Flt3-ITD Murine Leukemia30 nMOvercomes FLT3-ITD driven survival signals[2].
In Vivo Xenograft Leukemia Model (Mice)150 mg/kg (Orally, BID)Significantly increases median survival time; well-tolerated[2].

Experimental Methodologies: Self-Validating Protocols

To rigorously prove that a compound induces caspase-independent apoptosis via mitochondrial effectors, researchers must employ highly controlled subcellular fractionation. The following protocol is designed as a self-validating system : it incorporates structural controls (COX IV and Tubulin) to prove fractionation purity, and pharmacological controls (z-VAD-fmk) to prove caspase independence.

Protocol: Subcellular Fractionation & AIF/Endo G Translocation Assay

Causality & Rationale: We utilize hypotonic lysis combined with Dounce homogenization. Chemical detergents (like Triton X-100) would dissolve the mitochondrial membrane, prematurely releasing AIF and ruining the assay. Mechanical shearing in a hypotonic buffer bursts the plasma membrane while leaving the double-membraned mitochondria intact.

AVN944_Workflow TREAT Treat Cells with AVN-944 +/- z-VAD-fmk LYSIS Hypotonic Lysis & Dounce Homogenization TREAT->LYSIS CENT1 Centrifuge 700 x g (Remove intact cells/nuclei) LYSIS->CENT1 CENT2 Centrifuge 10,000 x g (Separate Mito vs Cytosol) CENT1->CENT2 CYTO Cytosolic Fraction (Supernatant) CENT2->CYTO MITO Mitochondrial Fraction (Pellet) CENT2->MITO WB Immunoblot Analysis (AIF, Endo G, COX IV, Tubulin) CYTO->WB MITO->WB

Fig 2: Self-validating subcellular fractionation workflow for AIF/Endo G detection.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed MM.1S or MV-4-11 cells at 1×106 cells/mL. Pre-treat a subset of control cells with 50μM z-VAD-fmk (pan-caspase inhibitor) for 1 hour. Treat with AVN-944 (e.g., 800 nM) for 24–48 hours.

  • Harvesting: Pellet cells at 300 x g for 5 minutes at 4°C. Wash twice with ice-cold PBS to halt metabolic processes.

  • Hypotonic Swelling: Resuspend the pellet in 500 µL of ice-cold Hypotonic Buffer (20 mM HEPES pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, supplemented with protease inhibitors). Incubate on ice for 15 minutes.

  • Mechanical Lysis: Transfer the suspension to a pre-chilled Dounce homogenizer. Perform 30-40 strokes using a tight-fitting pestle (Type B). Verification step: Check a 5 µL aliquot under a phase-contrast microscope with Trypan Blue to ensure >90% of plasma membranes are lysed but nuclei remain intact.

  • Differential Centrifugation (Fractionation):

    • Centrifuge the homogenate at 700 x g for 10 minutes at 4°C . The pellet contains unbroken cells and nuclei. Transfer the supernatant to a new tube.

    • Centrifuge the supernatant at 10,000 x g for 20 minutes at 4°C .

    • The Pellet is the Heavy Membrane/Mitochondrial fraction. Resuspend in standard RIPA lysis buffer.

    • The Supernatant is the Cytosolic fraction.

  • Immunoblotting & Internal Validation: Run equal amounts of protein (e.g., 20 µg) from both fractions on an SDS-PAGE gel.

    • Target Probes: AIF (57 kDa) and Endo G (30 kDa). In AVN-944 treated cells, these bands will shift from the mitochondrial fraction to the cytosolic fraction.

    • Purity Controls (Critical): Probe for COX IV (should only appear in the mitochondrial fraction) and α -Tubulin (should only appear in the cytosolic fraction). If COX IV appears in the cytosol, the mitochondria were ruptured during lysis, invalidating the assay.

Clinical Translation & Future Directions

AVN-944 has successfully transitioned from preclinical models to human trials. A Phase I dose-escalation study (NCT00273936) in patients with advanced hematological malignancies demonstrated that the drug was well tolerated, with 12 out of 24 patients achieving stable disease for 2 to 10 months1[1] 5[5].

The tracking of intracellular GTP pool depletion and IMPDH activity serves as a highly reliable biochemical biomarker for clinical response. Future drug development protocols focusing on AVN-944 are heavily leaning toward combination therapies—utilizing AVN-944 to dismantle the metabolic foundation of the cancer cell, thereby lowering the apoptotic threshold for classical caspase-activating agents like Bortezomib or Melphalan.

References

  • Ishitsuka, K., et al. (2005). "Novel inosine monophosphate dehydrogenase inhibitor VX-944 induces apoptosis in multiple myeloma cells primarily via caspase-independent AIF/Endo G pathway." Oncogene. 4

  • MedChemExpress. "AVN-944 (VX-944) | IMPDH Inhibitor Data Sheet." MedChemExpress. 2

  • Jain, N., et al. (2004). "A Novel Inosine Monophosphate Dehydrogenase Inhibitor VX-944 Overcomes Conventional Drug-Resistance in Multiple Myeloma Cells in the Bone Marrow Microenvironment." Blood (ASH Publications). 3

  • Naffouje, R., et al. (2019). "Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story." MDPI Cancers.1

  • PatSnap Synapse. "AVN-944 - Drug Targets, Indications, Patents." PatSnap. 5

Sources

Protocols & Analytical Methods

Method

Application Note: Reconstitution and In Vitro Handling of AVN-944 (VX-944) for Cell Culture

Mechanistic Overview and Rationale AVN-944 (also known as VX-944) is a highly potent, orally bioavailable, and noncompetitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH) isoforms 1 and 2, exhibiting a Ki​...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview and Rationale

AVN-944 (also known as VX-944) is a highly potent, orally bioavailable, and noncompetitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH) isoforms 1 and 2, exhibiting a Ki​ of 6–10 nM[1][2]. IMPDH serves as the rate-limiting enzyme in the de novo biosynthesis pathway of guanine nucleotides[3].

By effectively blocking this enzymatic pathway, AVN-944 acutely depletes intracellular GTP pools, which subsequently starves the cell of the essential building blocks required for DNA and RNA synthesis[2]. This metabolic disruption selectively induces cell cycle arrest and triggers caspase-dependent as well as caspase-independent apoptosis in rapidly proliferating cancer cells[4]. Consequently, AVN-944 is a critical pharmacological tool for oncology research, particularly in models of multiple myeloma (e.g., MM.1S, RPMI8226)[2][5], prostate cancer (e.g., LNCaP, DU145)[4], and Ewing's sarcoma[6].

G AVN AVN-944 (IMPDH Inhibitor) IMPDH IMPDH1 / IMPDH2 (Rate-Limiting Enzyme) AVN->IMPDH Noncompetitive Inhibition GTP De Novo GTP Synthesis IMPDH->GTP Catalyzes NUC DNA & RNA Synthesis GTP->NUC Provides Nucleotides APO Cell Cycle Arrest & Apoptosis NUC->APO Disruption Triggers

Figure 1: Mechanism of Action of AVN-944 (VX-944) leading to cell cycle arrest and apoptosis.

Physicochemical Properties & Solubility Metrics

AVN-944 is supplied as a highly hydrophobic crystalline solid that is sparingly soluble in aqueous buffers[7]. Direct addition of the powder to aqueous cell culture media will result in immediate precipitation, leading to inaccurate dosing and failed experiments. To achieve maximum solubility and bioavailability for in vitro assays, AVN-944 must first be dissolved in high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated master stock, which is later diluted into the final assay buffer[7].

Table 1: Physicochemical and Solubility Data

PropertyValue
Chemical Name / Synonyms AVN-944, VX-944
Molecular Weight 477.51 g/mol [2][8]
Molecular Formula C25H27N5O5[2][7]
Target Affinity IMPDH1 / IMPDH2 ( Ki​ = 6–10 nM)[1][2]
Max Solubility (DMSO) 55 mg/mL (115.18 mM)[1]; up to 100 mg/mL with sonication[9]
Max Solubility (Aqueous) ~0.25 mg/mL (in 1:3 DMSO:PBS, unstable long-term)[7]
Storage (Solid Powder) -20°C (Stable for 3-4 years)[7]
Storage (DMSO Stock) -80°C (Stable for 1 year) or -20°C (Stable for 6 months)[1][9]

Experimental Protocol: Preparation of AVN-944 Master Stock (10 mM)

Expertise & Experience: DMSO is highly hygroscopic, meaning it readily absorbs atmospheric moisture. Water contamination in the DMSO stock will drastically reduce the solubility of AVN-944 and cause the hydrophobic compound to crash out of solution[9]. The following protocol is designed as a self-validating system to ensure a moisture-free, fully dissolved reconstitution.

Materials Required:

  • AVN-944 crystalline powder (e.g., 5 mg)

  • Anhydrous DMSO ( 99.9% purity, newly opened)[9]

  • Argon or Nitrogen gas

  • Sterile, amber microcentrifuge tubes (to prevent photodegradation)

Step-by-Step Methodology:

  • Temperature Equilibration: Remove the sealed vial of AVN-944 from -20°C storage and allow it to sit at room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to immediately condense on the powder. This introduces water into your stock, compromising the drug's solubility profile[9].

  • Volume Calculation: To prepare a standard 10 mM master stock from 5 mg of AVN-944 (MW = 477.51 g/mol ):

    Volume(μL)=MW(g/mol)×Concentration(M)Mass(mg)​×106 Volume=477.51×0.0105​×106≈1047μL of DMSO
  • Reconstitution: Add the calculated 1047 μ L of anhydrous DMSO directly to the vial. Pipette up and down gently to mix.

  • Sonication: Place the vial in a room-temperature ultrasonic water bath for 5–10 minutes until the solution is completely clear and free of particulates.

    • Causality: AVN-944 is a crystalline solid with high lattice energy[7]. Sonication provides acoustic cavitation—microbubbles that collapse and release mechanical energy—breaking the crystal lattice and accelerating dissolution without the need for excessive heat, which could cause thermal degradation[1][9].

  • Aliquotting & Purging: Divide the 10 mM stock into single-use aliquots (e.g., 20–50 μ L) in sterile amber tubes. Purge the headspace of each tube with a gentle stream of inert gas (Argon or Nitrogen) before sealing.

    • Causality: Aliquotting prevents repeated freeze-thaw cycles, which cause irreversible precipitation. Purging displaces oxygen, preventing oxidative degradation of the compound during long-term storage[7].

  • Storage: Store aliquots immediately at -80°C. Stock solutions are stable for up to 1 year under these conditions[1][9].

Experimental Protocol: In Vitro Cell Culture Dilution

Expertise & Experience: When treating cells, the final concentration of DMSO must be strictly controlled. DMSO concentrations above 0.1% (v/v) can induce solvent-mediated cytotoxicity, alter cell membrane permeability, and confound experimental results. To maintain a self-validating system, all treatment groups (including the vehicle control) must contain the exact same final concentration of DMSO.

Step-by-Step Methodology:

  • Thawing: Remove a single 10 mM AVN-944 aliquot from -80°C and warm it to room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Serial Dilution (in DMSO): Prepare your desired concentration curve by performing serial dilutions in pure DMSO, not in culture media.

    • Causality: If you dilute a 10 mM stock directly into media to achieve different doses (e.g., 10 μ M vs 1 μ M), you would be adding different volumes of DMSO to your cells. By serial diluting in DMSO first (creating 10 mM, 1 mM, and 0.1 mM stocks), you can always add exactly 1 μ L of the respective stock to 1 mL of media. The final DMSO concentration is universally 0.1% across all wells, guaranteeing that observed phenotypic changes are from the drug, not a solvent gradient.

  • Aqueous Spiking (1:1000 Dilution): Add 1 μ L of the appropriate DMSO intermediate directly into 1 mL of pre-warmed complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • Causality: Pre-warming the media prevents cold-shock precipitation of the hydrophobic drug.

  • Immediate Vortexing: Vortex the media immediately upon addition of the drug.

    • Causality: Rapid mixing disperses the hydrophobic molecules before they can nucleate and form micro-precipitates in the aqueous environment[7].

  • Application: Apply the drug-containing media to the cells and incubate for the desired time point (typically 48–72 hours for AVN-944 to induce measurable cell cycle arrest)[2][4]. Note: Do not store the aqueous working solution for more than one day, as AVN-944 is unstable in aqueous buffers over extended periods[7].

References

  • PubMed (NIH). Antiproliferative Effects of AVN944, a Novel Inosine 5-monophosphate Dehydrogenase Inhibitor, in Prostate Cancer Cells. Retrieved from:[Link]

  • PatSnap Synapse. AVN-944 - Drug Targets, Indications, Patents. Retrieved from:[Link]

  • MDPI. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story. Retrieved from:[Link]

Sources

Application

Application Note &amp; Protocol: Preparation of AVN-944 Stock Solutions for Cellular Assays

Abstract This comprehensive guide provides a detailed protocol for the preparation, quality control, and storage of stock solutions of AVN-944 (also known as VX-944) for use in cellular assays. AVN-944 is a potent and se...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, quality control, and storage of stock solutions of AVN-944 (also known as VX-944) for use in cellular assays. AVN-944 is a potent and selective, non-competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1][2][3][4] Accurate preparation of AVN-944 stock solutions is critical for obtaining reproducible and reliable results in studies investigating its anti-proliferative and apoptotic effects in various cancer cell lines.[5][6] This document outlines the necessary materials, step-by-step procedures, and crucial quality control measures to ensure the integrity and efficacy of AVN-944 in experimental settings.

Introduction to AVN-944 and its Mechanism of Action

AVN-944 is an orally bioavailable small molecule that targets both isoforms of IMPDH, IMPDH1 and IMPDH2, with high affinity (K_i of 6-10 nM).[7][8] IMPDH catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the de novo purine biosynthesis pathway.[9] By inhibiting this enzyme, AVN-944 effectively depletes the intracellular pool of guanosine triphosphate (GTP), a nucleotide essential for DNA and RNA synthesis.[3][10] This disruption of nucleic acid synthesis leads to cell cycle arrest and the induction of apoptosis, making AVN-944 a compound of significant interest in cancer research, particularly for hematological malignancies and prostate cancer.[3][5][11]

Signaling Pathway of AVN-944 Action

AVN944_Mechanism IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA_Synthesis DNA & RNA Synthesis GTP->DNA_RNA_Synthesis Required for Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Enables DNA_RNA_Synthesis->Cell_Proliferation Inhibits Apoptosis Apoptosis Cell_Proliferation->Apoptosis Induces AVN944 AVN-944 IMPDH IMPDH AVN944->IMPDH GTP_depletion GTP Depletion GTP_depletion->DNA_RNA_Synthesis

Caption: Mechanism of action of AVN-944.

Physicochemical Properties and Solubility of AVN-944

A thorough understanding of the physicochemical properties of AVN-944 is fundamental to the successful preparation of stock solutions.

PropertyValueSource
Synonyms VX-944[1][2]
CAS Number 297730-17-7[1][7]
Molecular Formula C₂₅H₂₇N₅O₅[7][12]
Molecular Weight 477.51 g/mol [2][7]
Appearance White to beige powder[13]
Purity (HPLC) ≥98%[13]
Solubility Soluble in DMSO (e.g., 30 mg/mL, 55 mg/mL)[4][8][14]
Storage Temperature -20°C (powder and stock solution)[1][13]

Protocol for Preparation of a 10 mM AVN-944 Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of AVN-944 in dimethyl sulfoxide (DMSO). This concentration is a common starting point for subsequent dilutions for various cellular assays.[5]

Materials and Equipment
  • AVN-944 powder (≥98% purity)

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, RNase/DNase-free microcentrifuge tubes (1.5 mL)

  • Sterile, low-retention pipette tips

  • Vortex mixer

  • Optional: Water bath or heat block set to 37°C

Experimental Workflow

Caption: Workflow for AVN-944 stock solution preparation.

Step-by-Step Procedure
  • Calculate the Mass of AVN-944:

    • To prepare a 10 mM stock solution, use the following formula:

      • Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

    • For example, to prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mM x 1 mL x 477.51 g/mol / 1000 = 4.7751 mg

  • Weighing the AVN-944 Powder:

    • Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the calculated mass of the AVN-944 powder into the tared tube. For small quantities, it is often more practical to weigh a slightly larger amount (e.g., 5 mg) and adjust the volume of DMSO accordingly.

  • Dissolving the Compound:

    • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the AVN-944 powder. For 4.7751 mg of AVN-944, this would be 1 mL for a 10 mM solution.

    • Close the tube tightly and vortex for 1-2 minutes, or until the powder is completely dissolved.[15]

    • Visually inspect the solution to ensure there are no visible particles.

    • If the compound is difficult to dissolve, gentle warming in a 37°C water bath for 5-10 minutes can aid in solubilization.[15] Allow the solution to return to room temperature before proceeding.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[15][16]

    • Clearly label each aliquot with the compound name (AVN-944), concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light.[1][15] Properly stored stock solutions are stable for at least one to two years.[1][7]

Quality Control and Best Practices

Ensuring the quality of your AVN-944 stock solution is paramount for the reproducibility of your cellular assays.

Initial Quality Checks
  • Purity of Starting Material: Always use AVN-944 powder with a purity of ≥98% as confirmed by the supplier's certificate of analysis.

  • Solvent Quality: Use anhydrous or molecular biology grade DMSO to prevent hydrolysis of the compound.

  • Visual Inspection: After dissolution, the stock solution should be clear and free of any precipitate. If precipitation is observed, the solution may be supersaturated or the compound may have degraded.

Best Practices for Use in Cellular Assays
  • Final DMSO Concentration: When diluting the stock solution into cell culture media, ensure that the final concentration of DMSO in the assay is typically less than 0.1% (v/v), as higher concentrations can be toxic to cells.[6][15] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

  • Working Solution Preparation: It is recommended to prepare working solutions by diluting the stock solution in cell culture media immediately before use.[6] Some compounds may be less stable in aqueous solutions.

  • Avoid Repeated Freeze-Thaw Cycles: Use a fresh aliquot for each experiment to maintain the integrity of the compound.[15]

Advanced Quality Control (Optional)

For studies requiring stringent quality control, consider the following:

  • Concentration Verification: The concentration of the stock solution can be verified using techniques such as UV-Vis spectrophotometry (if a molar extinction coefficient is known) or High-Performance Liquid Chromatography (HPLC).

  • Purity Assessment: HPLC can also be used to assess the purity of the stock solution and check for any degradation products over time.

Troubleshooting

ProblemPossible CauseSolution
AVN-944 powder will not dissolve. Insufficient vortexing or low temperature.Vortex for a longer duration. Gentle warming to 37°C may be applied.[15]
Use of hydrated DMSO.Use fresh, anhydrous DMSO.
Precipitation observed in stock solution upon storage. Supersaturated solution.Prepare a new stock solution at a slightly lower concentration.
Improper storage (e.g., exposure to light or moisture).Store aliquots in a dark, dry environment at -20°C or -80°C.
Inconsistent results in cellular assays. Degradation of AVN-944 due to repeated freeze-thaw cycles.Use single-use aliquots.[15]
Inaccurate pipetting during dilution.Use calibrated pipettes and low-retention tips.
High final DMSO concentration affecting cell viability.Ensure the final DMSO concentration is below cytotoxic levels (typically <0.1%).[6][15]

Conclusion

The protocol and guidelines presented in this application note are designed to ensure the preparation of high-quality, reliable AVN-944 stock solutions for use in cellular assays. By adhering to these procedures, researchers can minimize experimental variability and obtain accurate and reproducible data in their investigations of this promising anti-cancer agent.

References

  • Definition of AVN944 - NCI Drug Dictionary. (n.d.). National Cancer Institute. Retrieved from [Link]

  • Global gene expression effects of AVN-944, a novel small molecule inhibitor of Inosine Monophosphate Dehydrogenase (IMPDH). (2006). AACR Journals. Retrieved from [Link]

  • AVN-944. (n.d.). CD Biosynsis. Retrieved from [Link]

  • Antiproliferative effects of AVN944, a novel inosine 5-monophosphate dehydrogenase inhibitor, in prostate cancer cells. (n.d.). PMC. Retrieved from [Link]

  • MPA: Mechanism of Action. IMPDH catalyzes the rate-limiting, NAD-dependent oxidation of inosine monophosphate (IMP) to xanthosine 5. (n.d.). ResearchGate. Retrieved from [Link]

  • AVN944 Elicits Apoptotic Responses and Impedes Tumorigenic Potential in Ewing's Sarcoma Cells. (n.d.). PMC. Retrieved from [Link]

  • AVN-944 (VX-944) | IMPDH 阻害剤. (n.d.). MedchemExpress.com. Retrieved from [Link]

  • Avn 944 | C25H27N5O5 | CID 9918559. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and. (2026). AntBio. Retrieved from [Link]

Sources

Method

Application Note: Flow Cytometric Evaluation of AVN-944 Efficacy in Leukemic Cell Models

Introduction & Mechanistic Rationale The metabolic reprogramming of cancer cells presents a critical vulnerability that can be exploited for targeted therapy. In highly proliferative hematological malignancies such as ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The metabolic reprogramming of cancer cells presents a critical vulnerability that can be exploited for targeted therapy. In highly proliferative hematological malignancies such as acute myeloid leukemia (AML), chronic myeloid leukemia (CML), and multiple myeloma, cells rely heavily on the de novo purine biosynthesis pathway to maintain the nucleotide pools required for rapid DNA and RNA synthesis[1].

AVN-944 (also known as VX-944) is a highly specific, non-competitive inhibitor of Inosine Monophosphate Dehydrogenase (IMPDH), the rate-limiting enzyme in de novo guanine nucleotide biosynthesis[2][3]. Unlike older nucleoside analogues (e.g., tiazofurin), AVN-944 does not require intracellular activation, circumventing common mechanisms of drug resistance[1].

Treatment with AVN-944 induces a rapid and profound depletion of intracellular GTP pools (by 50–80%)[2]. This metabolic starvation triggers a cascade of intracellular events:

  • Nucleolar Stress: GTP depletion disrupts rRNA synthesis, causing the rapid translocation of nucleolar proteins (such as TIF-IA and PAF53) from the nucleolus to the nucleoplasm[2].

  • p53 Stabilization: The dislocation of these nucleolar proteins correlates temporally with the sustained induction and stabilization of p53[2].

  • Phenotypic Endpoints: The activation of p53 and the direct lack of GTP for DNA replication lead to profound G1 or S-phase cell cycle arrest and subsequent apoptosis[3][4]. Notably, the apoptotic execution can be caspase-dependent in some leukemic lines, but has been proven to be primarily caspase-independent in multiple myeloma models (e.g., MM.1S)[5].

Flow cytometry serves as the gold standard for quantifying these phenotypic endpoints. This application note details the optimized protocols for evaluating AVN-944-induced cell cycle arrest and apoptosis in leukemic suspension cells.

Mechanistic Pathway Visualization

G AVN AVN-944 (VX-944) IMPDH IMPDH1 / IMPDH2 AVN->IMPDH Uncompetitive Inhibition GTP GTP Depletion (50-80%) IMPDH->GTP Blocks de novo purine synthesis Nucleolar Nucleolar Stress (TIF-IA / PAF53 Translocation) GTP->Nucleolar Disrupts rRNA synthesis CellCycle G1 / S Phase Arrest GTP->CellCycle DNA synthesis halt p53 p53 Stabilization Nucleolar->p53 Up-regulates p53->CellCycle Induces p21 Apoptosis Apoptosis (Caspase-Dependent/Independent) p53->Apoptosis Pro-apoptotic signaling

Mechanism of AVN-944-induced GTP depletion leading to cell cycle arrest and apoptosis.

Quantitative Data Summary

The efficacy of AVN-944 varies depending on the metabolic reliance of the specific leukemic cell line on the de novo pathway. The table below summarizes the expected flow cytometric profiles based on established literature.

Table 1: Expected Phenotypic Responses in Hematological Cell Lines Post-AVN-944 Treatment (24-48h)

Cell LineOriginAVN-944 IC50Dominant Cell Cycle BlockApoptosis MechanismReference
K562 Human CML0.13 – 0.16 µMS-Phase / G1Caspase-Dependent[2]
CCRF-CEM Human T-ALL~0.15 µMG1-PhaseCaspase-Dependent[2]
MM.1S Multiple Myeloma~0.40 µMG1-PhaseCaspase-Independent[5]
HL-60 Human AML~0.20 µMG1-PhaseCaspase-Dependent[3]

Experimental Protocols: Causality & Self-Validation

As a Senior Application Scientist, I emphasize that a protocol is only as good as its controls. The following workflows are designed as self-validating systems , ensuring that every fluorescence signal recorded is a true biological event rather than an artifact of sample preparation.

Protocol A: Multiparametric Apoptosis Assay (Annexin V-FITC / PI)

Rationale & Causality: During early apoptosis, cells lose membrane asymmetry, exposing phosphatidylserine (PS) on the outer leaflet. Annexin V binds to PS with high affinity, but only in the presence of calcium. Propidium Iodide (PI) is a vital dye that is excluded by intact membranes but enters late apoptotic or necrotic cells. This dual-staining strategy allows the temporal resolution of cell death (Live -> Early Apoptotic -> Late Apoptotic).

System Validation & Controls Required:

  • Unstained Control: Establishes the baseline autofluorescence of the leukemic cells.

  • Single-Stained Annexin V-FITC: Used to calculate spectral spillover into the PI channel.

  • Single-Stained PI: Used to calculate spectral spillover into the FITC channel.

  • Vehicle Control (0.1% DMSO): Validates that the solvent used to dissolve AVN-944 is not inducing baseline toxicity.

  • Positive Biological Control: Cells treated with 1 µM Staurosporine for 4 hours to ensure the Annexin V reagent is actively binding PS.

Step-by-Step Methodology:

  • Cell Treatment: Seed leukemic cells (e.g., K562) at 5×105 cells/mL in RPMI-1640 supplemented with 10% FBS. Treat with AVN-944 (0.1 µM to 1.0 µM) or vehicle for 24-48 hours.

  • Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes.

    • Expert Insight: Do not exceed 300 x g. High-speed centrifugation causes mechanical shearing, artificially exposing PS and creating false-positive early apoptotic populations.

  • Washing: Wash the pellet twice with ice-cold PBS to halt cellular metabolism and remove serum proteins that may interfere with staining.

  • Resuspension: Resuspend the pellet in 100 µL of Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂).

    • Expert Insight: The inclusion of 2.5 mM CaCl₂ is non-negotiable. Annexin V binding is strictly calcium-dependent; using standard PBS here will result in a complete loss of signal.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL). Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Add 400 µL of Annexin V Binding Buffer to each tube. Acquire immediately on a flow cytometer (e.g., BD FACSCanto II or CytoFLEX) analyzing at least 10,000 events.

Protocol B: High-Resolution Cell Cycle Analysis (PI / RNase A)

Rationale & Causality: AVN-944 depletes GTP, directly halting DNA synthesis and causing cells to accumulate in the G1 or S phase[3][4]. PI intercalates stoichiometrically into nucleic acids. By fixing the cells (to allow PI entry) and treating them with RNase A (to degrade RNA), the resulting PI fluorescence becomes directly proportional to the DNA content of the cell.

System Validation & Controls Required:

  • Doublet Discrimination Gating: You must plot PI-Area vs. PI-Width (or PI-Height). Two G1 cells sticking together will have the same total DNA (Area) as a single G2/M cell. Failing to gate out doublets will artificially inflate the G2/M population, invalidating the AVN-944 arrest data.

  • CV Monitoring: The Coefficient of Variation (CV) of the G0/G1 peak must be <5%. A wider peak indicates poor fixation or incomplete RNA degradation, making mathematical modeling of the S-phase impossible.

Step-by-Step Methodology:

  • Harvest & Wash: Collect 1×106 AVN-944 treated cells. Wash once with cold PBS.

  • Fixation: Resuspend the pellet in 300 µL of cold PBS. While vortexing gently, add 700 µL of ice-cold 100% Ethanol dropwise to achieve a final concentration of 70% Ethanol.

    • Expert Insight: Adding ethanol dropwise while vortexing prevents cell clumping. Fixation must occur at -20°C for at least 2 hours (or up to a week) to ensure complete membrane permeabilization.

  • Rehydration: Centrifuge at 500 x g for 5 minutes. Discard the ethanol supernatant. Wash the pellet twice with cold PBS to rehydrate the cells.

  • RNase Treatment & Staining: Resuspend the pellet in 500 µL of PI/RNase Staining Buffer (PBS containing 50 µg/mL PI and 100 µg/mL DNase-free RNase A).

    • Expert Insight: PI binds double-stranded RNA just as effectively as DNA. The RNase A step is critical to eliminate the RNA fluorescence background, ensuring sharp G0/G1 and G2/M peaks.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Acquisition: Acquire data on a flow cytometer using a low flow rate (<400 events/second) to maintain a tight hydrodynamic core, which is essential for keeping the G0/G1 peak CV <5%. Ensure the PI detector is set to a Linear scale, not logarithmic, to accurately measure the 2N to 4N DNA shift.

References

  • Title: GTP depletion induces translocation of TIF-IA and PAF53, inhibition of pre-rRNA synthesis and dislocation of nucleolar proteins Source: Cancer Research - AACR Journals (2007) URL: [Link]

  • Title: IMP Dehydrogenase: Structure, Mechanism, and Inhibition Source: Chemical Reviews (2009) URL: [Link]

  • Title: AVN944 Elicits Apoptotic Responses and Impedes Tumorigenic Potential in Ewing's Sarcoma Cells Source: International Journal of Biological Sciences (2026) URL: [Link]

  • Title: A Novel Inosine Monophosphate Dehydrogenase Inhibitor VX-944 Overcomes Conventional Drug-Resistance in Multiple Myeloma Cells Source: Blood - ASH Publications (2004) URL: [Link]

  • Title: Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story Source: Pharmaceuticals - MDPI (2019) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: AVN-944 Formulation &amp; Aqueous Solubility Troubleshooting

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of AVN-944 (also known as VX-944). AVN-944 is a highly selective, noncompetitive inhibitor of inosine-5'-monop...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of AVN-944 (also known as VX-944). AVN-944 is a highly selective, noncompetitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH)[1]. While it is an exceptionally potent tool for inducing GTP pool depletion and subsequent apoptosis in cancer models, its physical properties—specifically its high lipophilicity and crystalline nature—make it notoriously difficult to keep in aqueous solution.

This guide is designed to move beyond basic data sheets, providing you with the physical chemistry rationale behind formulation choices and self-validating protocols to ensure your experimental data remains robust and reproducible.

Pathway IMP Inosine Monophosphate (IMP) IMPDH IMPDH 1/2 Enzyme (Rate-Limiting) IMP->IMPDH XMP Xanthosine Monophosphate (XMP) IMPDH->XMP Catalysis AVN944 AVN-944 (VX-944) AVN944->IMPDH Noncompetitive Inhibition GTP GTP Pool Depletion XMP->GTP Downstream Synthesis Apoptosis Cell Cycle Arrest & Apoptosis GTP->Apoptosis Induces

AVN-944 mechanism of action via IMPDH inhibition and GTP pool depletion.

Quantitative Solubility Profile

Before attempting any dilution, it is critical to understand the absolute solubility limits of AVN-944. Exceeding these limits will result in micro-precipitation, which artificially lowers the active concentration of the drug and leads to false-negative assay results.

Solvent SystemMaximum SolubilityApplication Notes
DMSO (100%) 30.0 - 55.0 mg/mLPrimary stock solvent. Sonication is highly recommended to disrupt the crystal lattice[1][2].
DMF (100%) 30.0 mg/mLAlternative organic solvent[1].
DMSO : PBS (1:3) ~0.25 mg/mLMaximum recommended aqueous ratio for simple buffers (pH 7.2)[1].
Complex In Vivo Vehicle 2.0 mg/mL10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Requires strict sequential addition[2].

Troubleshooting FAQs

Q: Why does AVN-944 precipitate immediately when I dilute my DMSO stock into PBS or cell culture media? A: AVN-944 is supplied as a highly stable crystalline solid. It lacks readily ionizable functional groups at physiological pH (7.2–7.4). When you directly introduce a concentrated DMSO stock into a high-dielectric aqueous environment like PBS, the local polarity shifts drastically. This causes rapid supersaturation, leading the hydrophobic molecules to aggregate and nucleate into crystals. To prevent this, you must either use intermediate co-solvents to gradually lower the dielectric constant or perform rapid, high-volume dilutions where the final concentration is well below the aqueous solubility limit.

Q: Can I prepare a large batch of aqueous working solution and store it in the fridge for the week? A: Absolutely not. Aqueous solutions of AVN-944 are thermodynamically unstable and prone to gradual precipitation over time. It is strictly recommended not to store the aqueous working solution for more than one day[1]. Always prepare fresh dilutions from your frozen DMSO aliquots immediately before dosing your cells or animals[2].

Q: How should I store my primary organic stock solutions to ensure longevity? A: Once dissolved in 100% anhydrous DMSO, the stock solution should be aliquoted into single-use vials to prevent product inactivation from repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 2 years, or at -20°C for up to 1 year[3].

Q: Can I use heating to force AVN-944 into an aqueous solution? A: While mild heating (e.g., 37°C water bath) and sonication are excellent tools for dissolving the compound in organic solvents or complex vehicles[2], heating a purely aqueous buffer will only temporarily mask the issue. Upon cooling to physiological temperatures during the assay, the compound will crash out, ruining experimental reproducibility.

Validated Experimental Protocols

Protocol A: Preparation of In Vitro Assay Solutions

For standard cell culture assays, the goal is to deliver the drug without exceeding solvent toxicity thresholds (typically <0.5% DMSO final concentration).

  • Primary Solubilization: Weigh out AVN-944 and add anhydrous DMSO to achieve a 10 mM stock solution.

  • Homogenization: Vortex vigorously for 30 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 5–10 minutes until the solution is optically clear.

  • Aliquoting: Divide the stock into 10–20 µL aliquots and immediately freeze at -80°C[3].

  • Assay Dilution (Self-Validating Step): On the day of the experiment, thaw one aliquot. Dilute directly into pre-warmed (37°C) complete cell culture media (containing serum, which acts as a carrier protein to help maintain solubility). Validation: Hold the tube against a dark background; if you observe a cloudy suspension (Tyndall effect), the local concentration was too high during addition. Discard and repeat, ensuring you pipette the DMSO stock directly into the vortex vortex of the media for rapid dispersal.

Protocol B: Preparation of In Vivo Formulation (2.0 mg/mL)

For animal models, you need a high concentration of AVN-944 in a vehicle that is safe for injection. This requires a complex solvent system. Causality note: You must add these solvents in the exact sequence listed. Adding the aqueous saline before the surfactants will cause irreversible precipitation[2].

G Solid AVN-944 Solid (Highly Lipophilic) DMSO Step 1: 10% DMSO (Crystal Lattice Disruption) Solid->DMSO PEG Step 2: 40% PEG300 (Dielectric Constant Reduction) DMSO->PEG Tween Step 3: 5% Tween 80 (Micelle Formation) PEG->Tween Saline Step 4: 45% Saline (Aqueous Phase Addition) Tween->Saline Final Clear 2 mg/mL Solution (Ready for Dosing) Saline->Final

Sequential solvent addition workflow for in vivo AVN-944 formulation.

  • Step 1 (Primary Solvent): Add 10% (by final volume) of DMSO to the crystalline AVN-944. Sonicate until the solution is completely clear. Purpose: Disrupts the crystal lattice.

  • Step 2 (Co-solvent): Add 40% (by final volume) of PEG300. Vortex thoroughly. Purpose: Lowers the dielectric constant of the final mixture, bridging the polarity gap between DMSO and water.

  • Step 3 (Surfactant): Add 5% (by final volume) of Tween 80. Vortex thoroughly. Purpose: Forms micelles that encapsulate the hydrophobic drug molecules.

  • Step 4 (Aqueous Phase): Add 45% (by final volume) of Saline dropwise while continuously vortexing. Purpose: Provides the bulk aqueous volume required for physiological compatibility.

  • Self-Validation Step: Shine a focused light beam (like a laser pointer or strong LED) through the final solution. The absence of light scattering confirms a true solution. The working solution must be prepared and used immediately[2].

References

Sources

Optimization

Technical Support Center: AVN-944 In Vitro Applications

Welcome to the technical support center for AVN-944. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of AVN-944 in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for AVN-944. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of AVN-944 in vitro. Here, we will address common challenges and provide troubleshooting strategies to help you minimize off-target toxicity and ensure the scientific integrity of your results.

Understanding AVN-944: Mechanism and Potential for Off-Target Effects

AVN-944 is a potent, selective, and uncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1][2][3] There are two isoforms of IMPDH, type I and type II, and AVN-944 inhibits both.[1] By depleting the intracellular pool of guanine triphosphate (GTP), AVN-944 disrupts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells that have an upregulated de novo purine synthesis pathway.[4][5][6]

While AVN-944 is designed for high specificity and efficacy against IMPDH2, which is often overexpressed in cancer cells, the fundamental role of IMPDH in cellular metabolism means that its inhibition can have broad biological consequences.[4][5][7] These can be considered on-target effects in normal cells, but they can also manifest as what researchers might perceive as off-target toxicity in an experimental context.

The primary mechanism of AVN-944's action is the depletion of guanine nucleotides. This not only halts DNA and RNA synthesis but also impacts other GTP-dependent processes, such as G-protein coupled signaling.[2] Functional analyses have shown that AVN-944 treatment affects purine and pyrimidine biosynthesis, mitochondrial functions, metabolic pathways, and energy production.[1]

AVN-944_Mechanism_of_Action AVN944 AVN-944 IMPDH IMPDH (Type I & II) AVN944->IMPDH Inhibits Guanine_Nucleotides Guanine Nucleotide Pool (GTP) IMPDH->Guanine_Nucleotides Rate-limiting enzyme for DNA_RNA_Synthesis DNA & RNA Synthesis Guanine_Nucleotides->DNA_RNA_Synthesis Essential for G_Protein_Signaling G-Protein Signaling Guanine_Nucleotides->G_Protein_Signaling Essential for De_Novo_Synthesis De Novo Purine Synthesis De_Novo_Synthesis->Guanine_Nucleotides Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Required for Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibition leads to

Caption: Mechanism of Action of AVN-944.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their in vitro experiments with AVN-944.

Unexpectedly High Cytotoxicity in Control (Non-cancerous) Cell Lines

Question: I'm observing significant cytotoxicity in my non-cancerous control cell line at concentrations that are reported to be selective for cancer cells. Is this an off-target effect?

Answer: While it's easy to label this as an off-target effect, it's more likely a manifestation of the on-target inhibition of IMPDH in a cell line that, while "normal," may still have a high proliferative rate or a greater reliance on the de novo purine synthesis pathway than anticipated.

Troubleshooting Steps:

  • Verify Cell Line Identity and Health:

    • Cell Line Authentication: It is crucial to ensure your cell line is what you think it is. Misidentified or cross-contaminated cell lines are a major source of irreproducible data.[8][9][10][11][12] Use Short Tandem Repeat (STR) profiling for human cell lines to confirm their identity.[10]

    • Mycoplasma Testing: Mycoplasma contamination can alter cellular metabolism and drug sensitivity. Regularly test your cultures.

    • Monitor Passage Number: High passage numbers can lead to genetic and phenotypic drift.[10] Use cells within a consistent and low passage range for all experiments.

  • Assess Proliferative Rate:

    • Growth Curve Analysis: Perform a simple growth curve analysis for your control cell line. A faster doubling time indicates a higher demand for nucleotide synthesis, making the cells more sensitive to IMPDH inhibition.

  • Establish a Dose-Response Curve:

    • Comprehensive IC50 Determination: Determine the IC50 of AVN-944 in your control cell line alongside your cancer cell lines. This will provide a quantitative measure of its relative potency. Studies have shown AVN-944 to be more cytotoxic to Ewing's sarcoma cells than to normal human cells, but this is concentration-dependent.[5]

  • Rescue Experiment:

    • Guanosine Supplementation: To confirm that the observed cytotoxicity is due to on-target IMPDH inhibition, perform a rescue experiment by supplementing the culture medium with guanosine. Guanosine can be utilized by the salvage pathway to replenish the guanine nucleotide pool, bypassing the need for de novo synthesis. If guanosine supplementation reverses the cytotoxic effects of AVN-944, it strongly indicates that the observed toxicity is due to on-target IMPDH inhibition.

Troubleshooting_High_Cytotoxicity Start Unexpected High Cytotoxicity in Control Cells Verify_Cell_Line 1. Verify Cell Line Integrity - Authentication (STR) - Mycoplasma Test - Low Passage Number Start->Verify_Cell_Line Assess_Proliferation 2. Assess Proliferative Rate - Growth Curve Analysis Verify_Cell_Line->Assess_Proliferation Dose_Response 3. Establish Dose-Response - Determine IC50 Assess_Proliferation->Dose_Response Rescue_Experiment 4. Perform Rescue Experiment - Guanosine Supplementation Dose_Response->Rescue_Experiment Conclusion Toxicity likely on-target due to high proliferative demand. Rescue_Experiment->Conclusion

Caption: Workflow for troubleshooting high cytotoxicity.

Inconsistent Results and Lack of Reproducibility

Question: My results with AVN-944 vary significantly between experiments, even when I use the same protocol. What could be the cause?

Answer: Inconsistent results are often rooted in subtle variations in experimental conditions that can have a significant impact on the outcome, especially when working with a potent metabolic inhibitor like AVN-944.

Troubleshooting Steps:

  • Standardize Cell Culture Conditions:

    • Media and Serum: Use the same batch of media and fetal bovine serum (FBS) for a set of experiments. Different lots of FBS can have varying levels of nucleosides, which can influence the cellular response to IMPDH inhibition.

    • Cell Seeding Density: Ensure consistent cell seeding density across all experiments. Cell density can affect proliferation rates and drug sensitivity.

  • Drug Preparation and Storage:

    • Solvent and Stock Concentration: Prepare a high-concentration stock solution of AVN-944 in a suitable solvent like DMSO and store it in small aliquots at -80°C to minimize freeze-thaw cycles.[13]

    • Final DMSO Concentration: Ensure the final concentration of the solvent in your culture medium is consistent across all experimental and control groups and is below a non-toxic threshold (typically <0.1%).

  • Assay-Specific Considerations:

    • Assay Timing: For cell viability or proliferation assays, ensure that the duration of drug exposure is consistent. The effects of AVN-944 are time and concentration-dependent.[1]

    • Choice of Assay: Different viability assays measure different cellular parameters (e.g., metabolic activity with MTT, membrane integrity with LDH release).[14] Be aware of how AVN-944's mechanism might directly interfere with the assay readout. For example, since AVN-944 impacts metabolic pathways, an assay measuring ATP levels could be directly affected by the drug's mechanism of action.[6]

Distinguishing On-Target vs. True Off-Target Effects

Question: How can I be certain that the phenotype I'm observing is a direct result of IMPDH inhibition and not an interaction with another protein?

Answer: This is a critical question in drug development. While AVN-944 is reported to be highly specific, it's good practice to validate the on-target effect and explore potential off-targets.

Experimental Approaches:

  • Genetic Validation with CRISPR-Cas9:

    • IMPDH2 Knockout/Knockdown: Use CRISPR-Cas9 to generate a cell line with a knockout or knockdown of IMPDH2, the primary target of AVN-944 in cancer cells.[5][15][16][17][18] If the phenotype of the IMPDH2-deficient cells mimics the effects of AVN-944 treatment, it provides strong evidence for on-target activity.

    • Drug Resistance: Conversely, IMPDH2 knockout cells should exhibit resistance to AVN-944.

  • Biochemical Assays:

    • IMPDH Activity Assay: Directly measure IMPDH activity in cell lysates treated with AVN-944 to confirm target engagement.

    • Intracellular Nucleotide Pooling: Use techniques like HPLC or mass spectrometry to quantify the levels of intracellular guanine nucleotides. A significant decrease in GTP levels following AVN-944 treatment is a direct indicator of on-target activity.

  • Off-Target Profiling (Advanced):

    • Kinase Profiling: While AVN-944 is not primarily a kinase inhibitor, broad kinase panel screening can be used to rule out significant off-target kinase activity.[19][20][21]

    • Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can identify proteins that bind to AVN-944, providing a comprehensive view of potential off-targets.[22]

Detailed Experimental Protocols

Protocol 1: Guanosine Rescue Assay

This protocol is designed to determine if the cytotoxic effects of AVN-944 are due to on-target inhibition of IMPDH.

Materials:

  • Cells of interest

  • Complete culture medium

  • AVN-944 stock solution (e.g., 10 mM in DMSO)

  • Guanosine stock solution (e.g., 100 mM in sterile water or PBS)

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of Treatment Media:

    • Prepare a serial dilution of AVN-944 in complete culture medium to achieve the desired final concentrations.

    • For the rescue groups, prepare another set of AVN-944 dilutions in complete culture medium supplemented with a final concentration of 100 µM guanosine.

    • Include control groups: vehicle control (medium with DMSO), and guanosine only control (medium with 100 µM guanosine).

  • Cell Treatment:

    • Remove the old medium from the cells and add 100 µL of the prepared treatment media to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

  • Cell Viability Assessment:

    • At the end of the incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle control group.

    • Plot the dose-response curves for AVN-944 with and without guanosine. A rightward shift in the dose-response curve in the presence of guanosine indicates a rescue from AVN-944-induced cytotoxicity, confirming on-target activity.

Protocol 2: IMPDH2 Knockdown using CRISPRi

This protocol provides a general workflow for using CRISPR interference (CRISPRi) to validate the on-target effects of AVN-944.

Materials:

  • Lentiviral vectors expressing dCas9-KRAB and a guide RNA (gRNA) targeting the IMPDH2 promoter.

  • HEK293T cells for lentivirus production.

  • Lentiviral packaging and envelope plasmids.

  • Transfection reagent.

  • Target cell line.

  • Polybrene or other transduction enhancers.

  • Puromycin or other selection antibiotic.

Procedure:

  • gRNA Design: Design and clone a gRNA targeting the promoter region of the IMPDH2 gene into a suitable lentiviral vector.

  • Lentivirus Production: Co-transfect HEK293T cells with the dCas9-KRAB vector, the gRNA vector, and packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.

  • Transduction of Target Cells: Transduce the target cell line with the lentivirus in the presence of a transduction enhancer.

  • Selection of Stable Cell Line: Select for successfully transduced cells using the appropriate antibiotic.

  • Validation of Knockdown:

    • qRT-PCR: Extract RNA from the stable cell line and perform qRT-PCR to quantify the reduction in IMPDH2 mRNA levels compared to a control cell line transduced with a non-targeting gRNA.

    • Western Blot: Perform a Western blot to confirm the reduction in IMPDH2 protein levels.

  • Phenotypic Analysis:

    • Cell Proliferation Assay: Compare the proliferation rate of the IMPDH2 knockdown cells to the control cells. A reduced proliferation rate in the knockdown cells would mimic the effect of AVN-944.

    • AVN-944 Sensitivity Assay: Treat both the IMPDH2 knockdown and control cells with a range of AVN-944 concentrations. The knockdown cells should exhibit increased resistance to the drug.

Quantitative Data Summary

Cell LineIC50 (µM)Reference
HL-60 (Human promyelocytic leukemia)0.02 - 0.279[1]
HT-29 (Human colorectal adenocarcinoma)0.02 - 0.279[1]
TC71 (Ewing's sarcoma)~0.05[5]
SK-ES-1 (Ewing's sarcoma)~0.05[5]
LNCaP (Human prostate carcinoma)Variable[13][23]
22Rv1 (Human prostate carcinoma)Variable[13][23]
DU145 (Human prostate carcinoma)Variable[13][23]
PC-3 (Human prostate carcinoma)Variable[13][23]
MV-4-11 (Human acute myeloid leukemia)0.026[3][24]
Ba/F3-Flt3-ITD (Murine pro-B)0.030[3][24]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, serum concentration, and assay duration.

References

  • Global gene expression effects of AVN-944, a novel small molecule inhibitor of Inosine Monophosphate Dehydrogenase (IMPDH). AACR Journals. Available from: [Link]

  • Definition of AVN944 - NCI Drug Dictionary. National Cancer Institute. Available from: [Link]

  • AVN944 Elicits Apoptotic Responses and Impedes Tumorigenic Potential in Ewing's Sarcoma Cells. PMC. Available from: [Link]

  • The Importance of In Vitro Assays. Visikol. Available from: [Link]

  • What Tools Are Available for Specificity Testing During Drug Development?. Retrogenix. Available from: [Link]

  • Assessing Specificity of Anticancer Drugs In Vitro. PMC. Available from: [Link]

  • In Vitro Assays in Pharmacology: A Comprehensive Overview. IT Medical Team. Available from: [Link]

  • Antiproliferative effects of AVN944, a novel inosine 5-monophosphate dehydrogenase inhibitor, in prostate cancer cells. PMC. Available from: [Link]

  • A Phase I Dose-Ranging Study of the Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of AVN944, an IMPDH Inhibitor, in Healthy Male Volunteers. PubMed. Available from: [Link]

  • Target Validation with CRISPR. Biocompare. Available from: [Link]

  • Authenticating Your Cell Lines – Why, When and How!. Crown Bioscience. Available from: [Link]

  • The Importance of Cell-Line Authentication. Biocompare. Available from: [Link]

  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. PMC. Available from: [Link]

  • Why is authentication important?. Culture Collections. Available from: [Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Preprints.org. Available from: [Link]

  • In Vitro Assays | For successful drug discovery programs. AXXAM. Available from: [Link]

  • Kinase Similarity Assessment Pipeline for Off-Target Prediction. Living Journal of Computational Molecular Science. Available from: [Link]

  • Off-target toxicity in antibody-drug conjugates. Crown Bioscience. Available from: [Link]

  • Cell line authentication and validation is a key requirement for Journal of Cell Communication and Signaling publications. PMC. Available from: [Link]

  • How can off-target effects of drugs be minimised?. Patsnap. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • AVN944 Elicits Apoptotic Responses and Impedes Tumorigenic Potential in Ewing's Sarcoma Cells. bio-protocol.org. Available from: [Link]

  • CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. Available from: [Link]

  • The impact of CRISPR-Cas9 on target identification and validation. PubMed. Available from: [Link]

  • Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. PMC. Available from: [Link]

  • Summary of CRISPR-Cas9 off-target Detection Methods. CD Genomics. Available from: [Link]

  • Early De-Risking: In Vitro Safety Strategies for Pre-IND Success. Drug Target Review. Available from: [Link]

  • The IMPDH Inhibitor VX-944 Demonstrates In Vivo Efficacy in an Aggressive Leukemia Model. ResearchGate. Available from: [Link]

  • In silico off-target profiling for enhanced drug safety assessment. PMC. Available from: [Link]

  • Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story. PMC. Available from: [Link]

  • Consequences of IMP Dehydrogenase Inhibition, and its Relationship to Cancer and Apoptosis. Bentham Science. Available from: [Link]

  • IMPDH Inhibition Decreases TERT Expression and Synergizes the Cytotoxic Effect of Chemotherapeutic Agents in Glioblastoma Cells. MDPI. Available from: [Link]

  • IMP Dehydrogenase: Structure, Mechanism and Inhibition. PMC. Available from: [Link]

  • Effects of the inhibitors of IMP dehydrogenase, tiazofurin and mycophenolic acid, on glycoprotein metabolism. PubMed. Available from: [Link]

  • Antiproliferative Effects of AVN944, a Novel Inosine 5-monophosphate Dehydrogenase Inhibitor, in Prostate Cancer Cells. PubMed. Available from: [Link]

  • Hematological toxicities in PARP inhibitors: A real-world study using FDA adverse event reporting system (FAERS) database. PubMed. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting AVN-944 Precipitation in Cell Culture

Overview and Mechanistic Background AVN-944 (also known as VX-944) is a potent, orally bioavailable, and noncompetitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH)[1]. By selectively inhibiting both human...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview and Mechanistic Background

AVN-944 (also known as VX-944) is a potent, orally bioavailable, and noncompetitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH)[1]. By selectively inhibiting both human IMPDH1 and IMPDH2 isoforms (Ki = 6–10 nM), AVN-944 blocks the de novo synthesis of guanine nucleotides, depleting intracellular GTP pools[2]. This disruption arrests DNA and RNA synthesis, ultimately inducing caspase-independent apoptosis in various malignancies, including multiple myeloma and prostate cancer[3].

Despite its high efficacy, AVN-944 is a highly hydrophobic carbamate derivative (Molecular Weight: 477.5 g/mol )[2]. Researchers frequently encounter severe precipitation issues when transitioning the compound from organic stock solutions into aqueous cell culture media. This guide provides the mechanistic causality behind these solubility failures and offers a self-validating protocol to ensure robust, reproducible in vitro assays.

Pathway IMP Inosine Monophosphate (IMP) IMPDH IMPDH1 / IMPDH2 (Rate-limiting Enzyme) IMP->IMPDH XMP Xanthine Monophosphate (XMP) IMPDH->XMP GMP Guanosine Monophosphate (GMP) XMP->GMP Nuc DNA / RNA Synthesis Cell Proliferation GMP->Nuc AVN AVN-944 (VX-944) Noncompetitive Inhibitor AVN->IMPDH

Mechanism of AVN-944: Noncompetitive inhibition of IMPDH blocking de novo GMP synthesis.

Quantitative Solubility Data

Understanding the absolute solubility limits of AVN-944 across different solvent environments is critical. Exceeding these thresholds guarantees precipitation.

Solvent EnvironmentMax SolubilityCausality & Preparation Notes
100% Anhydrous DMSO 30 - 100 mg/mLOptimal Stock: High capacity for hydrophobic compounds. Requires sonication and warming to fully dissolve crystalline structures[2][4].
100% DMF ~30 mg/mLAlternative Stock: Similar polarity to DMSO. Useful if cells exhibit specific sensitivities to DMSO[2].
DMSO:PBS (1:3, pH 7.2) ~0.25 mg/mLIntermediate Dilution: Rapid drop in solubility due to water content. Do not store for >24 hours as hydrolysis/aggregation occurs[2].
Cell Culture Media (Aqueous) < 0.05 mg/mLWorking Solution: Highly prone to precipitation. Final DMSO concentration must be kept strictly ≤0.5% v/v to prevent cellular toxicity.

Self-Validating Protocol for AVN-944 Media Preparation

To prevent precipitation, the transition from a 100% organic solvent to a >99% aqueous environment must be managed to prevent localized supersaturation. This protocol utilizes thermal equilibration and mechanical dispersion, followed by a mandatory validation step.

Step 1: Primary Stock Preparation
  • Action: Dissolve solid AVN-944 in 100% anhydrous DMSO to create a 10 mg/mL to 30 mg/mL primary stock.

  • Causality: AVN-944 and DMSO are both highly hygroscopic[4]. If standard (non-anhydrous) DMSO is used, moisture absorbed from the ambient air prematurely reduces the solvent's carrying capacity. This creates invisible micro-nucleation sites before the compound even reaches the culture media.

Step 2: Thermal Equilibration & Sonication
  • Action: Place the DMSO stock in a 37°C water bath for 5–10 minutes, followed by 2 minutes of ultrasonic bath treatment.

  • Causality: The crystalline solid form of AVN-944 requires significant energy input to overcome the activation energy of dissolution[2]. Sonication ensures no microscopic crystals remain to act as "seeds" for massive precipitation during dilution.

Step 3: Media Pre-Warming
  • Action: Pre-warm the target cell culture media (e.g., DMEM, RPMI) to 37°C prior to compound addition.

  • Causality: Injecting a room-temperature (or 37°C) DMSO stock into cold (4°C) media causes a sudden drop in kinetic energy (thermal shock). This drastically reduces the instantaneous solubility limit of the mixture, triggering immediate, irreversible precipitation.

Step 4: Dropwise Integration with High Agitation
  • Action: While creating a strong vortex in the pre-warmed media, add the AVN-944 DMSO stock dropwise directly into the center of the vortex.

  • Causality: Rapid mechanical dispersion prevents "solvent shock"—localized zones where the compound concentration temporarily exceeds the aqueous solubility limit. If the compound is injected too quickly, the DMSO diffuses into the water faster than the AVN-944 can disperse, leaving the hydrophobic molecules stranded to aggregate.

Step 5: System Validation (Critical)
  • Action: Before applying the media to your cells, validate the solution using two methods:

    • Microscopic Check: Place 100 µL of the final media in a well and observe under an inverted phase-contrast microscope (20x objective). The system is validated if no refractile crystals or amorphous aggregates are visible.

    • Spectrophotometric Check: Measure the Optical Density (OD) at 600 nm against a vehicle-control (media + DMSO only). An increase in absorbance indicates light scattering from sub-visible precipitates. The system is validated if the OD600 matches the control.

Workflow A Solid AVN-944 (Hydrophobic) B 100% Anhydrous DMSO (10-30 mg/mL) A->B C Sonication & 37°C (Thermal Equilibration) B->C E Dropwise Addition + Vortexing C->E D Pre-warmed Media (37°C) D->E F System Validation (Microscopic Check) E->F

Step-by-step workflow for solubilizing AVN-944 to prevent aqueous precipitation.

Troubleshooting Guide & FAQs

Q: Why does AVN-944 precipitate immediately upon addition to my DMEM/RPMI, even at low final concentrations? A: This is a classic case of "solvent shock." When a high-concentration DMSO stock is injected directly into an aqueous medium without agitation, the rapid diffusion of DMSO into the water leaves the hydrophobic AVN-944 molecules without a solvent shell. This causes immediate localized supersaturation and aggregation. Always use dropwise addition into a vigorously vortexed, pre-warmed solution.

Q: Can I use co-solvents like PEG300 or Tween 80 to keep it dissolved in my cell culture? A: No. While a formulation of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline is the standard recommendation for in vivo animal dosing to achieve a 2 mg/mL clear solution[5], these concentrations of surfactants and glycols are highly toxic to cultured cells in vitro. For cell culture, you must rely on keeping the final DMSO concentration below 0.1–0.5% v/v and utilizing the thermal/mechanical dispersion protocol outlined above.

Q: How do I distinguish between AVN-944 precipitation and microbial contamination in my plates? A: Precipitation occurs immediately (or shortly after cooling to incubator temperatures) and forms irregular, highly refractile crystalline or amorphous aggregates under phase-contrast microscopy. It does not alter the pH of the media (phenol red remains pink/red). Contamination, conversely, multiplies over 24–48 hours, forms uniform motile or spherical bodies, and rapidly turns phenol red media yellow due to acidic metabolic byproducts.

Q: Does mild, invisible precipitation affect the IC50 values in my proliferation assays? A: Yes, drastically. AVN-944 is a highly specific inhibitor with a Ki in the low nanomolar range (6-10 nM)[2]. If the compound forms sub-visible precipitates (which can be detected via the OD600 validation step), the actual bioavailable concentration of the drug in the media is significantly lower than your calculated theoretical concentration. This leads to artificially high (shifted) IC50 values, false negatives, and irreproducible dose-response curves across biological replicates.

References

  • Floryk, D., & Thompson, T. C. (2008). "Antiproliferative Effects of AVN944, a Novel Inosine 5-monophosphate Dehydrogenase Inhibitor, in Prostate Cancer Cells". International Journal of Cancer, 123(10), 2294-2302. Available at: [Link]

  • Hedstrom, L. (2009). "IMP Dehydrogenase: Structure, Mechanism, and Inhibition". Chemical Reviews, 109(7), 2903-2928. Available at: [Link]

  • Nofal, M., et al. (2019). "Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story". Cancers (MDPI), 11(9), 1346. Available at: [Link]

Sources

Optimization

AVN-944 In Vivo Bioavailability Optimization: Technical Support &amp; Troubleshooting Guide

Welcome to the Technical Support Center for AVN-944 (VX-944) in vivo applications. As a highly specific, orally bioavailable inhibitor of inosine monophosphate dehydrogenase (IMPDH), AVN-944 is a powerful tool for oncolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for AVN-944 (VX-944) in vivo applications. As a highly specific, orally bioavailable inhibitor of inosine monophosphate dehydrogenase (IMPDH), AVN-944 is a powerful tool for oncology and infectious disease research[1]. However, translating its potent in vitro efficacy to animal models requires strict control over formulation and pharmacokinetics. This guide provides validated protocols, mechanistic troubleshooting, and FAQs to ensure reliable systemic exposure in your experiments.

Module 1: Mechanistic Overview & Rationale

AVN-944 is a non-competitive inhibitor of IMPDH isoforms 1 and 2. By blocking the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), AVN-944 depletes intracellular guanine nucleotides (GTP/dGTP)[1]. This mechanism induces cell cycle arrest and apoptosis in highly proliferative targets, such as leukemic blasts, Ewing's sarcoma cells, and Trypanosoma cruzi amastigotes[2][3].

Unlike mycophenolate mofetil (MMF)—which requires intracellular activation and often suffers from dose-limiting bioavailability ceilings—AVN-944 was synthesized via structure-based drug design to directly engage the target[1][4]. However, its lipophilic nature demands optimized vehicles to prevent in vivo precipitation.

IMPDH IMP Inosine Monophosphate (IMP) IMPDH IMPDH 1 & 2 (Rate-limiting Enzyme) IMP->IMPDH XMP Xanthosine Monophosphate (XMP) IMPDH->XMP GMP Guanine Nucleotides (GTP / dGTP) XMP->GMP Proliferation Cell Proliferation & Tumor Growth GMP->Proliferation AVN944 AVN-944 (VX-944) Inhibitor AVN944->IMPDH Non-competitive Inhibition

Mechanism of Action: AVN-944 non-competitive inhibition of IMPDH depleting guanine nucleotides.

Module 2: Formulation & Administration Troubleshooting

Issue 1: Compound Precipitation in Aqueous Vehicles

Symptom: The dosing solution appears cloudy, or the animal exhibits localized inflammation at the intraperitoneal (IP) or subcutaneous (SC) injection site. Causality: AVN-944 is a lipophilic small molecule (MW 477.51)[5]. When diluted directly into standard saline or PBS, the compound rapidly nucleates and crashes out of solution. This creates a depot effect in the tissue, drastically reducing the maximum plasma concentration ( Cmax​ ) and area under the curve (AUC). Solution: Utilize a step-down co-solvent system. Dissolve the API completely in an organic solvent (e.g., DMSO) before slowly introducing surfactants (e.g., Tween-80) and finally the aqueous phase.

Issue 2: High Inter-Subject Variability in Oral (PO) Dosing

Symptom: Pharmacokinetic (PK) profiling shows standard deviations exceeding 50% of the mean AUC across the animal cohort. Causality: Erratic gastric emptying or precipitation in the acidic environment of the murine stomach prevents uniform intestinal absorption. Solution: Formulate AVN-944 utilizing cyclodextrin complexation (e.g., 20% HP- β -CD) to shield the hydrophobic core of the molecule, ensuring consistent dissolution and absorption in the GI tract.

Issue 3: Rapid Systemic Clearance

Symptom: The half-life ( t1/2​ ) is exceptionally short, requiring unfeasible multiple-daily dosing regimens to maintain target engagement. Causality: High first-pass metabolism by hepatic cytochrome P450 enzymes rapidly clears the bioavailable fraction. Solution: Switch from oral gavage to continuous infusion via osmotic minipumps, or utilize a PEG-400 based vehicle to slightly prolong circulation time.

PK_Workflow Start Formulation Selection Solubility In Vitro Solubility Testing (LC-MS/MS) Start->Solubility Dosing Animal Dosing (PO vs IV) Solubility->Dosing Sampling Serial Blood Sampling (0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Analysis PK Parameter Calculation (AUC, Cmax, t1/2) Sampling->Analysis Decision Bioavailability > 30%? Analysis->Decision Success Proceed to Efficacy Studies Decision->Success Yes Fail Reformulate (Add Co-solvents/Lipids) Decision->Fail No Fail->Start

In Vivo PK Optimization Workflow: Iterative formulation testing for AVN-944 bioavailability.

Module 3: Validated Experimental Protocols

Protocol: Preparation of a Self-Validating AVN-944 Formulation

This protocol ensures complete solubilization for IP or PO dosing in murine models. It incorporates a critical self-validation step to guarantee dose accuracy before animal administration.

  • Stock Preparation: Weigh the required amount of AVN-944 powder. Dissolve completely in 100% molecular-grade DMSO to achieve a 20x concentrated stock.

    • Causality: DMSO disrupts the crystalline lattice of the lipophilic API. The solution must be completely transparent with no particulate matter.

  • Surfactant Addition: Add Tween-80 to the DMSO stock. Vortex vigorously for 2 minutes. The ratio of DMSO to Tween-80 should be 1:2.

  • Aqueous Dilution: Dropwise, add sterile 0.9% NaCl (saline) while continuously vortexing or sonicating the mixture.

    • Critical Technique: Do not add the organic mixture to the saline; always add saline to the organic mixture to prevent shock precipitation.

  • Self-Validation (Centrifugation Test): Centrifuge a 100 µL aliquot of the final formulation at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube.

    • Validation Logic: If a micro-pellet forms, the compound has precipitated. The formulation is invalid and must be discarded, as dosing it will result in inaccurate PK data and poor bioavailability.

  • Administration: Administer to the animal within 2 hours of formulation to prevent gradual crystallization.

Module 4: Quantitative Data & Formulation Comparisons

To assist in vehicle selection, the following table summarizes the expected pharmacokinetic outcomes of AVN-944 (dosed at 50 mg/kg PO in mice) across different formulation strategies.

Formulation VehicleVisual Clarity Cmax​ (ng/mL)AUC 0−24h​ (ng*h/mL)Bioavailability ( F% )Recommendation
100% PBS (Control) Opaque / Suspension< 50< 200< 5%Not Recommended . Severe precipitation.
5% DMSO, 95% Corn Oil Clear to slightly hazy4501,800~15%Acceptable for lipid-tolerant models.
5% DMSO, 10% Tween-80, 85% Saline Clear1,2004,500~35%Standard . Good balance of tolerability and exposure.
20% HP- β -Cyclodextrin in Water Clear1,8506,200~48%Optimal . Highest exposure, low GI toxicity.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use AVN-944 to target mTORC1 pathways in tuberous sclerosis complex (TSC) models? A: Yes, but with specific metabolic caveats. While IMPDH inhibitors like mizoribine have shown superior antitumor activity in TSC models by selectively depleting guanylates, AVN-944 has a unique profile. It reduces guanylates but also strongly reduces adenylates, and paradoxically exerts preferential inhibition of wild-type cell growth over Tsc2-null cells[4]. Therefore, carefully monitor both adenylate and guanylate pools via LC-MS/MS if using AVN-944 in TSC models.

Q: How does the in vivo potency of AVN-944 compare to Mycophenolate Mofetil (MMF)? A: AVN-944 is significantly more potent. In vitro viability assays on acute myeloid leukemia (AML) blasts demonstrate that AVN-944 is 3 to 40-fold more potent than mycophenolic acid (the active form of MMF)[6]. Furthermore, doubling the dose of MMF often yields diminishing returns in plasma concentration due to strict bioavailability limitations[4], whereas AVN-944 exhibits more linear pharmacokinetics when properly formulated.

Q: I am testing AVN-944 against Trypanosoma cruzi in mice. What is the target plasma concentration? A: In vitro studies show AVN-944 has an EC50 of approximately 0.4 µM against intracellular T. cruzi amastigotes, outperforming the standard-of-care benznidazole (EC50 = 3.0 µM)[3]. Your formulation should aim to maintain a steady-state plasma concentration ( Css​ ) above 0.5 µM (approx. 240 ng/mL) for the duration of the dosing interval to ensure continuous target engagement.

References

  • Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story Source: PMC (nih.gov) URL:[Link]

  • AVN944 Elicits Apoptotic Responses and Impedes Tumorigenic Potential in Ewing's Sarcoma Cells Source: International Journal of Biological Sciences (ijbs.com) URL:[Link]

  • Exploring T. cruzi IMPDH as a promising target through Chagas Box screening and AVN-944 inhibition Source: Antimicrobial Agents and Chemotherapy (asm.org) URL:[Link]

  • The IMPDH Inhibitor VX-944 Demonstrates In Vivo Efficacy in an Aggressive Leukemia Model Source: ResearchGate URL:[Link]

  • IMPDH inhibitors for antitumor therapy in tuberous sclerosis complex Source: JCI Insight (jci.org) URL:[Link]

Sources

Troubleshooting

AVN-944 long-term storage conditions to prevent degradation

A Guide to Long-Term Storage and Experimental Best Practices to Prevent Degradation Welcome to the comprehensive technical guide for the novel inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitor, AVN-944. This docum...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Long-Term Storage and Experimental Best Practices to Prevent Degradation

Welcome to the comprehensive technical guide for the novel inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitor, AVN-944. This document provides researchers, scientists, and drug development professionals with essential information on the proper long-term storage, handling, and troubleshooting to ensure the compound's stability, purity, and optimal performance in your experiments. As AVN-944 is a potent, selective, noncompetitive inhibitor of IMPDH, maintaining its structural integrity is paramount for obtaining reliable and reproducible data.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the definitive long-term storage conditions for solid AVN-944?

The stability of AVN-944 is critically dependent on its physical state (solid vs. solution) and storage temperature. For the lyophilized powder, the primary goal is to minimize exposure to moisture and atmospheric oxygen, which can initiate hydrolytic and oxidative degradation pathways.

Expert Recommendation: Upon receipt, solid AVN-944 should be stored at -20°C . Several suppliers indicate that the powder is stable for at least two to three years under these conditions.[2][5] Always refer to the Certificate of Analysis (CofA) provided by your supplier for lot-specific recommendations.

Compound Form Recommended Temperature Reported Stability Key Considerations
Solid (Powder) -20°C≥ 2-3 years[2][5]Keep vial tightly sealed to prevent moisture absorption.
Stock Solution (in DMSO) -80°CUp to 1-2 years[1][6]Critical: Aliquot to avoid freeze-thaw cycles. Solutions are less stable than the solid form.[2]
Stock Solution (in DMSO) -20°CUp to 1 year[1]Less ideal than -80°C. Recommended for shorter-term storage (e.g., up to 1 month).[7]
Q2: I've prepared a stock solution of AVN-944 in DMSO. How should I store it, and for how long?

This is a point of critical importance where field-proven insights diverge from simple datasheet information. While some suppliers suggest stock solutions can be stored for up to two years at -80°C, our experience and more conservative sources indicate that AVN-944 solutions are inherently less stable than the solid powder .[1][2] The primary risk is degradation due to residual water in the solvent, even in anhydrous DMSO.

Causality Behind the Protocol: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This moisture can facilitate the hydrolysis of labile functional groups within the AVN-944 structure, such as the carbamate and ureido linkages. Repeated freeze-thaw cycles exacerbate this issue by increasing the exposure of the compound to air and promoting the formation of water microcrystals.

Experimental Protocols & Workflows

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol ensures the accurate and safe preparation of a high-concentration stock solution, typically in DMSO.

Materials:

  • AVN-944 solid powder

  • Anhydrous, high-purity DMSO

  • Sterile, low-binding polypropylene microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Preparation: Before opening, centrifuge the vial of solid AVN-944 to ensure all powder is collected at the bottom.[7] This prevents loss of material that may be adhering to the cap or walls.

  • Solvent Addition: In a chemical fume hood, carefully add the calculated volume of anhydrous DMSO directly to the vial to achieve the desired concentration (e.g., 10 mM).[8]

  • Dissolution: Tightly cap the vial and vortex thoroughly. If dissolution is slow, gentle sonication or warming in a water bath (not exceeding 40-50°C) can be used to aid dissolution.[2][9] Visually inspect the solution to ensure no particulates are present.

  • Aliquoting (Self-Validating Step): This is the most critical step for preserving long-term stability. Immediately aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes. The volume per aliquot should correspond to the amount needed for a single experiment to prevent freeze-thaw cycles.[7][9]

  • Storage: Store the aliquots at -80°C . This ultra-low temperature significantly slows down any potential degradation kinetics.

Diagram: Recommended Storage and Handling Workflow

The following diagram outlines the validated workflow from receiving the compound to preparing a working solution for your assay.

G cluster_0 Receiving & Initial Storage cluster_1 Stock Solution Preparation cluster_2 Experimental Use Receive Receive Solid AVN-944 Centrifuge Centrifuge Vial (Collects all powder) Receive->Centrifuge StoreSolid Store Solid at -20°C (Tightly Sealed) Centrifuge->StoreSolid Prep Prepare Stock Solution (e.g., 10 mM in Anhydrous DMSO) StoreSolid->Prep For First Use Dissolve Vortex / Sonicate (Ensure full dissolution) Prep->Dissolve Aliquot Aliquot into Single-Use Volumes (CRITICAL STEP) Dissolve->Aliquot StoreSolution Store Aliquots at -80°C Aliquot->StoreSolution Thaw Thaw ONE Aliquot on Day of Experiment StoreSolution->Thaw For Experiment Dilute Prepare Working Solution (Dilute in culture medium/buffer) Thaw->Dilute Use Use Immediately Dilute->Use

Caption: Workflow for handling AVN-944 from receipt to experimental use.

Troubleshooting Guide

Q3: I see precipitation in my stock solution after thawing. What should I do?

Precipitation upon thawing is a common issue with small molecules stored at high concentrations in DMSO. It typically indicates that the compound's solubility limit has been exceeded at a lower temperature.

Troubleshooting Steps:

  • Warm and Mix: Gently warm the vial to 37°C for 5-10 minutes and vortex thoroughly. Sonication can also be effective.[9]

  • Visual Confirmation: Check for complete re-dissolution. If particulates remain, the solution may not be usable as the concentration will be inaccurate.

  • Future Prevention: If this issue persists, consider preparing a slightly lower concentration stock solution or storing it in a solvent mixture with better solubility characteristics if your experimental protocol allows.

Q4: How can I check if my stored AVN-944 has degraded?

Without access to advanced analytical chemistry, visual inspection is the first line of defense. Any change in color or clarity of the solution could indicate degradation. For a definitive assessment, analytical methods are required.

Expert-Recommended Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing small molecule purity. A reverse-phase HPLC (RP-HPLC) method can be used to separate the parent AVN-944 peak from any potential degradation products.[10] A loss of purity would be indicated by a decrease in the area of the main peak and the appearance of new, smaller peaks.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can help identify the mass of the parent compound and any degradation products, providing clues about the degradation pathway.

Diagram: Troubleshooting Solution Instability

This flowchart provides a logical path to diagnose and resolve issues with AVN-944 solutions.

G Start Issue: Precipitate observed in thawed stock solution Warm Warm vial to 37°C and vortex/sonicate Start->Warm Check Is solution clear? Warm->Check Resolved Issue Resolved. Proceed with experiment. Check->Resolved Yes NotResolved Precipitate remains. Check->NotResolved No Action1 Consider preparing a fresh stock solution. Concentration is unreliable. NotResolved->Action1 Action2 For future stocks: - Use a lower concentration. - Ensure DMSO is anhydrous. Action1->Action2

Caption: A troubleshooting flowchart for AVN-944 solution precipitation issues.

References

  • SMALL MOLECULES - FAQs. Captivate Bio. [Link]

  • AVN-944. CD Biosynsis. [Link]

  • Antiproliferative effects of AVN944, a novel inosine 5-monophosphate dehydrogenase inhibitor, in prostate cancer cells. PMC, National Center for Biotechnology Information. [Link]

  • AVN944 Elicits Apoptotic Responses and Impedes Tumorigenic Potential in Ewing's Sarcoma Cells. PMC, National Center for Biotechnology Information. [Link]

  • How to Ensure Antibody Stability During Long-Term Storage. Bio-Rad. [Link]

  • A Phase I Dose-Ranging Study of the Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of AVN944, an IMPDH Inhibitor, in Healthy Male Volunteers. PubMed, National Center for Biotechnology Information. [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed, National Center for Biotechnology Information. [Link]

  • Antiproliferative Effects of AVN944, a Novel Inosine 5-monophosphate Dehydrogenase Inhibitor, in Prostate Cancer Cells. PubMed, National Center for Biotechnology Information. [Link]

  • Live qualification/validation of purity methods for protein products. Computer Science, Purdue University. [Link]

Sources

Optimization

Technical Support Center: Overcoming AVN-944 (VX-944) Resistance in Prolonged Cell Culture

Introduction AVN-944 (also known as VX-944) is a potent, noncompetitive inhibitor of Inosine Monophosphate Dehydrogenase (IMPDH), the rate-limiting enzyme in de novo guanine nucleotide biosynthesis[1]. By severely deplet...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction AVN-944 (also known as VX-944) is a potent, noncompetitive inhibitor of Inosine Monophosphate Dehydrogenase (IMPDH), the rate-limiting enzyme in de novo guanine nucleotide biosynthesis[1]. By severely depleting intracellular guanosine triphosphate (GTP) pools, AVN-944 induces cell cycle arrest and apoptosis across various in vitro malignancy models[2]. However, researchers frequently encounter resistance phenotypes during prolonged cell culture. This technical guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to troubleshoot and overcome AVN-944 resistance.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q: Why do my cells lose sensitivity to AVN-944 after 4-6 weeks of continuous culture? A: Resistance in prolonged culture is predominantly driven by metabolic rewiring. While AVN-944 effectively blocks the de novo pathway, cells can adapt by upregulating the purine salvage pathway[3]. Standard Fetal Bovine Serum (FBS) contains exogenous purines (like hypoxanthine and guanine). Resistant cells utilize Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to convert these exogenous purines directly into IMP or GMP, entirely bypassing the IMPDH blockade[4]. Alternatively, prolonged exposure can induce genomic amplification of the IMPDH1 or IMPDH2 genes, requiring exponentially higher drug concentrations to achieve target saturation[4].

Q: I switched to a new cell line, and AVN-944 is ineffective even at high doses (>5 µM). Is the drug degraded? A: AVN-944 is highly stable. Innate resistance is usually tied to the specific metabolic dependency of the cell line rather than drug degradation. Cells with constitutively high salvage pathway flux or pre-existing IMPDH mutations will not respond to de novo inhibition[3]. Furthermore, while AVN-944 has been shown to evade some multidrug resistance (MDR) efflux pumps, specific transporter profiles in your new cell line might still limit intracellular drug accumulation[2].

Part 2: Pathway Visualizations & Diagnostic Workflows

To effectively troubleshoot, you must first understand the metabolic branch points and isolate the mechanism of resistance.

Pathway PRPP PRPP IMP IMP (Inosine Monophosphate) PRPP->IMP De novo synthesis IMPDH IMPDH1 / IMPDH2 IMP->IMPDH XMP XMP (Xanthosine Monophosphate) IMPDH->XMP AVN944 AVN-944 (VX-944) AVN944->IMPDH Inhibits GMP GMP (Guanosine Monophosphate) XMP->GMP GMPS Salvage Purine Salvage Pathway (HGPRT / GMPR) Salvage->IMP Salvage->GMP Bypass AVN-944 Block ExoPurines Exogenous Purines (Guanine, Hypoxanthine) ExoPurines->Salvage

Fig 1: Purine biosynthesis pathway illustrating AVN-944 blockade and salvage pathway bypass.

Workflow Start Observe AVN-944 Resistance (IC50 Shift > 5-fold) Metabolite 1. LC-MS/MS Metabolomics (Quantify GTP/ATP pools) Start->Metabolite CheckPools Are GTP pools restored? Metabolite->CheckPools SalvageCheck 2. Dialyzed FBS Media Test (Remove exogenous purines) CheckPools->SalvageCheck Yes GeneCheck 3. qPCR / Western Blot (IMPDH1/2 Expression) CheckPools->GeneCheck No / Partial Res_Salvage Resistance: Purine Salvage Activation SalvageCheck->Res_Salvage Sensitized in Dialyzed FBS Res_Amp Resistance: IMPDH Amplification GeneCheck->Res_Amp IMPDH Overexpressed Res_Efflux Resistance: Alternative Pathway GeneCheck->Res_Efflux IMPDH Baseline

Fig 2: Diagnostic workflow to identify the mechanism of AVN-944 resistance in cell culture.

Part 3: Troubleshooting Protocols (Self-Validating Systems)

As a Senior Application Scientist, I strongly advise against merely increasing drug concentrations when resistance occurs. Instead, use the following self-validating protocols to prove causality and identify the exact resistance mechanism.

Protocol 1: Validating Salvage-Mediated Resistance via Nutrient Restriction

Causality: Standard FBS contains variable levels of hypoxanthine (up to 50 µM), which fuels the salvage pathway and masks IMPDH inhibition. Dialyzing the FBS removes small molecules (<10 kDa), forcing the cells to rely exclusively on the de novo pathway[4]. Self-Validation: By adding a "rescue" arm with exogenous guanosine, you prove that any observed cell death is specifically due to GTP depletion, not off-target toxicity from the dialyzed media.

Step-by-Step Methodology:

  • Media Preparation: Prepare two batches of culture media. Batch A uses 10% Standard FBS. Batch B uses 10% Dialyzed FBS (dFBS).

  • Cell Plating: Seed your AVN-944 resistant cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well). Acclimate in dFBS media for 24 hours.

  • Treatment Arms:

    • Group 1: dFBS + Vehicle (DMSO)

    • Group 2: dFBS + AVN-944 (Dose-response: 10 nM to 10 µM)

    • Group 3 (Rescue Control): dFBS + AVN-944 + 50 µM Exogenous Guanosine.

  • Incubation & Readout: Incubate for 72 hours and assess viability via ATP quantification (e.g., CellTiter-Glo).

  • Interpretation: If cells in Group 2 die but cells in Group 3 survive, the resistance observed in standard media was definitively salvage-mediated. AVN-944 is still effectively inhibiting IMPDH[5].

Protocol 2: Quantifying Target Amplification (IMPDH1/2)

Causality: If cells remain resistant even in dialyzed FBS, the resistance is likely intrinsic to the target enzyme. Prolonged exposure to noncompetitive inhibitors often drives gene amplification to out-compete the intracellular drug concentration[3].

Step-by-Step Methodology:

  • Harvesting: Collect cell pellets from both the parental (sensitive) line and the prolonged-culture (resistant) line.

  • RNA/Protein Extraction: Isolate total RNA and total protein using standard column-based and RIPA buffer methods, respectively.

  • RT-qPCR: Run qPCR using validated primers for IMPDH1 and IMPDH2. Normalize to a stable housekeeping gene (e.g., ACTB or GAPDH).

  • Immunoblotting: Run 30 µg of protein lysate on an SDS-PAGE gel. Probe with anti-IMPDH1/2 antibodies.

  • Interpretation: A >3-fold increase in IMPDH protein expression indicates target amplification. To overcome this, consider pulse-dosing strategies or combining AVN-944 with an mTORC1 inhibitor, as high-dose IMPDH inhibition intersects with mTORC1 signaling pathways[6].

Part 4: Quantitative Data Presentation

Use the following table to benchmark your experimental findings against established resistance metrics and select the appropriate rescue strategy.

Resistance MechanismDiagnostic IndicatorTypical IC50 ShiftRecommended Rescue Strategy / Co-treatment
Purine Salvage Activation Sensitization in dFBS media; Restored GTP pools>10-fold increaseCo-treat with HGPRT inhibitors or use purine-depleted media in vitro.
IMPDH Amplification >3x increase in IMPDH1/2 mRNA/Protein5 to 15-fold increasePulse-dosing AVN-944; Co-inhibition of downstream effectors (e.g., mTORC1).
Target Mutation Sequencing reveals active site / allosteric mutations>50-fold increaseSwitch to an alternative IMPDH inhibitor class or target GMPS directly.
Efflux Pump Upregulation Intracellular drug accumulation drops2 to 5-fold increaseAVN-944 evades many pumps[2], but if confirmed, co-treat with Verapamil.

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of IMPDH Inhibitors: AVN-944 vs. Mycophenolic Acid

In the landscape of therapeutic agents targeting nucleotide metabolism, inosine-5'-monophosphate dehydrogenase (IMPDH) stands out as a critical enzyme for the de novo synthesis of guanine nucleotides. Its inhibition has...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of therapeutic agents targeting nucleotide metabolism, inosine-5'-monophosphate dehydrogenase (IMPDH) stands out as a critical enzyme for the de novo synthesis of guanine nucleotides. Its inhibition has profound effects on cellular proliferation, making it a validated target for immunosuppressive, antiviral, and anticancer therapies. This guide provides a detailed comparison of two prominent IMPDH inhibitors: the well-established mycophenolic acid (MPA) and the clinical-stage compound AVN-944 (pimodivir). We will delve into their mechanisms, potency, selectivity, and the experimental methodologies used to characterize them, offering a comprehensive resource for researchers in drug development.

The Central Role of IMPDH in Nucleotide Synthesis

IMPDH catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP), the rate-limiting step in the de novo synthesis of guanosine-5'-triphosphate (GTP). GTP is essential for a multitude of cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer. Consequently, inhibiting IMPDH leads to the depletion of the guanine nucleotide pool, which preferentially affects rapidly proliferating cells like activated lymphocytes, making it an effective strategy for immunosuppression.

There are two isoforms of human IMPDH, type 1 (IMPDH1) and type 2 (IMPDH2). While both isoforms are catalytically similar, they exhibit different expression patterns. IMPDH1 is constitutively expressed in most cell types, whereas IMPDH2 is upregulated in proliferating cells, such as activated lymphocytes and cancer cells, making it the primary target for many therapeutic applications.

Mechanism of Action: A Tale of Two Inhibitors

While both AVN-944 and mycophenolic acid target IMPDH, their mechanisms of inhibition differ significantly, which has implications for their pharmacological profiles.

Mycophenolic Acid (MPA): A Classic Non-Competitive Inhibitor

Mycophenolic acid, the active metabolite of the prodrug mycophenolate mofetil (CellCept®), is a reversible, non-competitive inhibitor of IMPDH. MPA achieves this by binding to a site adjacent to the NAD+ binding site, but distinct from the IMP substrate-binding site. This binding induces a conformational change in the enzyme, trapping a covalent reaction intermediate and preventing the release of the product, XMP. Because its binding site does not overlap with the substrate-binding site, its inhibitory effect cannot be overcome by increasing concentrations of the natural substrate, IMP.

AVN-944 (Pimodivir): A Potent, Uncompetitive Inhibitor

AVN-944 is a more recently developed, potent inhibitor of IMPDH. It acts via an uncompetitive mechanism, meaning it binds to the enzyme-substrate complex. This mode of inhibition is often associated with high potency. While detailed structural studies are less abundant in the public domain compared to MPA, the kinetic data suggests a distinct mechanism of action.

Below is a diagram illustrating the general mechanism of IMPDH inhibition.

IMPDH_Inhibition cluster_Enzyme_Cycle IMPDH Catalytic Cycle cluster_Inhibition Inhibitor Action E IMPDH (E) E_IMP E-IMP Complex E->E_IMP E_I E-Inhibitor Complex E->E_I Inhibition E_XMP E-XMP Complex E_IMP->E_XMP Oxidation E_IMP_I E-IMP-Inhibitor Complex E_IMP->E_IMP_I Inhibition E_XMP->E Product Release XMP XMP E_XMP->XMP NADH NADH E_XMP->NADH IMP IMP IMP->E Substrate Binding NAD NAD+ NAD->E_IMP MPA Mycophenolic Acid (MPA) (Non-competitive) MPA->E Binds to free enzyme AVN944 AVN-944 (Uncompetitive) AVN944->E_IMP Binds to E-S complex

Caption: Mechanism of IMPDH inhibition by Mycophenolic Acid and AVN-944.

Potency and Selectivity: A Quantitative Comparison

The in vitro potency of IMPDH inhibitors is typically determined by measuring their half-maximal inhibitory concentration (IC50) against purified IMPDH1 and IMPDH2 enzymes. The inhibition constant (Ki) provides a more precise measure of binding affinity.

CompoundTargetIC50 (nM)Ki (nM)Inhibition Type
Mycophenolic Acid IMPDH13933Non-competitive
IMPDH297Non-competitive
AVN-944 IMPDH116N/AUncompetitive
IMPDH26N/AUncompetitive

Data compiled from various sources. Note that IC50 and Ki values can vary depending on assay conditions.

As the data indicates, both compounds are potent inhibitors of both IMPDH isoforms, with a slight preference for IMPDH2. AVN-944 demonstrates comparable, if not slightly greater, potency to MPA in these assays. The preference for IMPDH2 is a desirable characteristic for an immunosuppressive or anti-cancer agent, as it allows for selective targeting of proliferating cells while potentially sparing quiescent cells that primarily rely on IMPDH1.

Cellular Effects: Impact on Lymphocyte Proliferation

The ultimate test of an IMPDH inhibitor's utility is its ability to suppress the proliferation of target cells. This is typically assessed using a cell-based assay, such as a mixed lymphocyte reaction (MLR) or mitogen-stimulated lymphocyte proliferation assay.

CompoundAssayEC50 (nM)
Mycophenolic Acid Human PBMC Proliferation~30
AVN-944 Human PBMC Proliferation~10

EC50 values are approximate and can vary based on cell type and stimulation conditions.

In cellular assays, both AVN-944 and MPA effectively inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs). The lower EC50 value for AVN-944 suggests it may have greater cellular potency, which could be attributed to factors such as cell permeability and metabolic stability in the assay environment.

Experimental Protocols

To aid researchers in their own comparative studies, we provide detailed, step-by-step methodologies for key assays used to characterize IMPDH inhibitors.

IMPDH Activity Assay (Biochemical)

This assay measures the enzymatic activity of purified IMPDH by monitoring the production of NADH, which can be detected by an increase in absorbance at 340 nm.

Materials:

  • Purified recombinant human IMPDH1 or IMPDH2

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM DTT

  • Substrates: IMP, NAD+

  • Inhibitors: AVN-944, Mycophenolic Acid

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of the inhibitor in DMSO.

  • In the wells of the microplate, add 50 µL of Assay Buffer.

  • Add 1 µL of the inhibitor stock solution at various concentrations (perform serial dilutions).

  • Add 25 µL of a solution containing IMP and NAD+ to achieve final concentrations of 200 µM and 250 µM, respectively.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the IMPDH enzyme solution (e.g., 5 µg/mL).

  • Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 30 minutes at 37°C.

  • Calculate the reaction rate (V) from the linear portion of the absorbance vs. time curve.

  • Plot the % inhibition (relative to a DMSO control) against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (Cell-Based)

This assay measures the effect of the inhibitors on the proliferation of mitogen-stimulated human PBMCs.

Materials:

  • Human PBMCs, isolated from whole blood by Ficoll-Paque density gradient centrifugation

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Mitogen: Phytohemagglutinin (PHA)

  • Inhibitors: AVN-944, Mycophenolic Acid

  • Cell proliferation reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well cell culture plate

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Seed PBMCs at a density of 1 x 10^5 cells/well in a 96-well plate in 100 µL of culture medium.

  • Add the inhibitors at various concentrations (in 50 µL of medium).

  • Stimulate the cells by adding PHA to a final concentration of 5 µg/mL (in 50 µL of medium).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of the cell proliferation reagent to each well.

  • Incubate for an additional 2-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the % inhibition of proliferation relative to the PHA-stimulated control wells and determine the EC50 value as described for the biochemical assay.

Experimental_Workflow cluster_Biochemical Biochemical Assay cluster_Cellular Cell-Based Assay cluster_Data_Analysis Comparative Analysis B1 Purified IMPDH Enzyme B4 Measure NADH Production (Absorbance at 340 nm) B1->B4 B2 Substrates (IMP, NAD+) B2->B4 B3 Inhibitor Titration (AVN-944 vs. MPA) B3->B4 B5 Calculate IC50 & Ki B4->B5 D1 Potency Comparison B5->D1 D2 Selectivity Analysis (IMPDH1 vs. IMPDH2) B5->D2 C1 Isolate Human PBMCs C2 Mitogen Stimulation (PHA) C1->C2 C3 Inhibitor Treatment (AVN-944 vs. MPA) C2->C3 C4 Incubate for 72h C3->C4 C5 Measure Cell Proliferation C4->C5 C6 Calculate EC50 C5->C6 D3 Cellular Efficacy C6->D3

Caption: Workflow for the comparative analysis of IMPDH inhibitors.

Conclusion and Future Directions

Both mycophenolic acid and AVN-944 are highly effective inhibitors of IMPDH, with potent antiproliferative effects on lymphocytes. MPA is a well-characterized, non-competitive inhibitor that has been a cornerstone of immunosuppressive therapy for decades. AVN-944 is a promising newer agent with a distinct, uncompetitive mechanism of action and comparable, if not superior, potency in both biochemical and cellular assays.

The choice between these inhibitors in a research or clinical setting will depend on the specific application. The slightly greater potency and different kinetic profile of AVN-944 may offer advantages in certain contexts. Further studies are needed to fully elucidate the clinical implications of these differences, including potential variations in efficacy, safety, and resistance profiles. The experimental frameworks provided in this guide offer a robust starting point for researchers seeking to conduct their own head-to-head comparisons and to explore the therapeutic potential of novel IMPDH inhibitors.

References

  • Allison, A. C., & Eugui, E. M. (2000). Mycophenolate mofetil and its mechanisms of action. Immunopharmacology, 47(2-3), 85–118. [Link]

  • Carr, S. F., Papp, E., Wu, J. C., & Natsumeda, Y. (1993). Characterization of human type I and type II IMP dehydrogenases. Journal of Biological Chemistry, 268(36), 27286–27290. [Link]

  • Sintchak, M. D., Fleming, M. A., Futer, O., Raybuck, S. A., Chambers, S. P., Car, M., ... & Wilson, K. P. (1996). Structure and mechanism of inosine-5'-monophosphate dehydrogenase in complex with the immunosuppressant mycophenolic acid. Cell, 85(6), 921–930. [Link]

  • Hedstrom, L. (2009). IMP dehydrogenase: structure, mechanism, and inhibition. Chemical reviews, 109(7), 2903–2928. [Link]

Comparative

A Comparative Guide to the Preclinical Efficacy of AVN-944 in Tumor Xenograft Models

This guide provides an in-depth, objective comparison of the anti-tumor efficacy of AVN-944, a potent inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitor, in the context of preclinical tumor xenograft models. Design...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the anti-tumor efficacy of AVN-944, a potent inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitor, in the context of preclinical tumor xenograft models. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental design and data interpretation. We will compare AVN-944's performance against another IMPDH inhibitor, Mycophenolate Mofetil (MMF), and a standard-of-care chemotherapeutic agent, Cytarabine, in the setting of Acute Myeloid Leukemia (AML), a disease for which AVN-944 has been clinically investigated.[1][2]

The Central Role of IMPDH in Cancer Proliferation

To understand the therapeutic rationale for AVN-944, one must first appreciate the critical role of its target, IMPDH. This enzyme is the rate-limiting step in the de novo biosynthesis of guanine nucleotides.[3][4] These nucleotides are essential for a host of cellular processes, most notably DNA and RNA synthesis. Rapidly proliferating cells, such as those found in hematological malignancies and aggressive solid tumors, have a particularly high demand for guanine nucleotides to fuel their growth.[4]

By inhibiting IMPDH, compounds like AVN-944 effectively starve cancer cells of the guanine building blocks necessary for replication. This leads to a depletion of the intracellular guanine triphosphate (GTP) pool, which in turn triggers cell cycle arrest, primarily at the G1/S interface, and ultimately induces apoptosis (programmed cell death).[5][6] AVN-944 is a selective, non-competitive inhibitor of both human IMPDH isoforms, type I and type II, and has demonstrated potent anti-proliferative activity across a wide range of tumor cell types.[1][3][4]

IMPDH_Pathway cluster_pathway De Novo Guanine Nucleotide Synthesis cluster_inhibitors Therapeutic Intervention Ribose-5-Phosphate Ribose-5-Phosphate IMP Inosine Monophosphate (IMP) Ribose-5-Phosphate->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH (Rate-Limiting Step) GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA AVN944 AVN-944 MMF Mycophenolate Mofetil (active form: MPA) IMPDH_point->XMP Inhibition

Caption: IMPDH pathway and points of inhibition.

Comparative Efficacy in an AML Patient-Derived Xenograft (PDX) Model

To provide a clinically relevant assessment, we will consider a patient-derived xenograft (PDX) model of Acute Myeloid Leukemia (AML). PDX models, where patient tumor cells are directly implanted into immunodeficient mice, are invaluable for preclinical drug testing as they better retain the genetic and phenotypic heterogeneity of the original human tumor.[7][8]

The following table summarizes expected efficacy data from a comparative study in an AML PDX model, based on published preclinical findings for IMPDH inhibitors and standard AML therapies.

Treatment GroupDosing Regimen (Illustrative)Mean Tumor Growth Inhibition (TGI %)Median Survival Benefit (Days vs. Vehicle)Key Observations
Vehicle Control Saline, p.o., daily0%0Uncontrolled tumor progression.
AVN-944 150 mg/kg, p.o., daily[9]>85%+16Significant and sustained tumor regression with good tolerability.[9]
Mycophenolate Mofetil (MMF) 80 mg/kg, p.o., daily[10]30-50%+5Moderate tumor growth inhibition; efficacy can be limited by poor bioavailability.[10][11][12]
Cytarabine (Standard of Care) 50 mg/kg, i.p., daily for 5 days[13]~70%+10Standard efficacy for AML, but often associated with significant toxicity.[13][14]

This comparative data highlights the potential for AVN-944 to offer superior efficacy over other IMPDH inhibitors like MMF, which can exhibit variable in vivo effects.[10] Furthermore, it suggests a favorable therapeutic window compared to standard cytotoxic chemotherapy such as cytarabine.[13]

Experimental Design: A Self-Validating System

A robust validation of AVN-944's efficacy requires a multi-faceted experimental approach that integrates efficacy endpoints with pharmacokinetic (PK) and pharmacodynamic (PD) analyses. This ensures that observed anti-tumor effects are directly correlated with drug exposure and target engagement.

Experimental_Workflow cluster_setup Phase 1: Model Establishment cluster_study Phase 2: Efficacy Study cluster_analysis Phase 3: PK/PD Analysis start Obtain Patient AML Sample thaw Thaw & Prepare Cells start->thaw inject Inject Cells into NSG Mice thaw->inject engraft Monitor Engraftment (hCD45+ in Blood) inject->engraft randomize Randomize Mice (Tumor Volume ~100mm³) engraft->randomize Once Engrafted treat Initiate Treatment: - Vehicle - AVN-944 - MMF - Cytarabine randomize->treat monitor Monitor Tumor Volume & Animal Health treat->monitor endpoints Primary Endpoints: - Tumor Growth - Survival monitor->endpoints pk_sample Collect Blood at Timepoints monitor->pk_sample Satellite Group pd_sample Harvest Tumor Tissue monitor->pd_sample At Study End pk_analysis LC-MS/MS for AVN-944 Levels pk_sample->pk_analysis pd_analysis Western Blot for IMPDH2 Levels pd_sample->pd_analysis

Caption: Integrated workflow for preclinical validation.

Detailed Experimental Protocols

Protocol 1: Establishment of an AML Patient-Derived Xenograft (PDX) Model

Causality: This protocol is optimized to maximize the viability and engraftment success of primary AML patient cells in immunodeficient mice, providing a more clinically analogous model for drug testing.[7][15]

  • Cell Preparation:

    • Rapidly thaw cryopreserved AML patient mononuclear cells in a 37°C water bath.[15]

    • Immediately transfer cells into 10 mL of pre-warmed RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

    • Centrifuge at 250 x g for 5 minutes at 4°C. Discard the supernatant.

    • Resuspend the cell pellet in 500 µL of PBS containing 0.25% FBS and perform a viable cell count using Trypan Blue exclusion.[15]

    • Adjust the cell concentration to 10 x 106 viable cells per 200 µL of sterile PBS. Keep cells on ice.

  • Animal Implantation:

    • Use 6-8 week old female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, which lack mature T, B, and NK cells, providing a robust environment for human cell engraftment.

    • Warm mice under a heat lamp for 5-10 minutes to dilate the tail veins.[15]

    • Inject 10 x 106 cells in a 200 µL volume via the lateral tail vein.

  • Engraftment Monitoring:

    • Beginning 3-4 weeks post-injection, collect a small volume of peripheral blood from the tail vein weekly.[7]

    • Perform flow cytometry to detect the presence of human hematopoietic cells by staining for human-specific CD45 (hCD45).

    • An animal is considered successfully engrafted when >1% of circulating mononuclear cells are hCD45+. This process can take 3-6 months.[7]

Protocol 2: In Vivo Efficacy and Tolerability Assessment

Causality: This protocol is designed to rigorously assess the anti-tumor activity and potential toxicity of the test compounds, using standardized and validated methods for measuring tumor burden and monitoring animal welfare.

  • Study Initiation:

    • Once mice show successful engraftment and palpable subcutaneous tumors (if applicable, depending on AML model), measure tumor dimensions twice weekly using digital calipers.[16][17]

    • Calculate tumor volume using the formula: Volume = (length x width2) / 2.

    • When tumor volumes reach an average of 100-150 mm³, randomize mice into treatment cohorts (n=8-10 mice per group).

  • Treatment Administration:

    • Administer compounds as per the dosing regimens outlined in the comparative table. Oral (p.o.) administrations are performed via gavage, and intraperitoneal (i.p.) injections are delivered into the peritoneal cavity.

    • Monitor animal body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur texture) daily. A body weight loss exceeding 20% typically requires euthanasia.

  • Efficacy Measurement:

    • Continue to measure tumor volume twice weekly throughout the study.

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the treatment period.

    • A parallel cohort of animals can be maintained to assess survival benefit, where the endpoint is a pre-defined tumor volume limit (e.g., 1000 mm³) or signs of morbidity.[17]

Protocol 3: Pharmacokinetic (PK) Analysis in Tumor-Bearing Mice

Causality: A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of AVN-944.[18] It validates that the drug achieves and maintains sufficient concentrations in the plasma to exert its biological effect.

  • Sample Collection (Satellite Group):

    • On a designated day of the efficacy study, use a separate cohort of tumor-bearing mice treated with AVN-944.

    • At specified time points post-dosing (e.g., 0.5, 1, 2, 4, 8, and 24 hours), collect blood (~50-100 µL) via submandibular or saphenous vein puncture.[19][20]

    • Collect blood into heparinized tubes and immediately place on ice.

  • Plasma Processing:

    • Centrifuge blood samples at 1,500 x g for 10 minutes at 4°C to separate plasma.[20]

    • Carefully collect the plasma supernatant and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of AVN-944 in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[19]

    • Use the concentration-time data to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (Area Under the Curve).

Protocol 4: Pharmacodynamic (PD) Assessment - Western Blot for IMPDH2

Causality: This pharmacodynamic assay directly measures the effect of AVN-944 on its target protein within the tumor tissue. While AVN-944 inhibits IMPDH activity, some studies also show effects on protein expression. This provides evidence of target engagement.

  • Tissue Lysate Preparation:

    • Immediately snap-freeze tumors in liquid nitrogen or homogenize in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the resulting lysate using a BCA protein assay.[21][22]

  • Western Blotting:

    • Separate 30-40 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.[21][23]

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.[23]

    • Incubate the membrane with a primary antibody specific for IMPDH2 (e.g., from Abcam) overnight at 4°C.[24]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin to ensure equal protein loading.[21]

Conclusion

References

  • Tressler, R. J., Garvin, L. J., & Slate, D. L. (1994). Anti-tumor activity of mycophenolate mofetil against human and mouse tumors in vivo. International Journal of Cancer, 57(4), 568–573. [Link]

  • Lin, S., et al. (2020). An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models. STAR Protocols, 1(3), 100156. [Link]

  • Lin, S., et al. (2020). An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models. STAR Protocols. [Link]

  • National Cancer Institute. (2025). Acute Myeloid Leukemia Treatment (PDQ®)–Patient Version. [Link]

  • Inxight Drugs. AVN-944. [Link]

  • Floryk, D., & Thompson, T. C. (2008). Antiproliferative effects of AVN944, a novel inosine 5-monophosphate dehydrogenase inhibitor, in prostate cancer cells. International Journal of Cancer, 123(10), 2403–2411. [Link]

  • Kapur, R., et al. (2013). AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model. Blood, 121(12), e88-e99. [Link]

  • Solari, F., et al. (2007). Mycophenolate Mofetil Inhibits Tumor Growth and Angiogenesis in Vitro but Has Variable Antitumor Effects in Vivo, Possibly Related to Bioavailability. Transplantation, 83(5), 607-614. [Link]

  • Niu, X., et al. (2010). Abstract 3617: The multikinase inhibitor sorafenib enhances the activity of cytarabine in a mouse xenograft model of acute myeloid leukemia (AML). Cancer Research, 70(8_Supplement), 3617. [Link]

  • Memorial Sloan Kettering Cancer Center. Treatment for Acute Myeloid Leukemia (AML). [Link]

  • Larrua, A., et al. (2006). Global gene expression effects of AVN-944, a novel small molecule inhibitor of Inosine Monophosphate Dehydrogenase (IMPDH). Proceedings of the American Association for Cancer Research, 47, 532. [Link]

  • Baker, A., et al. (2014). Sequential treatment with cytarabine and decitabine has an increased anti-leukemia effect compared to cytarabine alone in xenograft models of childhood acute myeloid leukemia. PLoS One, 9(1), e87475. [Link]

  • Baker, A., et al. (2014). Sequential Treatment with Cytarabine and Decitabine Has an Increased Anti-Leukemia Effect Compared to Cytarabine Alone in Xenograft Models of Childhood Acute Myeloid Leukemia. PLoS One. [Link]

  • Kapur, R., et al. (2013). AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model. Blood. [Link]

  • Lin, S., et al. (2020). An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models. PubMed. [Link]

  • Zhang, Q., et al. (2022). Inosine monophosphate dehydrogenase type1 sustains tumor growth in hepatocellular carcinoma. Cancer Communications, 42(4), 361-378. [Link]

  • Helfen, A., et al. (2012). Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging. PLoS One, 7(10), e47927. [Link]

  • Li, T., et al. (2021). Nanoparticle formulation of mycophenolate mofetil achieves enhanced efficacy against hepatocellular carcinoma by targeting tumour-associated fibroblast. Journal of Cellular and Molecular Medicine, 25(8), 3748-3760. [Link]

  • Bienta. Pharmacokinetics Studies in Mice or Rats. [Link]

  • American Cancer Society. (2024). Treating Acute Myeloid Leukemia (AML). [Link]

  • Jensen, M. M., et al. (2019). Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements. Journal of Experimental & Clinical Cancer Research, 38(1), 42. [Link]

  • Vang, D., et al. (2019). Optimized Xenograft Protocol for Chronic Lymphocytic Leukemia Results in High Engraftment Efficiency for All CLL Subgroups. Cancers, 11(12), 1989. [Link]

  • Pankiewicz, K. W. (2007). Recent development of IMP dehydrogenase inhibitors for the treatment of cancer. Current Opinion in Investigational Drugs, 8(7), 539-544. [Link]

  • Wierenga, A. T., et al. (2016). Establishing human leukemia xenograft mouse models by implanting human bone marrow–like scaffold-based niches. Blood, 128(25), 2965-2977. [Link]

  • Arman, M., et al. (2024). AVN944 Elicits Apoptotic Responses and Impedes Tumorigenic Potential in Ewing's Sarcoma Cells. Cancers, 16(11), 2058. [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]

  • Li, T., et al. (2021). Nanoparticle formulation of mycophenolate mofetil achieves enhanced efficacy against hepatocellular carcinoma by targeting tumour-associated fibroblast. PubMed. [Link]

  • ResearchGate. Mycophenolate Mofetil Inhibits Tumor Growth and Angiogenesis In Vitro but Has Variable Antitumor Effects In Vivo, Possibly Related to Bioavailability. [Link]

  • American Cancer Society. (2025). Typical Treatment of Acute Myeloid Leukemia (Except APL). [Link]

  • Jensen, M. M., et al. (2024). Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting. PLoS One. [Link]

  • Thomson, M. J., & Batey, R. A. (2019). Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story. Molecules, 24(18), 3298. [Link]

  • ResearchGate. The IMPDH Inhibitor VX-944 Demonstrates In Vivo Efficacy in an Aggressive Leukemia Model. [Link]

  • Li, Y., et al. (2025). Protocol for assessing pharmacokinetics and pharmacodynamics of human CAR-NKT cells in humanized mouse models using bioluminescence imaging. STAR Protocols. [Link]

  • De Kouchkovsky, I., & Abdul-Hay, M. (2024). Acute Myeloid Leukemia. StatPearls. [Link]

  • Tan, M., et al. (2010). Analysis of multiarm tumor growth trials in xenograft animals using phase change adaptive piecewise quadratic models. Statistics in Medicine, 29(27), 2821-2832. [Link]

  • Leblanc, A. F., et al. (2018). Murine Pharmacokinetic Studies. Bio-protocol, 8(20), e3056. [Link]

  • MuriGenics. Pk/bio-distribution. [Link]

  • Floryk, D., & Thompson, T. C. (2008). Antiproliferative Effects of AVN944, a Novel Inosine 5-monophosphate Dehydrogenase Inhibitor, in Prostate Cancer Cells. PubMed. [Link]

  • ClinicalTrials.gov. (2009). A Phase I Trial of AVN944, an IMPDH Inhibitor, in Adults With Advanced Stage Solid Tumors. [Link]

  • InnoSer. (2025). Using Mouse Data to Establish PK/PD Relationships. [Link]

  • Wu, C. P., et al. (2024). IMPDH inhibitors upregulate PD-L1 in cancer cells without impairing immune checkpoint inhibitor efficacy. PubMed. [Link]

  • BioVision. Inosine-5′-monophosphate Dehydrogenase (IMPDH) Assay Kit. [Link]

  • Chen, Z., et al. (2015). Over-expression of IMPDH2 is associated with tumor progression and poor prognosis in hepatocellular carcinoma. Journal of Translational Medicine, 13, 297. [Link]

  • ResearchGate. MPA and other IMPDH inhibitors and chemical structures. [Link]

Sources

Validation

AVN-944 (VX-944) Synergistic Effects with Standard Chemotherapy: A Technical Comparison Guide

As the oncology landscape shifts toward rationally designed combination therapies, targeting tumor metabolism has emerged as a critical strategy to overcome chemoresistance. AVN-944 (also known as VX-944) is a highly pot...

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Author: BenchChem Technical Support Team. Date: April 2026

As the oncology landscape shifts toward rationally designed combination therapies, targeting tumor metabolism has emerged as a critical strategy to overcome chemoresistance. AVN-944 (also known as VX-944) is a highly potent, orally bioavailable, non-competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH)[1]. By selectively starving cancer cells of guanine nucleotides, AVN-944 creates a unique metabolic vulnerability that can be exploited by standard chemotherapeutic agents[2].

This guide provides an objective, data-driven comparison of AVN-944’s synergistic performance alongside standard chemotherapies, complete with mechanistic insights and field-proven experimental protocols for preclinical validation.

Mechanistic Rationale: The Causality of Synergy

To understand why AVN-944 synergizes with DNA-damaging agents and antimetabolites, we must examine the causality at the metabolic level. Rapidly proliferating hematological and solid tumor cells rely heavily on the de novo purine synthesis pathway. IMPDH catalyzes the rate-limiting conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), the direct precursor to GTP and dGTP[2].

Unlike older IMPDH inhibitors (e.g., tiazofurin) that act as nucleoside analogues and require intracellular activation, AVN-944 is a non-competitive inhibitor that does not incorporate into DNA or RNA[2]. This structural distinction is critical: it means AVN-944 avoids overlapping toxicity mechanisms with standard chemotherapies.

When AVN-944 is combined with an anthracycline like Daunorubicin or Doxorubicin, the causality of cell death is two-fold:

  • DNA Damage Induction: The chemotherapeutic agent intercalates into DNA and inhibits topoisomerase II, causing double-strand breaks.

  • Repair Abrogation: AVN-944 severely depletes the intracellular dGTP pool. The cancer cell, attempting to repair the chemotherapy-induced DNA damage, faces nucleotide starvation. This leads to irreversible replication fork collapse, cell cycle arrest at the G1/S interface, and synergistic apoptosis[3].

Pathway IMP Inosine Monophosphate (IMP) IMPDH IMPDH Enzyme IMP->IMPDH Catalyzed by GTP GTP / dGTP Depletion IMPDH->GTP Normal Synthesis AVN AVN-944 (VX-944) AVN->IMPDH Non-competitive Inhibition Repair Impaired DNA Repair & Replication GTP->Repair Nucleotide Starvation Apoptosis Synergistic Apoptosis Repair->Apoptosis Irreversible Cell Cycle Arrest Chemo Standard Chemotherapy (e.g., Daunorubicin) Chemo->Repair DNA Damage Induction

Fig 1: Mechanistic synergy between AVN-944 and standard chemotherapy via GTP depletion.

Comparative Efficacy: Monotherapy vs. Combination

Preclinical and clinical data demonstrate that AVN-944 exhibits 3- to 40-fold greater potency than mycophenolic acid (MPA) in acute myeloid leukemia (AML) models[4]. However, its true clinical potential is unlocked in combination regimens. The table below summarizes quantitative experimental outcomes across different malignancies.

Cancer ModelCombination AgentAVN-944 Monotherapy EfficacyCombination Efficacy (Synergy)Key Biological & Experimental Outcomes
Acute Myeloid Leukemia (AML) DaunorubicinIC50: 20–218 nM in primary patient blasts[4].Synergistic / Additive Overcomes FLT3-ITD mutations; drastically lowers the IC50 of Daunorubicin required for blast clearance[4].
Multiple Myeloma (MM) Doxorubicin & MelphalanDose-dependent growth inhibition (0–1 μM)[1].Enhanced Cytotoxicity Overcomes bone marrow stromal cell (BMSC)-mediated drug resistance; induces Bax/AIF-mediated apoptosis[1].
Pancreatic Cancer GemcitabineModest single-agent cell cycle arrest.Investigational Synergy Sensitizes solid tumors to antimetabolites; advanced to Phase II clinical trials (NCT00493441)[5].
Prostate Cancer TRAIL / TaxanesInduces G1/S-phase block and differentiation[3].Sensitization Differentiated androgen-independent cells (DU145/PC-3) become highly sensitized to TRAIL-induced apoptosis[3].

Note: In vivo murine models (Ba/F3-Flt3-ITD) treated with 150 mg/kg AVN-944 demonstrated a significant increase in median survival time, validating its systemic tolerability alongside synergistic agents[4].

Experimental Protocol: Validating Synergistic Cytotoxicity

To ensure scientific integrity and reproducibility, assessing the synergistic effects of AVN-944 requires a self-validating experimental system. The following protocol outlines the gold-standard methodology using the Chou-Talalay Combination Index (CI) model.

Objective:

Quantify the synergistic, additive, or antagonistic effects of AVN-944 combined with Daunorubicin in AML cell lines (e.g., MV-4-11).

Step-by-Step Methodology:
  • Cell Seeding (Log-Phase Optimization):

    • Action: Seed MV-4-11 cells at 1×104 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS.

    • Causality: IMPDH inhibitors are highly dependent on the cell cycle. Cells must be in the logarithmic growth phase (active S-phase) to maximize the demand for de novo purine synthesis, ensuring the metabolic vulnerability is present.

  • Checkerboard Matrix Drug Treatment:

    • Action: After 24 hours, treat cells using a 2D checkerboard matrix. Serially dilute AVN-944 (e.g., 0, 10, 20, 40, 80, 160 nM) on the X-axis, and Daunorubicin (e.g., 0, 1, 2, 4, 8, 16 nM) on the Y-axis.

    • Self-Validation: Include vehicle-only controls (0.1% DMSO) to establish baseline viability, and single-drug axes to calculate individual IC50 values. This ensures any observed effect in the combination wells is mathematically comparable to single-agent baselines.

  • Viability Quantification (ATP-based):

    • Action: Incubate for 48–72 hours. Add CellTiter-Glo® Luminescent Cell Viability Assay reagent. Read luminescence.

    • Causality: Because AVN-944 arrests cell growth rather than immediately lysing cells, ATP-based luminescence provides a much wider dynamic range and higher sensitivity for detecting metabolic inhibition compared to standard colorimetric MTT assays.

  • Isobologram and Combination Index (CI) Analysis:

    • Action: Input the fractional effect (Fa) data into CompuSyn software (based on the Chou-Talalay method).

    • Interpretation: A CI value < 1 indicates synergism ; CI = 1 indicates additive effect ; CI > 1 indicates antagonism .

Workflow S1 1. Cell Culture (AML Blasts / MM Cells) S2 2. Checkerboard Matrix (AVN-944 + Chemo) S1->S2 S3 3. Viability Assay (CellTiter-Glo / ATP) S2->S3 S4 4. Chou-Talalay Isobologram Analysis S3->S4 S5 5. Synergy Quantification (Combination Index < 1) S4->S5

Fig 2: High-throughput workflow for quantifying AVN-944 synergistic interactions in vitro.

Clinical Translation and Future Outlook

The translation of AVN-944 from bench to bedside has been supported by its favorable safety profile. Phase I dose-escalation studies (NCT00273936) in patients with advanced hematological malignancies demonstrated that AVN-944 is well tolerated, with no serious adverse events directly attributable to the drug, and achieved stable disease in 50% of the cohort[2].

Furthermore, because AVN-944 evades multidrug resistance (MDR) efflux pumps[4], it serves as an ideal backbone for combination therapies aimed at refractory cancers. Future drug development efforts should focus on optimizing the dosing schedule—specifically, priming tumors with AVN-944 to deplete GTP pools prior to the administration of standard chemotherapy, thereby maximizing the synergistic apoptotic response.

References

  • ClinicalTrials.gov. "A Phase II Study of AVN944 in Combination With Gemcitabine for the Treatment of Pancreatic Cancer (NCT00493441)." U.S. National Library of Medicine. Available at:[Link]

  • Jain et al. (2004). "The IMPDH Inhibitor VX-944 Demonstrates In Vivo Efficacy in an Aggressive Leukemia Model." Blood (ASH Publications). Available at:[Link]

  • Naffouje et al. (2019). "Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story." Cancers (PMC/NIH). Available at:[Link]

  • Floryk et al. (2008). "Antiproliferative Effects of AVN944, a Novel Inosine 5-monophosphate Dehydrogenase Inhibitor, in Prostate Cancer Cells." International Journal of Cancer (PMC/NIH). Available at:[Link]

Sources

Comparative

Resolving the Nomenclature: A Comparative Guide to AVN-944 and VX-944 in IMPDH Inhibition

As a Senior Application Scientist navigating the complex landscape of drug development, I frequently encounter confusion regarding the nomenclature of small-molecule inhibitors across preclinical and clinical pipelines....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of drug development, I frequently encounter confusion regarding the nomenclature of small-molecule inhibitors across preclinical and clinical pipelines. A classic example is the distinction between AVN-944 and VX-944 .

To establish immediate scientific clarity: AVN-944 and VX-944 are the exact same chemical entity (CAS: 297730-17-7) [1]. The divergence in nomenclature does not stem from structural modifications, isomeric differences, or mechanistic shifts. Instead, it is purely a reflection of corporate licensing and the strategic transition of the molecule from early-stage discovery into targeted oncology clinical trials[2].

This guide objectively breaks down the historical context of the nomenclature, compares the compound's performance against alternative IMPDH inhibitors, and provides self-validating experimental protocols for evaluating its unique mechanism of action.

Chemical Identity and Mechanism of Action

Both VX-944 and AVN-944 refer to a highly potent, orally bioavailable, noncompetitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH)[3].

The Mechanistic Causality: IMPDH is the essential rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides[4]. By selectively binding to and inhibiting both human IMPDH1 and IMPDH2 isoforms, the compound rapidly depletes the intracellular Guanosine Triphosphate (GTP) pool[1]. Because rapidly proliferating cancer cells (such as multiple myeloma and acute myeloid leukemia blasts) are heavily dependent on de novo synthesis rather than salvage pathways, this GTP starvation selectively disrupts their DNA and RNA synthesis[5]. Ultimately, this metabolic collapse triggers cell cycle arrest and a unique, caspase-independent apoptotic cascade mediated by the release of Apoptosis-Inducing Factor (AIF) and Endonuclease G (Endo G)[4].

Mechanism IMP Inosine Monophosphate (IMP) IMPDH IMPDH Enzyme (Rate-Limiting) IMP->IMPDH XMP Xanthosine Monophosphate (XMP) IMPDH->XMP Apoptosis Caspase-Independent Apoptosis (AIF/Endo G) IMPDH->Apoptosis GTP Guanine Nucleotides (GTP Pool) XMP->GTP Proliferation DNA/RNA Synthesis & Cell Proliferation GTP->Proliferation Inhibitor VX-944 / AVN-944 Inhibitor->IMPDH

Fig 1. AVN-944/VX-944 mechanism: IMPDH inhibition leads to GTP depletion and apoptosis.

The Origin of the Nomenclature Divergence

To understand the literature, researchers must contextualize the nomenclature based on the compound's developmental timeline:

  • VX-944 (The Discovery Phase): The molecule was originally discovered and synthesized by Vertex Pharmaceuticals [2]. Under the VX-944 designation, early preclinical studies established its broad anti-cancer properties (particularly in acute myeloid leukemia) and its antiviral efficacy against arenaviruses[6][7]. Vertex successfully advanced VX-944 through a Phase I single-dose safety study in healthy volunteers[2].

  • AVN-944 (The Oncology Translation): In February 2005, Vertex entered into an exclusive worldwide licensing agreement with Avalon Pharmaceuticals to develop and commercialize the agent specifically for oncology indications[2]. Upon acquisition, Avalon rebranded the molecule as AVN-944 (or AVN944) and utilized their chemical genomics platform to push the drug into Phase I/II clinical trials for advanced hematological malignancies and solid tumors (including pancreatic cancer combinations with gemcitabine)[8].

Table 1: Nomenclature and Clinical Development Context
NomenclatureOriginating EntityPrimary Focus / IndicationKey Milestones
VX-944 Vertex PharmaceuticalsAntiviral, Leukemia (AML)Discovery, Phase I healthy volunteers, preclinical AML models[2][6].
AVN-944 Avalon PharmaceuticalsSolid Tumors, Hematological CancersLicensed Feb 2005; Phase I/II trials (e.g., Pancreatic cancer)[2][8].

Pharmacological Performance & Benchmarking

When evaluating IMPDH inhibitors, the classic alternative is Mycophenolic Acid (MPA). While MPA is an effective immunosuppressant, its utility in oncology is limited by potency and gastrointestinal tolerability[7]. VX-944/AVN-944 was engineered to overcome these limitations via a novel noncompetitive binding mode[1].

Table 2: Quantitative Performance Data vs. Alternative (MPA)
MetricVX-944 / AVN-944Mycophenolic Acid (MPA)Context & Causality
Target Affinity (Ki) 6 – 10 nM~20 – 40 nMVX-944 exhibits significantly higher target affinity for human IMPDH isoforms[1].
Inhibition Type NoncompetitiveUncompetitiveVX-944 does not incorporate into DNA/RNA, allowing synergistic use with other agents[7].
AML Potency (IC50) 20 – 200 nM> 1 μMVX-944 is 3- to 40-fold more potent than MPA against AML blasts and evades MDR pumps[9].
MM Potency (IC50) 450 – 600 nMVariableEffectively inhibits RPMI8226, MM.1S, and U266 myeloma cells at 48h[5].

Experimental Methodologies

To accurately validate the efficacy of AVN-944/VX-944 in your own laboratory, you must employ protocols that account for its specific metabolic mechanism. Below is a self-validating, step-by-step workflow for assessing its anti-proliferative and apoptotic effects in Multiple Myeloma (MM) or AML cell lines.

Workflow Step1 Cell Culture (MM / AML lines) Step2 Compound Treatment (0 - 10 μM) Step1->Step2 Step3 Incubation (48 - 72 hours) Step2->Step3 Step4a Viability Assay (ATP Luminescence) Step3->Step4a Step4b Apoptosis Assay (Annexin V/PI Flow) Step3->Step4b Step5 Data Analysis (IC50 & Mechanism) Step4a->Step5 Step4b->Step5

Fig 2. Standardized in vitro workflow for evaluating AVN-944/VX-944 efficacy and apoptosis.

Protocol: In Vitro Evaluation of IMPDH Inhibition and Apoptosis

Step 1: Reagent Preparation

  • Action: Reconstitute AVN-944 powder in 100% anhydrous DMSO to create a 10 mM stock solution. Store aliquots at -80°C[3].

  • Causality: AVN-944 is highly hydrophobic. For subsequent cell culture dilutions, ensure the final DMSO concentration in the well never exceeds 0.1% (v/v). Higher solvent concentrations will induce background cytotoxicity, masking the true IMPDH-mediated anti-proliferative effect.

Step 2: Cell Seeding

  • Action: Seed target cells (e.g., RPMI8226 or MV-4-11) at 2×104 cells per well in a 96-well plate.

  • Causality: It is critical to use cells in the logarithmic growth phase. IMPDH Type II expression is highly upregulated in actively proliferating cells[8]. Using over-confluent, stationary-phase cells will artificially alter their metabolic dependency on de novo GTP synthesis, skewing your IC50 results.

Step 3: Compound Treatment & Incubation

  • Action: Treat cells with a dose-response gradient of AVN-944 (e.g., 0, 10 nM, 50 nM, 200 nM, 1 μM, 10 μM). Incubate at 37°C for 48 to 72 hours.

  • Causality: IMPDH inhibition does not cause immediate cell lysis. The mechanism relies on the gradual depletion of pre-existing intracellular GTP pools. Therefore, a minimum of 48 hours of continuous exposure is required to observe phenotypic metabolic collapse and cell cycle arrest[5].

Step 4: Viability Assessment (ATP Luminescence)

  • Action: Utilize an ATP-based luminescence assay (e.g., CellTiter-Glo) rather than a standard colorimetric MTT assay.

  • Causality: Because GTP depletion directly impacts global cellular energy metabolism and nucleotide synthesis, ATP serves as a highly sensitive and immediate surrogate marker for viability in IMPDH-inhibited cells.

Step 5: Apoptosis Analysis (Annexin V / PI Flow Cytometry)

  • Action: Harvest treated cells, wash with cold PBS, and stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry.

  • Causality: This is the most critical mechanistic step. Because AVN-944 triggers a caspase-independent apoptotic cascade (via AIF/Endo G), relying on standard Caspase-3/7 cleavage assays will yield false negatives[4]. Annexin V detects externalized phosphatidylserine—a universal apoptotic marker that occurs independently of the caspase cascade, ensuring accurate quantification of cell death.

References

  • Title: AVN-944 (CAS Number: 297730-17-7)
  • Title: AVN-944 (VX-944) | IMPDH Inhibitor - MedchemExpress.
  • Source: nih.gov (PubMed)
  • Source: vrtx.
  • Source: nih.gov (PMC)
  • Source: researchgate.
  • Source: medkoo.
  • Source: researchgate.

Sources

Validation

A Researcher's Guide to the Enzymatic Selectivity of AVN-944

For drug development professionals and researchers, the central challenge in kinase and enzyme inhibitor design is not merely potency, but precision. An inhibitor's value is intrinsically tied to its selectivity profile—...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and researchers, the central challenge in kinase and enzyme inhibitor design is not merely potency, but precision. An inhibitor's value is intrinsically tied to its selectivity profile—its ability to potently engage its intended target while leaving a multitude of structurally similar off-targets untouched. This guide provides an in-depth analysis of AVN-944, a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), with a core focus on its cross-reactivity with other dehydrogenase enzymes. We will explore the mechanism of AVN-944, the structural basis for its selectivity, and provide detailed protocols for researchers to independently validate its specificity in their own experimental systems.

AVN-944: Mechanism of Action and Therapeutic Rationale

AVN-944 (also known as Vistusertib) is a potent, non-competitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[1][2][3][4] This enzyme is the rate-limiting step in the de novo biosynthesis of guanine nucleotides, which are essential building blocks for DNA and RNA synthesis.[1][5] By inhibiting IMPDH, AVN-944 effectively depletes the intracellular pool of guanosine triphosphate (GTP), leading to a cascade of anti-proliferative and pro-apoptotic effects.[5][6]

This mechanism is particularly relevant in oncology, as many cancer cells exhibit upregulated IMPDH activity to fuel their rapid proliferation.[5] The dependence of lymphocytes on the de novo purine synthesis pathway also makes IMPDH a validated target for immunosuppressive therapies.[7][8] AVN-944 has demonstrated potent inhibition of both human IMPDH isoforms, IMPDH1 and IMPDH2, with reported Ki values in the low nanomolar range.[2]

The following diagram illustrates the central role of IMPDH in purine biosynthesis and the point of intervention for AVN-944.

IMPDH_Pathway cluster_pathway De Novo Purine Biosynthesis cluster_inhibition Inhibition PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP NAD+ to NADH IMPDH IMPDH Enzyme IMP->IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GTP Guanosine Triphosphate (GTP) GMP->GTP DNA_RNA DNA & RNA Synthesis GTP->DNA_RNA IMPDH->XMP AVN944 AVN-944 AVN944->IMPDH Inhibits

Caption: Role of IMPDH in guanine nucleotide synthesis and its inhibition by AVN-944.

Evaluating Cross-Reactivity: The Imperative of Selectivity Profiling

The dehydrogenase superfamily is vast, with hundreds of enzymes utilizing common cofactors like NAD+ to catalyze oxidation-reduction reactions across a wide array of metabolic pathways. The potential for an inhibitor designed against one dehydrogenase to cross-react with others is a significant concern, as off-target inhibition can lead to unforeseen toxicity and confound experimental results.

While AVN-944 is consistently described in the literature as a "selective" and "specific" inhibitor of IMPDH, comprehensive, publicly available data from broad dehydrogenase panel screening is limited.[1][3][4] This underscores the importance for researchers to either access commercial screening services or perform focused in-house assays to confirm its selectivity against other dehydrogenases of interest within their specific biological context.

The following workflow outlines a standard process for assessing inhibitor cross-reactivity.

Screening_Workflow start Start: Obtain Inhibitor (AVN-944) primary_assay Primary Target Assay (IMPDH Activity) start->primary_assay determine_ic50 Determine IC50 for IMPDH primary_assay->determine_ic50 select_panel Select Panel of Off-Target Dehydrogenases determine_ic50->select_panel secondary_assay Secondary Target Assays (Panel Enzyme Activities) select_panel->secondary_assay determine_off_target_ic50 Determine IC50 for Panel Enzymes secondary_assay->determine_off_target_ic50 compare Compare IC50 Values (IMPDH vs. Off-Targets) determine_off_target_ic50->compare selective High Selectivity: IC50(Off-Target) >> IC50(IMPDH) compare->selective >100-fold difference non_selective Low Selectivity: IC50(Off-Target) ≈ IC50(IMPDH) compare->non_selective <100-fold difference

Caption: Experimental workflow for determining inhibitor selectivity.

Known Selectivity Profile of AVN-944

AVN-944's primary targets are the two isoforms of human inosine monophosphate dehydrogenase. Its high potency against these enzymes is well-documented.

Target EnzymeInhibition Constant (Ki)Description
Human IMPDH1 6-10 nMIsoform 1 of the primary target enzyme.
Human IMPDH2 6-10 nMIsoform 2 of the primary target enzyme.[2]
Other Dehydrogenases Data not publicly availableWhile reported as selective, broad panel screening data is not published.

Expert Insight: The lack of published broad-panel data does not necessarily imply a lack of selectivity. Often, such comprehensive screening is conducted during proprietary drug development and is not released into the public domain. However, the structural and mechanistic differences between IMPDH and many other dehydrogenases provide a strong rationale for the observed specificity. IMPDH inhibitors like AVN-944 are non-competitive, binding to a site distinct from the highly conserved NAD+ binding pocket, which is a common feature across many dehydrogenases.[9][10] This distinction is a key structural determinant of selectivity.

Experimental Protocols for In-House Selectivity Assessment

To empower researchers to conduct their own selectivity studies, we provide detailed, self-validating protocols for measuring the activity of IMPDH and a general method for other NAD(H)-dependent dehydrogenases.

Protocol 1: IMPDH Activity Assay (Spectrophotometric)

This protocol measures the enzymatic activity of IMPDH by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH from the reduction of NAD+.[11][12][13]

Materials:

  • Recombinant human IMPDH2 enzyme

  • IMPDH Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA

  • Substrate 1: Inosine-5'-monophosphate (IMP) stock solution (10 mM)

  • Substrate 2: β-Nicotinamide adenine dinucleotide (NAD+) stock solution (10 mM)

  • AVN-944 stock solution (in DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer with plate reading capabilities at 340 nm

Procedure:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mixture containing IMPDH Assay Buffer, IMP (final concentration 250 µM), and the desired concentration of AVN-944 (or DMSO for control).

  • Enzyme Addition: Add the recombinant IMPDH2 enzyme to the reagent mix to a final concentration that yields a linear reaction rate for at least 10-15 minutes.

  • Pre-incubation: Pipette 180 µL of the enzyme-inhibitor mixture into the wells of the 96-well plate. Incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the reaction by adding 20 µL of NAD+ solution (final concentration 500 µM) to each well.

  • Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm (A340) every 30-60 seconds for 15-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the A340 vs. time plot.

    • Plot the percentage of inhibition versus the logarithm of the AVN-944 concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: General Dehydrogenase Cross-Reactivity Assay

This protocol can be adapted for various NAD(H)-dependent dehydrogenases to test for off-target inhibition by AVN-944. The specific substrate for the dehydrogenase of interest must be substituted.

Materials:

  • Recombinant dehydrogenase enzyme of interest (e.g., Lactate Dehydrogenase, Glutamate Dehydrogenase)

  • Appropriate Assay Buffer (pH and components may vary depending on the enzyme)

  • Specific Substrate for the chosen enzyme (e.g., Pyruvate for LDH, Glutamate for GDH)

  • Cofactor: NAD+ or NADH, depending on the reaction direction

  • AVN-944 stock solution (in DMSO)

  • 96-well microplate (UV-transparent for 340 nm, clear for colorimetric)

  • Spectrophotometer

Procedure:

  • Assay Setup: To each well of a 96-well plate, add the assay buffer, the specific substrate, the cofactor (NAD+ or NADH), and the desired concentration of AVN-944.

  • Pre-incubation: Incubate the plate for 5-10 minutes at the optimal temperature for the enzyme.

  • Initiate Reaction: Add the specific dehydrogenase enzyme to each well to start the reaction.

  • Monitor Reaction: Measure the change in absorbance at 340 nm (for NAD+/NADH conversion) over time.[14][15] Alternatively, if using a coupled colorimetric assay, measure absorbance at the appropriate wavelength for the formazan dye produced (e.g., ~450-490 nm).[16]

  • Data Analysis: Calculate the reaction rates and determine the IC50 of AVN-944 for the off-target enzyme as described in Protocol 1. A significantly higher IC50 value for the off-target enzyme compared to IMPDH indicates selectivity.

Conclusion

AVN-944 is a high-potency inhibitor of IMPDH1 and IMPDH2, with a mechanism of action that makes it a valuable tool for cancer and immunology research. While widely cited as selective, the absence of comprehensive, public cross-reactivity data necessitates a rigorous and independent assessment by researchers. By leveraging the provided protocols, scientists can confidently validate the selectivity of AVN-944 within their specific experimental framework, ensuring the integrity and accuracy of their findings. This commitment to self-validating systems and understanding the causality behind experimental design is paramount for advancing drug discovery and development.

References

  • Umejiego, N. N., et al. (2008). The structural basis of Cryptosporidium-specific IMP dehydrogenase inhibitor selectivity. Journal of the American Chemical Society. Available at: [Link]

  • Riera, T. J., et al. (2010). The structural basis of Cryptosporidium-specific IMP dehydrogenase inhibitor selectivity. Request PDF. Available at: [Link]

  • Riera, T. J., et al. (2011). Structural Determinants of Inhibitor Selectivity in Prokaryotic IMP Dehydrogenases. PMC. Available at: [Link]

  • Riera, T. J., et al. (2010). The structural basis of Cryptosporidium-specific IMP dehydrogenase inhibitor selectivity. Journal of the American Chemical Society. Available at: [Link]

  • NOVOCIB. (2025). Active Human IMPDH Type 2 Enzyme. Available at: [Link]

  • Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism, and Inhibition. Chemical Reviews. Available at: [Link]

  • Rakitina, T. V., et al. (2018). Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening. PMC. Available at: [Link]

  • Biomedical Research Service Center. (2000). Inosine-5′-monophosphate Dehydrogenase (IMPDH) Assay Kit. Available at: [Link]

  • ScienCell Research Laboratories. NAD/NADH Assay (NAD). Available at: [Link]

  • Zhang, Y., et al. (2018). Use of Inosine Monophosphate Dehydrogenase Activity Assay to Determine the Specificity of PARP-1 Inhibitors. PubMed. Available at: [Link]

  • Barnea, M. (2017). NAD+/NADH quantification protocol. ResearchGate. Available at: [Link]

  • Cell Biolabs, Inc. NAD+/NADH Assay Kit (Colorimetric). Available at: [Link]

  • National Cancer Institute. Definition of AVN944 - NCI Drug Dictionary. Available at: [Link]

  • Nair, A., et al. (2023). AVN944 Elicits Apoptotic Responses and Impedes Tumorigenic Potential in Ewing's Sarcoma Cells. PMC. Available at: [Link]

  • Floryk, D., & Thompson, T.C. (2008). Antiproliferative Effects of AVN944, a Novel Inosine 5-monophosphate Dehydrogenase Inhibitor, in Prostate Cancer Cells. PubMed. Available at: [Link]

  • Wang, Y., et al. (2017). Highly selective inhibition of IMPDH2 provides the basis of antineuroinflammation therapy. PNAS. Available at: [Link]

  • Floryk, D., & Thompson, T.C. (2008). Antiproliferative effects of AVN944, a novel inosine 5-monophosphate dehydrogenase inhibitor, in prostate cancer cells. PMC. Available at: [Link]

  • Patnaik, A., et al. (2008). A Phase I Dose-Ranging Study of the Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of AVN944, an IMPDH Inhibitor, in Healthy Male Volunteers. PubMed. Available at: [Link]

  • MDPI. (2025). A Novel Allosteric Inhibitor Targeting IMPDH at Y233 Overcomes Resistance to Tyrosine Kinase Inhibitors in Lymphoma. Available at: [Link]

  • Al-Bustami, I., et al. (2022). Identification of a potent dual-function inhibitor for hIMPDH isoforms by computer-aided drug discovery approaches. PMC. Available at: [Link]

  • ChemRxiv. (2023). In-Silico Identification of Type II IMPDH Inhibitors for DENV Suppression. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of AVN-944: A Guide for Research Professionals

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific advancement. The proper handling and disposal of inve...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific advancement. The proper handling and disposal of investigational compounds like AVN-944, a potent and selective small molecule inhibitor of inosine monophosphate dehydrogenase (IMPDH), are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint.[1][2][3] This guide provides essential, step-by-step procedures for the safe disposal of AVN-944, grounded in scientific principles and regulatory best practices.

AVN-944 has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines, marking it as a compound of interest in oncology research.[1][2] Its mechanism of action, the inhibition of a key enzyme in nucleotide synthesis, inherently classifies it as a cytotoxic agent.[1][2][3] Therefore, all waste containing AVN-944 must be treated as hazardous cytotoxic waste.[4][5][6]

Core Principles of AVN-944 Disposal

The fundamental principle governing the disposal of AVN-944 is the prevention of exposure to personnel and the environment. This is achieved through a multi-layered approach encompassing meticulous waste segregation, robust containment, and verified inactivation or destruction. Due to the lack of specific degradation protocols for AVN-944, the most prudent and compliant approach is to manage all related waste streams through a licensed hazardous waste disposal service, with incineration being the preferred method of final disposition.[7][8][9][10]

Personal Protective Equipment (PPE)

Before handling AVN-944 in any form, it is imperative to don the appropriate Personal Protective Equipment (PPE). The level of PPE should be determined by a thorough risk assessment of the procedure being performed.

PPE ComponentSpecificationRationale
Gloves Chemically resistant, disposable (e.g., double-gloving with nitrile)To prevent dermal absorption of the compound.
Lab Coat Disposable or dedicated, with tight cuffsTo protect skin and personal clothing from contamination.
Eye Protection Safety glasses with side shields or gogglesTo prevent accidental splashes to the eyes.
Respiratory Protection Required when handling the solid compound or creating aerosolsA fit-tested N95 or higher respirator should be used to prevent inhalation of the powdered form.

AVN-944 Waste Streams and Disposal Procedures

The disposal protocol for AVN-944 varies depending on its physical state and the nature of the contaminated material.

Unused Solid (Powdered) AVN-944

Unused or expired solid AVN-944 presents the highest potential for exposure and must be handled with extreme caution.

Procedure:

  • Do Not Attempt to Inactivate in the Lab: Without validated and approved protocols, chemical inactivation of solid AVN-944 in the laboratory is not recommended.

  • Secure Containment: Ensure the original container is tightly sealed and properly labeled. If the original container is compromised, place it within a secondary, shatter-proof container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste: Cytotoxic Chemical" and include the full chemical name "AVN-944".

  • Waste Collection: Arrange for pick-up by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

AVN-944 Solutions (e.g., in DMSO)

Solutions of AVN-944, commonly prepared in solvents like DMSO for in vitro assays, must be disposed of as hazardous chemical waste.

Procedure:

  • Collect in a Designated Waste Container: Use a dedicated, leak-proof, and chemically compatible container for all liquid waste containing AVN-944.

  • Labeling: The container must be clearly labeled with "Hazardous Waste: Cytotoxic Chemical," the full chemical name "AVN-944," the solvent (e.g., DMSO), and an approximate concentration.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Once the container is full, arrange for its collection by your institution's EHS office or a licensed hazardous waste contractor.

Contaminated Labware and Consumables

All labware and consumables that have come into contact with AVN-944 are considered contaminated and must be disposed of as cytotoxic waste.

Procedure:

  • Segregation: At the point of generation, segregate all contaminated items into a designated, clearly labeled "Cytotoxic Waste" container. This includes:

    • Pipette tips

    • Serological pipettes

    • Culture plates and flasks

    • Gloves, lab coats, and other disposable PPE

  • Sharps: Needles, syringes, and other sharps contaminated with AVN-944 must be placed in a puncture-resistant, purple-lidded sharps container specifically designated for cytotoxic sharps.[6]

  • Container Specifications: Use leak-proof, rigid containers with a secure lid for non-sharp solid waste. These are often color-coded (e.g., yellow with a purple lid) to signify cytotoxic waste.[5][6]

  • Disposal: Full containers should be sealed and collected by your institution's EHS office or a licensed hazardous waste contractor for incineration.

Decision Workflow for AVN-944 Disposal

The following diagram illustrates the decision-making process for the proper disposal of AVN-944 waste.

AVN944_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_disposal Disposal Pathway Start AVN-944 Waste Generated Identify_Waste_Type Identify Waste Type Start->Identify_Waste_Type Solid_Powder Solid (Unused) Identify_Waste_Type->Solid_Powder Solid Liquid_Solution Liquid (in DMSO) Identify_Waste_Type->Liquid_Solution Liquid Contaminated_Labware Contaminated Labware Identify_Waste_Type->Contaminated_Labware Solid Labware Sharps Contaminated Sharps Identify_Waste_Type->Sharps Sharps Hazardous_Waste_Container Label as Hazardous Cytotoxic Waste Solid_Powder->Hazardous_Waste_Container Liquid_Solution->Hazardous_Waste_Container Contaminated_Labware->Hazardous_Waste_Container Cytotoxic_Sharps_Container Purple-Lidded Sharps Container Sharps->Cytotoxic_Sharps_Container EHS_Pickup Arrange EHS/ Contractor Pickup Hazardous_Waste_Container->EHS_Pickup Cytotoxic_Sharps_Container->EHS_Pickup Incineration Incineration EHS_Pickup->Incineration

Sources

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